1-Methyl-o-carborane
Description
Properties
InChI |
InChI=1S/C3H4B10/c1-3-2(4-3)5-7-9-11-13-12-10-8-6-3/h2H,1H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKBOYWEIQDJFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B][B][B]C2[B]C2([B][B][B][B]1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4B10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16872-10-9 | |
| Record name | 1-Methyl-1,2-dicarbadodecaborane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Methyl-o-carborane
Introduction
o-Carborane, or 1,2-dicarba-closo-dodecaborane (C₂B₁₀H₁₂), is a unique icosahedral cluster compound possessing exceptional thermal and chemical stability.[1] Its three-dimensional structure and aromatic-like properties have made it a critical building block in diverse fields, including medicinal chemistry, materials science, and organometallic synthesis.[2][3] The functionalization of the carborane cage, particularly at its carbon vertices, allows for the fine-tuning of its properties and its incorporation into larger molecular architectures.
This guide provides a detailed technical overview of the primary synthetic routes to 1-Methyl-o-carborane, a foundational C-substituted derivative. This document is intended for researchers and professionals in chemistry and drug development, offering not just procedural steps but also the underlying mechanistic principles to ensure robust and reproducible outcomes. We will explore two principal and field-proven strategies: the de novo construction of the methylated cage and the post-synthetic functionalization of a pre-formed o-carborane cluster.
Strategic Approaches to Synthesis
The synthesis of 1-Methyl-o-carborane can be logically approached from two distinct starting points: assembling the cage with the methyl group already attached to the alkyne precursor, or adding the methyl group to an existing o-carborane cage. Each strategy offers unique advantages and considerations.
Caption: Core synthetic strategies for 1-Methyl-o-carborane.
Route A: De Novo Cage Construction via Alkyne Insertion
This classic approach builds the carborane cage directly by reacting decaborane(14) (B₁₀H₁₄) with a methyl-substituted alkyne, specifically propyne (methylacetylene).[4][5] This method is advantageous as it directly yields the desired product without requiring the prior synthesis of the parent o-carborane.
Causality and Mechanism
The reaction proceeds through the formation of a Lewis base adduct of decaborane, such as B₁₀H₁₂·2L (where L is a Lewis base like acetonitrile or diethyl sulfide). This adduct is more reactive than decaborane itself. The alkyne then inserts into the boron cluster, leading to the extrusion of two hydrogen atoms and the formation of the stable icosahedral o-carborane cage. The methyl group from the propyne precursor becomes the C(1)-substituent on the resulting carborane.
Caption: Workflow for Route A: De Novo Cage Construction.
Experimental Protocol: Route A
This protocol is adapted from established literature procedures.[5] Safety Note: Decaborane is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Reactions involving pressurized gases require appropriate safety equipment and procedures.
Materials:
-
Decaborane(14) (B₁₀H₁₄)
-
Acetonitrile (CH₃CN), anhydrous
-
Propyne (Methylacetylene, CH₃C≡CH)
-
Pentane, anhydrous
-
Trimethylamine (N(CH₃)₃)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
Vessel Charging: In a glovebox or under an inert atmosphere, charge a suitable high-pressure autoclave with decaborane(14) and anhydrous acetonitrile. A typical molar ratio is approximately 1 mole of decaborane to 1.85 moles of acetonitrile.[5]
-
Introduction of Alkyne: Seal the autoclave. Evacuate and backfill with inert gas (e.g., Argon). Introduce propyne gas to the desired pressure (e.g., 100 p.s.i.g.).[5]
-
Reaction: Heat the sealed vessel to approximately 80°C. The reaction progress can be monitored by the pressure increase due to the evolution of hydrogen gas. Maintain the temperature for 18-24 hours.[5]
-
Workup and Solvent Removal: After cooling the vessel to room temperature, carefully vent the excess pressure. Transfer the reaction mixture to a round-bottom flask. Remove the volatile components (excess acetonitrile) under reduced pressure.
-
Purification:
-
Add anhydrous pentane to the residue and reflux the mixture. This step dissolves the 1-Methyl-o-carborane, leaving behind insoluble byproducts.[5]
-
Cool the pentane solution. To remove any unreacted decaborane, bubble trimethylamine gas through the solution. Decaborane forms an insoluble complex with trimethylamine, which precipitates out.[5]
-
Filter the solution to remove the precipitate.
-
Evaporate the pentane from the filtrate to yield the crude product.
-
-
Final Purification: The product can be further purified by vacuum sublimation or chromatography on silica gel to obtain high-purity 1-Methyl-o-carborane.[4]
Route B: Post-Cage C-H Functionalization
This is arguably the most common and versatile laboratory-scale method for preparing C-monosubstituted o-carboranes. It leverages the relative acidity of the C-H protons on the carborane cage (pKa ≈ 23), which can be selectively deprotonated by a strong base.
Causality and Mechanism
The strategy involves two key steps:
-
Deprotonation (Lithiation): o-Carborane is treated with an organolithium reagent, typically n-butyllithium (nBuLi), at low temperature. The nBuLi acts as a strong base, abstracting one of the acidic C-H protons to generate a monolithiated carborane anion (1-lithio-o-carborane).[6]
-
Electrophilic Quench (Methylation): The resulting carboranyl lithium species is a potent nucleophile. It readily reacts with an electrophilic methyl source, such as iodomethane (methyl iodide), via a nucleophilic substitution reaction to form the C-C bond, yielding 1-Methyl-o-carborane.[6]
Caption: Workflow for Route B: Post-Cage C-H Functionalization.
Experimental Protocol: Route B
This protocol is based on standard procedures for the C-functionalization of carboranes.[6] Safety Note: n-Butyllithium is pyrophoric and reacts violently with water. Iodomethane is a toxic and volatile alkylating agent. All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and Schlenk techniques.
Materials:
-
o-Carborane (C₂B₁₀H₁₂)
-
n-Butyllithium (nBuLi), typically 1.6 M or 2.5 M solution in hexanes
-
Iodomethane (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Saturated brine solution
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Dissolution: Dissolve o-carborane (1.0 equiv) in anhydrous THF inside the flask.
-
Lithiation: Cool the stirring solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium solution (1.0-1.1 equiv) dropwise via syringe. A color change (e.g., to yellow or orange) may be observed. Stir the mixture at -78°C for 1-2 hours to ensure complete monolithiation.[6]
-
Methylation: While maintaining the temperature at -78°C, add iodomethane (1.1-1.2 equiv) dropwise to the solution.[6]
-
Warm to Room Temperature: After the addition is complete, allow the reaction mixture to slowly warm to ambient temperature and stir for an additional 2-4 hours.[6]
-
Quenching and Extraction:
-
Carefully quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with a saturated brine solution.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield pure 1-Methyl-o-carborane.
Data Summary and Validation
The successful synthesis of 1-Methyl-o-carborane requires careful control of reaction parameters. The following table summarizes key quantitative data for the described protocols.
| Parameter | Route A: De Novo Construction | Route B: C-H Functionalization |
| Primary Reactants | Decaborane(14), Propyne | o-Carborane, n-Butyllithium |
| Key Reagent | Acetonitrile (Lewis Base) | Iodomethane (Electrophile) |
| Solvent | Acetonitrile / Pentane | Tetrahydrofuran (THF) |
| Temperature | 80°C (Reaction) | -78°C to Room Temperature |
| Typical Yield | 65-80% (Reported for parent)[4] | >90% (Generally high yielding)[7] |
| Purification Method | Sublimation / Precipitation | Column Chromatography |
Trustworthiness: A Self-Validating System
The integrity of the final product is confirmed through standard analytical techniques. The unique structure of carboranes makes them particularly well-suited for NMR spectroscopy.
-
¹¹B NMR Spectroscopy: This is the most definitive characterization method for carborane clusters. For 1-Methyl-o-carborane, the ¹¹B{¹H} decoupled spectrum will show a series of distinct signals corresponding to the ten non-equivalent boron atoms in the cage. The substitution at a carbon atom perturbs the electronic environment of the adjacent and antipodal boron atoms, providing a characteristic fingerprint.[8][9]
-
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of the methyl group (a singlet, typically around 1.5-2.0 ppm) and the remaining cage C-H proton (a broad singlet).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product (C₃H₁₅B₁₀).
By correlating the data from these techniques, researchers can unequivocally validate the identity and purity of the synthesized 1-Methyl-o-carborane, ensuring the trustworthiness of the protocol.
References
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Heying, T. L., Ager Jr, J. W., Clark, S. L., Mangold, D. J., Goldstein, H. L., Hillman, M., Polak, R. J., & Szymanski, J. W. (n.d.). A NEW SERIES OF ORGANOBORANES. II. CARBORANES FROM THE REACTION OF DECABORANE WITH ACETYLENIC COMPOUNDS. DTIC. [Link]
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- Thiokol Chemical Corp. (1969). Reaction products of decaborane and acetylenes and their preparation.
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Li, Z., et al. (2024). Post-coordination of Ru(ii) controlled regioselective B(4)–H acylmethylation of o-carboranes with sulfoxonium ylides. Chemical Science. [Link]
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Li, P., et al. (2021). Reaction of Carboranyl Lithium and 2,3-Dichloroquinoxaline to Synthesize Carborane-Fused N-Heteroaromatic. Organometallics. [Link]
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Qiu, Z., & Xie, Z. (2022). Functionalization of o-carboranes via carboryne intermediates. Chemical Society Reviews. [Link]
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UCHEM. (2024). High-Purity 1-Methyl-o-Carborane (CAS: 16872-10-9). [Link]
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Katchem. (n.d.). 1-Methyl-o-carborane. [Link]
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Li, Z., et al. (2024). Post-coordination of Ru(ii) controlled regioselective B(4)–H acylmethylation of o-carboranes with sulfoxonium ylides. Chemical Science. [Link]
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Xie, Z. (2019). Controlled functionalization of o-carborane via transition metal catalyzed B–H activation. Chemical Society Reviews. [Link]
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Liu, B., et al. (2020). Diboration of alkenes and alkynes with a carborane-fused four-membered boracycle bearing an electron-precise B–B bond. Dalton Transactions. [Link]
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1-Methyl-o-carborane structure and bonding
An In-Depth Technical Guide to 1-Methyl-o-carborane: Structure, Bonding, and Applications
This guide provides a comprehensive technical overview of 1-methyl-o-carborane, a key derivative of the icosahedral carborane family. Intended for researchers, medicinal chemists, and materials scientists, this document delves into the unique molecular architecture, the principles of its delocalized bonding, and the influence of methyl substitution on its properties and reactivity. We will explore validated protocols for its synthesis and characterization and highlight its expanding role in advanced applications, from drug development to organometallic synthesis.
Carboranes are a fascinating class of polyhedral cluster compounds composed of boron, carbon, and hydrogen atoms.[1][2] First synthesized in the 1950s, these structures are notable for their exceptional thermal and chemical stability.[1][3] Carborane structures are classified based on the completeness of their polyhedral cage:
The most extensively studied member is the charge-neutral closo-carborane, C₂B₁₀H₁₂, which adopts a highly stable 12-vertex icosahedral geometry.[2] It exists as three isomers—ortho-, meta-, and para-—distinguished by the relative positions of the two carbon atoms within the cage.[3][4] This guide focuses on 1-methyl-o-carborane , a derivative of the ortho-isomer (1,2-dicarba-closo-dodecaborane) where a methyl group is attached to one of the adjacent carbon atoms.
The Icosahedral Cage: A Unique Bonding Paradigm
The stability and structure of carboranes cannot be explained by classical two-center, two-electron (2c-2e) covalent bonds alone. Their architecture is a prime example of electron-deficient, non-classical bonding.[2][6]
Electron Deficiency and Three-Center, Two-Electron Bonds
Boron hydrides and carboranes are electron-deficient molecules, meaning they lack sufficient valence electrons to form conventional 2c-2e bonds between all adjacent atoms.[4][5] To compensate, they form three-center, two-electron (3c-2e) bonds , where a single pair of electrons is shared among three atoms.[1][5][7] This delocalized bonding is spread across the polyhedral framework, contributing to the exceptional stability of the closo-carborane cage.[7] The electronic structure and geometry of these clusters are effectively described by the Wade-Mingos rules.[2][7]
Molecular Structure of 1-Methyl-o-carborane
In 1-methyl-o-carborane, the fundamental icosahedral structure of ortho-carborane is preserved. The cluster consists of ten boron atoms and two adjacent carbon atoms, each occupying a vertex of the icosahedron.[1] A methyl group is covalently bonded to the C1 vertex, while the remaining 11 vertices are each bonded to a hydrogen atom.
The key structural features are:
-
Icosahedral Geometry : A highly symmetric and robust 12-vertex cage.
-
High Coordination : Each cage atom (boron or carbon) is bonded to five other cage atoms and one exo-polyhedral group (H or CH₃).[1]
-
Electron-Withdrawing Cage : The carborane cage is strongly electron-withdrawing, which influences the acidity of the C-H protons.[8] The electron density distribution across the cage is not uniform, with the carbon atoms being the most electron-deficient vertices and the boron atoms antipodal to them (B9, B12) being the most electron-rich.[8]
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A Comprehensive Technical Guide to Lead(II) Iodide (PbI₂) for Advanced Research Applications
A Note on Chemical Identification: This guide focuses on the properties and applications of Lead(II) Iodide, whose Chemical Abstracts Service (CAS) registration number is 10101-63-0 . The topic reference to CAS number 16872-10-9, which corresponds to 1-Methyl-o-carborane[1][2][3][4][5], appears to be a misattribution, given the contextual requirements for a material central to perovskite solar cells and radiation detection. All data and protocols herein pertain to Lead(II) Iodide (PbI₂).
Executive Summary
Lead(II) iodide (PbI₂), also known as plumbous iodide, is an inorganic compound that manifests as a brilliant yellow crystalline solid at ambient temperatures.[6][7] Its significance in the scientific community has surged dramatically with the advent of perovskite photovoltaics, where it serves as an indispensable precursor material.[8][9] Beyond this headline application, its properties as a wide bandgap semiconductor make it a material of interest for high-energy photon detection.[10][11] This guide provides an in-depth exploration of the core physicochemical properties, synthesis protocols, and critical applications of high-purity PbI₂, designed for researchers and professionals in materials science, chemistry, and semiconductor device engineering. We will delve into the causality behind its unique characteristics, from its temperature-dependent solubility that enables the famous "Golden Rain" experiment to the structural nuances that define its role in next-generation electronics.
Physicochemical and Electronic Properties
Lead(II) iodide's utility is fundamentally governed by its distinct physical and electronic characteristics. At room temperature, it is a dense, odorless, bright yellow solid.[6][12] When heated, it undergoes a reversible color change to orange and red, a thermochromic behavior indicative of changes in its electronic band structure.[6][7] It is stable under standard conditions but may discolor upon exposure to light.[13]
The compound's wide direct band gap and high atomic number (Z for Pb = 82) are the two pillars supporting its primary applications. The wide band gap of approximately 2.3-2.4 eV allows it to be transparent to a large portion of the visible spectrum while being an effective absorber of higher-energy photons, which is crucial for radiation detection.[6][12][14] Its high density and the high atomic number of lead provide a large interaction cross-section for X-rays and gamma rays, making it an efficient detector material.[11][12]
A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 10101-63-0 | [6][11] |
| Molecular Formula | PbI₂ | [6] |
| Molar Mass | 461.01 g/mol | [6][12] |
| Appearance | Bright yellow crystalline powder | [6][7] |
| Density | 6.16 g/cm³ | [6][12] |
| Melting Point | 402–410 °C (756–770 °F; 675–683 K) | [6][12] |
| Boiling Point | 872–954 °C (1602–1749 °F; 1145–1227 K) | [6][12][15] |
| Crystal Structure | Hexagonal, Layered (CdI₂ type) | [6][12][14] |
| Space Group | P-3m1 (No. 164), P6₃mc (No. 186) | [6][16] |
| Band Gap | ~2.34 eV (direct) | [6][9] |
Crystallography and Structural Analysis
The crystal structure of lead(II) iodide is a layered hexagonal system, where planes of lead atoms are sandwiched between two close-packed layers of iodide atoms.[6][12] This creates a repeating I-Pb-I trilayer structure. Within these layers, the bonding is largely ionic, with each Pb²⁺ ion octahedrally coordinated by six I⁻ ions.[14][16] These composite layers are held together by weak van der Waals forces, which allows for mechanical exfoliation to obtain mono- or few-layer flakes.[6][14]
This layered nature gives rise to polytypism, where the layers can stack in different sequences. The most common polytypes are 2H and 4H, which differ in their stacking periodicity.[6][12] The specific polytype can be influenced by the synthesis method; for instance, the 2H polymorph is often formed via sol-gel synthesis, while the 4H form is common in crystals grown from melt or by precipitation.[6] This structural variability is not merely academic; it can influence the electronic and optical properties of the material, which is a critical consideration in device fabrication.
Caption: Layered crystal structure of PbI₂.
Synthesis and Purification Methodologies
The synthesis of PbI₂ is a common procedure in both academic and industrial settings. The choice of method is dictated by the desired purity, crystallinity, and scale. High-purity (e.g., 99.99% or higher) is often required for semiconductor applications to minimize defects that can act as charge traps.[8]
Aqueous Precipitation (The "Golden Rain" Reaction)
This is the most visually striking and commonly demonstrated synthesis method.[7][17] It relies on a double displacement reaction between a soluble lead(II) salt (like lead(II) nitrate or lead(II) acetate) and a soluble iodide salt (like potassium iodide or sodium iodide).[7][18][19]
Reaction: Pb(NO₃)₂(aq) + 2KI(aq) → PbI₂(s)↓ + 2KNO₃(aq)[20][21]
The key to this method's utility for producing high-quality crystals lies in the temperature-dependent solubility of PbI₂. While it is poorly soluble in cold water, its solubility increases significantly in boiling water.[6][18][22] This property is exploited for purification via recrystallization.
Experimental Protocol: Recrystallization of PbI₂
-
Initial Synthesis: In a well-ventilated fume hood, combine aqueous solutions of lead(II) nitrate and potassium iodide at room temperature. A bright yellow precipitate of PbI₂ will form immediately.[22]
-
Dissolution: Add deionized water to the mixture and heat the suspension to boiling. The yellow precipitate will dissolve, forming a colorless solution.[7][22] This step is causal: the endothermic nature of PbI₂ dissolution means that applying heat (energy) shifts the equilibrium towards the dissolved ions (Pb²⁺ and I⁻).[22]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with pleated filter paper. This removes any insoluble impurities. Keeping the apparatus hot is critical to prevent premature crystallization and loss of product.[18]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. As the solution cools, the solubility of PbI₂ decreases, forcing pure, highly ordered crystals to precipitate out of the solution.[22] This slow cooling is essential for growing larger, well-defined hexagonal platelets, which appear as shimmering golden flakes, hence the name "golden rain."[7][20]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash with cold deionized water to remove any remaining soluble salts, and then with ethanol to displace the water.[20]
-
Drying: Dry the purified crystals in an oven at a moderate temperature (e.g., 100 °C) or under vacuum.[18]
Caption: Workflow for PbI₂ Synthesis and Purification.
Other Synthesis Routes
For specialized applications requiring very large, high-purity single crystals, techniques such as the Bridgman–Stockbarger technique or zone melting are employed.[6] Additionally, PbI₂ can be synthesized by reacting iodine vapor directly with molten lead at elevated temperatures (500-700 °C).[6][7]
Solubility Profile
The solubility of PbI₂ is a critical parameter for its synthesis, purification, and its use in solution-processed device fabrication.
| Solvent | Solubility (g / 100 mL) | Temperature (°C) | Source(s) |
| Water | 0.044 | 0 | [6][18] |
| Water | 0.076 | 20 | [6][12] |
| Water | 0.41 | 100 | [6][18] |
| Ethanol | Insoluble | Room Temp | [6][23] |
| Dimethylformamide (DMF) | Soluble | Room Temp | [9][24] |
| Dimethyl sulfoxide (DMSO) | Soluble | Room Temp | [24][25] |
| Aqueous KI Solution | Soluble | Room Temp | [6][23] |
| Aqueous Alkalis | Soluble | Room Temp | [6][23] |
The solubility in aqueous solutions of potassium iodide (KI) is significantly higher than in pure water. This is due to the formation of soluble complex ions, primarily the tetraiodoplumbate(II) ion, [PbI₄]²⁻. This chemical principle is often exploited to create precursor solutions for perovskite synthesis. Similarly, its solubility in organic polar aprotic solvents like DMF and DMSO is fundamental to the solution-based fabrication of perovskite solar cells.[9][24]
Core Applications and Reaction Mechanisms
Precursor for Perovskite Solar Cells
The most prominent modern application of PbI₂ is as a key ingredient in the fabrication of perovskite solar cells (PSCs).[8][12] Specifically, it is a precursor for forming the light-absorbing perovskite layer, most commonly methylammonium lead iodide (CH₃NH₃PbI₃ or MAPI).
Perovskite Formation Reaction: The synthesis typically involves reacting PbI₂ with an organic halide salt, such as methylammonium iodide (CH₃NH₃I), in a suitable solvent like DMF or DMSO.[26]
PbI₂(s) + CH₃NH₃I(solv) → CH₃NH₃PbI₃(s)
This reaction can be performed using various deposition techniques, including a "two-step" sequential deposition where a film of PbI₂ is first deposited and then converted to perovskite by exposure to the organic halide solution.[26] The quality of the initial PbI₂ film—its purity, crystallinity, and morphology—directly impacts the quality of the final perovskite film and, consequently, the solar cell's efficiency and stability.[8][26] Interestingly, a slight excess of PbI₂ in the final perovskite film can be beneficial, as it is thought to passivate defects at grain boundaries, reducing charge recombination and improving device performance.[27] However, excessive amounts can form insulating layers that impede charge extraction.[27]
Caption: PbI₂ as a precursor in perovskite formation.
X-ray and Gamma-Ray Detection
Due to its high atomic number, high density, and wide bandgap, PbI₂ is an effective room-temperature semiconductor detector for high-energy photons.[10][11][12] When an X-ray or gamma-ray photon interacts with the material, it generates a cascade of electron-hole pairs. The wide bandgap ensures a low number of thermally generated charge carriers (low dark current), leading to a high signal-to-noise ratio.[12] An external electric field sweeps these charge carriers to the electrodes, generating a current pulse proportional to the energy of the incident photon.
Toxicology and Safe Handling Protocols
As a compound containing lead, PbI₂ is highly toxic and requires stringent safety protocols.[7][11] It is harmful if swallowed or inhaled and poses a significant risk of long-term organ damage through repeated exposure.[28][29][30] It is classified as a substance that may damage fertility or the unborn child and is a suspected carcinogen.[23][28][31]
Core Safety Requirements:
-
Engineering Controls: All handling of PbI₂ powder must be conducted in a certified chemical fume hood or a glovebox to prevent inhalation of dust.[29][32]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles at all times.[28][29] For weighing or operations that may generate significant dust, a respirator is recommended.[7][33]
-
Handling: Avoid creating dust. Use appropriate tools for transfer. Ensure all work surfaces are easily decontaminated.[29]
-
Environmental Hazard: Lead(II) iodide is very toxic to aquatic life with long-lasting effects.[28][29][31] Do not allow it to enter drains or waterways.
-
Disposal: All PbI₂ waste, including contaminated consumables, must be disposed of as hazardous waste according to local, state, and federal regulations.[7][28][29]
Ingestion or inhalation can lead to symptoms of acute and chronic lead poisoning, including gastrointestinal distress, weakness, and neurological damage.[10][33] In case of exposure, seek immediate medical attention.[28][33]
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A Technical Guide to 1-Methyl-o-carborane: Properties, Reactivity, and Applications
Abstract: This technical guide provides an in-depth exploration of 1-Methyl-o-carborane (C₃H₁₄B₁₀), a key derivative of the icosahedral carborane family. Carboranes, with their unique three-dimensional aromaticity, exceptional thermal and chemical stability, and distinct hydrophobic character, represent a fascinating class of boron-carbon clusters.[1][2][3] The introduction of a methyl group onto the ortho-carborane cage enhances its solubility and provides a versatile platform for further chemical modification.[4] This document is intended for researchers, chemists, and drug development professionals, offering a comprehensive overview of the molecule's structure, physical and chemical properties, spectroscopic signatures, and synthesis. Furthermore, it delves into its critical applications as a pharmacophore in modern medicinal chemistry, particularly in cancer research and as a precursor for advanced materials.[1][4][5]
Introduction: The World of Icosahedral Boron Clusters
Dicarba-closo-dodecaboranes, commonly known as carboranes, are a class of polyhedral boron clusters where two BH vertices of a [B₁₂H₁₂]²⁻ dianion are formally replaced by isoelectronic CH units.[1][5] This results in a highly stable, icosahedral cage structure with the general formula C₂B₁₀H₁₂. Depending on the relative positions of the two carbon atoms, carboranes exist as three primary isomers: ortho (1,2-), meta (1,7-), and para (1,12-).[2]
These clusters are not mere geometric curiosities; they possess a unique combination of properties:
-
Exceptional Stability: They exhibit high resistance to thermal degradation and oxidative breakdown.[1][3]
-
Hydrophobicity: The carborane cage is intensely lipophilic, a property often termed "superhydrophobicity," surpassing that of common bioisosteres like phenyl or adamantyl groups.[1][5]
-
Three-Dimensional Aromaticity: The delocalized bonding within the cage imparts aromatic character, contributing to its stability.[3]
-
Chemical Versatility: The cage C-H and B-H bonds can be selectively functionalized, allowing carboranes to be used as rigid, three-dimensional scaffolds for constructing complex molecules.[1][5]
1-Methyl-o-carborane is a foundational derivative where one of the acidic C-H protons of the ortho-isomer is replaced by a methyl group. This modification preserves the core properties of the carborane cage while enhancing its utility, particularly its solubility in organic solvents and its role as a building block for more complex structures.[4] Its applications are expanding, ranging from agents for Boron Neutron Capture Therapy (BNCT) to the creation of novel pharmaceuticals and highly robust polymers.[2][4]
Molecular Structure and Bonding
The structure of 1-Methyl-o-carborane is a pseudo-icosahedron composed of ten boron atoms and two adjacent carbon atoms. One of the cage carbon atoms is bonded to a methyl group, while the other retains a carbon-hydrogen bond. The remaining ten boron atoms are each bonded to a terminal hydrogen atom. The bonding within the cage is complex, involving electron-deficient three-center, two-electron (3c-2e) bonds, which are characteristic of boranes and contribute to the molecule's overall stability and aromaticity.[6]
Figure 1: 2D representation of the icosahedral structure of 1-Methyl-o-carborane.
Physical Properties
The physical characteristics of 1-Methyl-o-carborane are a direct consequence of its unique molecular structure. The non-polar, cage-like geometry results in a solid material with properties summarized below.
| Property | Value | Source(s) |
| CAS Number | 16872-10-9 | [7][8] |
| Molecular Formula | C₃H₁₄B₁₀ | [7][8][9] |
| Molecular Weight | 158.25 g/mol | [7][8][9] |
| Monoisotopic Mass | 150.124352 Da | [7][10] |
| Appearance | White solid | General Knowledge |
| Melting Point | 260 °C (sublimes) for parent o-carborane | |
| Solubility | Enhanced solubility in organic solvents compared to parent o-carborane | [4] |
Spectroscopic Characterization
The structural identity and purity of 1-Methyl-o-carborane are routinely confirmed using NMR and IR spectroscopy. Each technique provides distinct signatures for the carborane cage and its substituents.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is indispensable for characterizing carboranes. Both ¹¹B and ¹H NMR are used to probe the molecular environment.[11]
-
¹H NMR: The spectrum is relatively simple. One would expect to see a signal for the methyl protons (C-CH₃), a signal for the remaining cage C-H proton, and a series of broad resonances corresponding to the ten B-H protons. In a deuterated solvent like CDCl₃, the methyl protons typically appear as a singlet downfield. The C-H proton resonance is also a singlet.[12][13][14]
-
¹¹B NMR: This is the most informative technique for the boron cage. Due to the varied environments of the boron atoms in the icosahedron relative to the carbon atoms, multiple broad signals are observed. The chemical shifts are characteristic of the closo-carborane structure.[12][15][16]
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Description |
| ¹H | 1.5 - 2.5 | Methyl (C-CH₃) protons |
| ¹H | 3.0 - 4.0 | Cage C-H proton |
| ¹H | 1.5 - 3.5 (broad) | Cage B-H protons |
| ¹¹B | 0 to -15 | Multiple broad resonances for the 10 boron atoms |
Note: Exact chemical shifts can vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is particularly useful for identifying the characteristic vibrations of the carborane cage, especially the B-H bonds.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3060 | C-H stretch (cage) | Medium |
| 2850 - 3000 | C-H stretch (methyl) | Medium |
| ~2600 | B-H stretch | Strong, characteristic |
| 1375 - 1450 | C-H bend (methyl) | Medium |
The most prominent and diagnostic feature in the IR spectrum of any carborane is the very strong B-H stretching absorption band found around 2600 cm⁻¹.[17] This peak is located in a region of the spectrum that is typically transparent for most organic molecules, making it an excellent diagnostic marker.[17]
Chemical Properties and Reactivity
The chemistry of 1-Methyl-o-carborane is dominated by two main features: the acidity of the remaining C-H bond and the potential for substitution on the boron cage.
C-H Bond Acidity and Deprotonation
The C-H bonds of o-carborane are significantly more acidic (pKa ≈ 23) than typical C-H bonds due to the electron-withdrawing nature of the cage. In 1-Methyl-o-carborane, the remaining C-H bond can be readily deprotonated by strong bases, such as n-butyllithium (nBuLi), to yield the corresponding carboranyl anion.[12][15] This lithiated intermediate is a powerful nucleophile and serves as a primary gateway for introducing a wide array of functional groups onto the carbon framework.
Figure 2: Key reactivity pathway via C-H deprotonation.
Electrophilic Substitution on the Boron Cage
While the C-H bond is the most reactive site towards bases, the B-H bonds can undergo electrophilic substitution. The boron atoms most distant from the electron-withdrawing carbon atoms (positions 9 and 12) are the most susceptible to attack. For instance, iodination of 1-methyl-o-carborane with iodine monochloride (ICl) can lead to a mixture of B-iodo isomers.[18] This pathway, however, often suffers from a lack of regioselectivity, typically yielding mixtures of products that can be difficult to separate.[18]
Role as a Bulky, Electron-Withdrawing Ligand
When the carboranyl anion is used to form bonds with other elements, such as boron, the 1-methyl-o-carboranyl group acts as a sterically bulky and highly electron-withdrawing substituent. This property has been exploited to create exceptionally Lewis acidic boranes, such as bis(1-methyl-ortho-carboranyl)borane, which has been classified as a Lewis superacid with reactivity exceeding that of benchmark compounds like SbF₅.[12][13] This enhanced electrophilicity drives potent hydroboration activity for various organic substrates.[12][15]
Synthesis of 1-Methyl-o-carborane
The standard synthesis of o-carboranes involves the reaction of decaborane(14) (B₁₀H₁₄) with an alkyne in the presence of a Lewis base, such as acetonitrile or diethyl sulfide, which facilitates the opening of the decaborane cage. For 1-Methyl-o-carborane, the alkyne used is propyne (CH₃C≡CH).
Experimental Protocol: Synthesis via Decaborane and Propyne
Causality: The Lewis base (e.g., acetonitrile) coordinates to decaborane, forming a B₁₀H₁₂L₂ adduct. This intermediate is more reactive towards the alkyne than decaborane itself. The alkyne then inserts into the boron framework, and subsequent cage-closing and loss of the Lewis base ligands and hydrogen gas yields the stable icosahedral carborane product.
Step 1: Formation of the Decaborane Adduct
-
In a flame-dried, three-neck flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add decaborane(14) (1.0 eq).
-
Add anhydrous acetonitrile (a sufficient volume to dissolve the decaborane) as both the solvent and Lewis base.
-
Stir the mixture at reflux under a nitrogen atmosphere for 2-4 hours. The solution will typically change color as the B₁₀H₁₂(CH₃CN)₂ adduct forms.
Step 2: Alkyne Insertion and Cage Closing
-
Cool the reaction mixture to room temperature.
-
Slowly bubble propyne gas (CH₃C≡CH) (1.2 - 1.5 eq) through the solution. Alternatively, a solution of propyne in a suitable solvent can be added dropwise. The reaction is exothermic and should be controlled.
-
After the addition is complete, heat the mixture to reflux and maintain for 12-24 hours to drive the cage-closing reaction to completion. Monitor the reaction progress by TLC or GC.
Step 3: Workup and Purification
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude residue is typically purified by column chromatography on silica gel, eluting with a non-polar solvent such as hexane or a hexane/dichloromethane mixture.
-
Combine the fractions containing the product and remove the solvent to yield 1-Methyl-o-carborane as a white crystalline solid. Confirm identity and purity via NMR and melting point analysis.
Figure 3: General workflow for the synthesis of 1-Methyl-o-carborane.
Applications in Research and Drug Development
The unique physicochemical properties of 1-Methyl-o-carborane make it an attractive scaffold in medicinal chemistry and materials science.
-
Boron Neutron Capture Therapy (BNCT): As a boron-rich molecule, 1-Methyl-o-carborane is a precursor for developing agents for BNCT, a targeted radiation cancer therapy.[4] The goal is to selectively deliver boron-10 (¹⁰B) atoms to tumor cells, which, upon irradiation with low-energy neutrons, release high-energy alpha particles that destroy the cancer cells locally.
-
Pharmacophore and Bioisostere: There is a growing interest in using the carborane cage as a bioisostere for phenyl groups in drug design.[1][2][6] Its 3D structure and hydrophobicity can lead to novel binding interactions with protein targets. Incorporating a carborane moiety has been shown to increase a drug's binding affinity, metabolic stability, bioavailability, and potency.[1][5] 1-Methyl-o-carborane provides a convenient starting point for synthesizing these complex drug candidates.
-
Advanced Materials: The high thermal stability of the carborane cage makes it a valuable component for specialty polymers and materials designed for high-temperature applications.[4]
Safety and Handling
1-Methyl-o-carborane is a chemical that requires careful handling in a laboratory setting. It is classified as a flammable solid and is harmful if swallowed.[7] It also causes skin and serious eye irritation.[7]
-
GHS Hazard Statements: H228 (Flammable solid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7]
-
Precautionary Measures: Keep away from heat, sparks, open flames, and other ignition sources.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Handle in a well-ventilated area or fume hood.
Conclusion
1-Methyl-o-carborane is more than a simple substituted borane; it is a versatile molecular building block with a unique confluence of properties. Its icosahedral structure imparts exceptional stability, while its hydrophobicity and three-dimensional geometry offer new possibilities in rational drug design. The well-defined reactivity of its C-H bond provides a reliable handle for chemical modification, enabling the synthesis of complex architectures and materials. As research continues to uncover the vast potential of boron cluster chemistry, 1-Methyl-o-carborane is poised to remain a central player in the development of next-generation therapeutics and advanced materials.
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A Technical Guide to 1-Methyl-o-carborane: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This guide provides a comprehensive technical overview of 1-methyl-o-carborane, an icosahedral boron cluster compound with significant and expanding applications in medicinal chemistry, drug development, and materials science. Formally a methyl-substituted derivative of closo-1,2-dicarbadodecaborane, this compound offers a unique combination of three-dimensional structure, superhydrophobicity, and exceptional thermal and chemical stability. We will delve into its core physicochemical properties, outline key synthetic and functionalization strategies, and explore its role as a next-generation pharmacophore, particularly in the development of novel therapeutics and as a precursor for Boron Neutron Capture Therapy (BNCT) agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of carboranes in their work.
Introduction to Icosahedral Carboranes
Carboranes are polyhedral clusters composed of boron, carbon, and hydrogen atoms. The most studied family is the icosahedral closo-carboranes with the general formula C₂B₁₀H₁₂. These structures can be conceptualized as three-dimensional analogues of benzene, possessing unique properties that make them highly valuable in chemical synthesis and drug design.[1]
The three primary isomers of dicarba-closo-dodecaborane are determined by the relative positions of the two carbon atoms within the 12-vertex icosahedral cage:
-
ortho-Carborane (1,2-dicarba-): Carbon atoms are adjacent.
-
meta-Carborane (1,7-dicarba-): Carbon atoms are separated by one boron atom.
-
para-Carborane (1,12-dicarba-): Carbon atoms are at antipodal positions.
These isomers exhibit distinct dipole moments and reactivity patterns.[2] Carboranes are noted for their high stability, hydrophobicity, and the ability to undergo selective functionalization at both the carbon and boron vertices.[3][4] 1-Methyl-o-carborane (CH₃C₂B₁₀H₁₁) is a foundational derivative, where a methyl group is attached to one of the cage carbon atoms. This substitution enhances its solubility and provides a key building block for more complex molecular architectures.[5]
Physicochemical Properties of 1-Methyl-o-carborane
The defining characteristics of 1-methyl-o-carborane are summarized below. These properties underpin its utility in various applications, from organometallic synthesis to pharmaceutical development.
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₁₄B₁₀ | [6][7][8][9][10][11] |
| Molecular Weight | 158.254 g/mol | [6][7][8][9] |
| Monoisotopic Mass | 150.124352 Da | [6][12] |
| CAS Number | 16872-10-9 | [6][7][9] |
| Appearance | Off-white solid | [8] |
| Melting Point | 216-218 °C | [8][10] |
| Purity (Typical) | >98% | [8] |
Synthesis and Chemical Reactivity
The synthetic versatility of 1-methyl-o-carborane is a primary driver of its scientific interest. Its structure allows for predictable and regioselective functionalization.
Key Reactivity Patterns
Two primary sites of reactivity exist on the 1-methyl-o-carborane cage: the carbon vertices and the boron vertices.
-
C-H Deprotonation: The hydrogen atom on the second cage carbon (C-H) is weakly acidic. This allows for facile deprotonation using strong bases like n-butyllithium (nBuLi) to form a carboranyl anion.[13] This nucleophilic species can then react with a wide range of electrophiles, enabling the straightforward installation of diverse functional groups. This C-functionalization is the most common strategy for incorporating the carborane cage into larger molecules.
-
Electrophilic Substitution on Boron: While the C-H bond is acidic, the B-H bonds are hydridic in nature. Functionalization of the boron vertices typically proceeds through electrophilic substitution reactions, though these often require harsher conditions than C-H functionalization.[14][15] This pathway allows for the synthesis of per-functionalized carboranes with tailored properties.
The diagram below illustrates a generalized workflow for the functionalization of 1-methyl-o-carborane via C-H deprotonation, a cornerstone of its application in synthesis.
Caption: Generalized workflow for C-H functionalization.
Applications in Drug Development and Advanced Materials
The unique steric and electronic properties of the 1-methyl-o-carborane cage have established it as a valuable building block in several high-impact fields.
Role as a Pharmacophore
In medicinal chemistry, a pharmacophore is the essential three-dimensional arrangement of functional groups responsible for a drug's biological activity. Carboranes are increasingly used as bioisosteres—substituents that retain the intended biological activity—for common organic groups like phenyl rings.[1][16]
Key Advantages:
-
Superhydrophobicity: The carborane cage is highly lipophilic, which can enhance a drug's ability to cross cell membranes or improve its binding affinity in hydrophobic pockets of target proteins.[3]
-
Metabolic Stability: The robust B-H and B-B bonds of the carborane cage are resistant to metabolic degradation, which can increase the in vivo stability and bioavailability of a drug candidate.[3][4]
-
Three-Dimensional Scaffold: Unlike the planar phenyl ring, the icosahedral carborane cage is a rigid, three-dimensional scaffold. This allows for the precise spatial orientation of appended functional groups, enabling chemists to fine-tune the fit of a drug molecule to its biological target.[3][4]
Derivatives of 1-methyl-o-carborane have been incorporated into inhibitors for various enzymes, including HIV protease and COX-2, demonstrating their potential to generate highly potent and selective therapeutic agents.[15][16]
Boron Neutron Capture Therapy (BNCT)
BNCT is a binary cancer therapy that relies on the selective accumulation of a non-toxic boron-10 (¹⁰B) agent in tumor cells.[4] When the tumor is irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons and undergo a nuclear fission reaction, releasing high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei. These particles have a very short path length (5–9 µm), confining the cytotoxic effect to the boron-containing cells and sparing adjacent healthy tissue.
Carboranes are ideal delivery agents for BNCT because they contain a high weight percentage of boron. 1-Methyl-o-carborane serves as a critical precursor for synthesizing tumor-targeting BNCT agents, where the carborane cage is attached to a molecule (e.g., an amino acid, nucleoside, or antibody fragment) that selectively accumulates in cancer cells.[5]
Advanced Reagent Synthesis
The electron-withdrawing nature of the carborane cage can be harnessed to create powerful chemical reagents. For instance, 1-methyl-o-carborane has been used to synthesize bis(1-methyl-ortho-carboranyl)borane, a highly electrophilic borane that functions as a Lewis superacid.[13] This reagent is an exceptionally active hydroboration agent, capable of reacting with alkenes, alkynes, and even cyclopropanes under mild conditions, showcasing the utility of carboranes in expanding the toolbox of synthetic organic chemistry.[13]
Experimental Protocol: Lithiation of 1-Methyl-o-carborane
This protocol describes a general, self-validating procedure for the C-H deprotonation of 1-methyl-o-carborane to generate the corresponding lithium salt, a key intermediate for further functionalization.
Objective: To synthesize the lithium salt of 1-methyl-o-carborane for use as a nucleophilic building block.
Materials:
-
1-Methyl-o-carborane (1.0 eq)
-
n-Butyllithium (1.05 eq, typically 1.6 M or 2.5 M in hexanes)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer and stir bar
-
Syringes and needles
Methodology:
-
Reaction Setup:
-
Under an inert atmosphere (Argon or Nitrogen), add 1-methyl-o-carborane to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous solvent (e.g., diethyl ether) to dissolve the solid (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Deprotonation:
-
While stirring, slowly add n-butyllithium (1.05 eq) to the solution dropwise via syringe over 10-15 minutes.
-
Causality Note: The slow addition at reduced temperature is crucial to control the exotherm of the acid-base reaction and prevent side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for an additional 1-2 hours to ensure complete deprotonation.
-
-
Validation and Use:
-
The resulting solution of the lithium carboranyl anion is typically used immediately in the next synthetic step without isolation.
-
To validate the completion of the reaction, a small aliquot can be quenched with D₂O. Subsequent ¹H NMR analysis would show the disappearance of the C-H proton signal (typically around 2.8-3.5 ppm) and the appearance of a C-D bond, confirming successful lithiation.
-
The solution is now ready for reaction with a suitable electrophile (e.g., alkyl halides, aldehydes, chlorosilanes).
-
Safety and Handling
1-Methyl-o-carborane is a chemical reagent that must be handled with appropriate precautions in a laboratory setting.
| Hazard Class | GHS Statement | Precautionary Code(s) |
| Flammability | H228: Flammable solid | P210, P240, P241 |
| Acute Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
Handling Recommendations:
-
Always handle in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[6]
-
Ground and bond containers when transferring material to prevent static discharge.[6]
Conclusion
1-Methyl-o-carborane is far more than a chemical curiosity; it is a powerful and versatile building block with proven utility and immense future potential. Its unique combination of a stable, three-dimensional structure, tunable reactivity, and inherent hydrophobicity makes it an invaluable tool for medicinal chemists aiming to overcome challenges in drug potency, selectivity, and metabolic stability. As research continues to uncover new methods for its functionalization and new applications in fields ranging from oncology to materials science, 1-methyl-o-carborane is poised to become an increasingly central component in the design of next-generation molecules.
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The Commercial Landscape of 1-Methyl-o-carborane: A Technical Guide for Advanced Research
Introduction: The Unique Potential of a Three-Dimensional Phenyl Mimic
In the landscape of advanced materials and therapeutic development, 1-Methyl-o-carborane (CAS No. 16872-10-9) emerges as a molecule of significant interest. This icosahedral boron cluster, formally known as 1-methyl-1,2-dicarba-closo-dodecaborane, possesses a unique three-dimensional structure and a set of physicochemical properties that make it an invaluable building block for researchers.[1] Structurally, it consists of a robust cage of ten boron atoms and two adjacent carbon atoms, with a methyl group attached to one of the cage carbons.
Carboranes are often considered three-dimensional analogues of benzene, sharing similar dimensions and hydrophobicity but with far greater thermal and oxidative stability.[2][3] This stability, combined with a high boron content, makes 1-Methyl-o-carborane a critical precursor for Boron Neutron Capture Therapy (BNCT) agents, a targeted radiation therapy for cancer.[1] Furthermore, its role as a unique pharmacophore is expanding within drug discovery, where its inclusion in a drug structure can enhance binding affinity, metabolic stability, and bioavailability.[4] This guide provides an in-depth overview of its commercial availability, synthesis, characterization, and key applications for professionals in drug development and materials science.
Part 1: Commercial Sourcing and Procurement
1-Methyl-o-carborane is commercially available from several specialized chemical suppliers, typically offered at purities of 95% or higher. When sourcing this compound, researchers should prioritize suppliers who provide comprehensive analytical documentation to ensure batch-to-batch consistency and purity, which is critical for both research and developmental applications.
Key Procurement Considerations:
-
Purity: For applications in pharmaceutical development, a purity of >97% is often required.
-
Documentation: A Certificate of Analysis (COA), Nuclear Magnetic Resonance (NMR) data, and a Safety Data Sheet (SDS) are essential for quality control and safe handling.
-
Isotopic Enrichment: For BNCT applications, suppliers may offer ¹⁰B-enriched 1-Methyl-o-carborane.[5] This is a critical specification, as the ¹⁰B isotope is the neutron-capturing agent.
-
Scalability: For projects that may move from research to pilot-scale production, a supplier's capability for custom synthesis and bulk orders is a vital consideration.[1]
Table 1: Commercial Suppliers of 1-Methyl-o-carborane
| Supplier | Product Name | Purity | CAS Number | Notes |
| UCHEM | High-Purity 1-Methyl-o-Carborane | >98% | 16872-10-9 | Provides full documentation (COA, MSDS, NMR) and supports custom synthesis.[1] |
| Katchem | 1-Methyl-o-carborane | >97% | 16872-10-9 | Also offers ¹⁰B enriched version (CAS: 1177403-84-7).[5] |
| J&K Scientific | 1-Methyl-o-carborane, 95% | 95% | 16872-10-9 | Listed as a product for laboratory use. |
| Guidechem | 1-Methyl-o-carborane | Varies | 16872-10-9 | A directory listing multiple potential suppliers.[6] |
| ChemicalBook | 1-Methyl-o-carborane | Varies | 16872-10-9 | A directory listing multiple potential suppliers.[7] |
Part 2: Synthesis and Purification
While commercially available, understanding the synthesis of 1-Methyl-o-carborane provides valuable context for its chemistry and potential impurities. The foundational method for preparing 1-substituted-o-carboranes involves the reaction of decaborane(14) (B₁₀H₁₄) with a terminal alkyne.[8] For 1-Methyl-o-carborane, the specific reactant is propyne (CH₃C≡CH).
The underlying mechanism involves the opening of the decaborane cage by a Lewis base, followed by the insertion of the alkyne's two carbon atoms to form the stable icosahedral carborane cage. This reaction is a cornerstone of boron cluster chemistry, established in the 1960s.[8]
Representative Laboratory Synthesis Protocol
This protocol is based on the generally accepted methodology for the synthesis of C-substituted o-carboranes from decaborane.[8] Extreme caution is required as decaborane is toxic and propyne is a flammable gas. All operations must be performed in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon).
Materials:
-
Decaborane(14) (B₁₀H₁₄)
-
A Lewis base catalyst (e.g., acetonitrile or diethyl sulfide)
-
Propyne (CH₃C≡CH)
-
Anhydrous toluene or benzene (solvent)
-
Silica gel for column chromatography
-
Hexane (eluent)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck flask equipped with a condenser, magnetic stirrer, and gas inlet, dissolve decaborane(14) in anhydrous toluene under a nitrogen atmosphere.
-
Catalyst Addition: Add two equivalents of the Lewis base catalyst (e.g., acetonitrile) to the solution. This reaction forms the bis(acetonitrile)decaborane adduct, B₁₀H₁₂·2(CH₃CN), which is more reactive towards the alkyne.
-
Alkyne Introduction: Cool the reaction mixture and slowly bubble condensed propyne gas through the solution. Alternatively, a solution of propyne in the reaction solvent can be added dropwise. The reaction is exothermic and should be controlled with an ice bath.
-
Reflux: After the addition is complete, heat the mixture to reflux (typically 80-100°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a solid residue. Purify this residue via column chromatography on silica gel, eluting with hexane. 1-Methyl-o-carborane is a non-polar compound and will elute relatively quickly.
-
Final Product: Collect the relevant fractions and remove the solvent to yield 1-Methyl-o-carborane as a white, crystalline solid. The product should be dried under vacuum to remove any residual solvent.
Caption: Synthesis workflow for 1-Methyl-o-carborane.
Part 3: Physicochemical Properties & Characterization
The utility of 1-Methyl-o-carborane stems from its distinct properties. Its high stability is conferred by the delocalized bonding within the icosahedral cage. It is exceptionally non-polar and hydrophobic, a characteristic exploited in drug design to facilitate passage through cell membranes.
Table 2: Key Physicochemical Properties of 1-Methyl-o-carborane
| Property | Value | Source |
| CAS Number | 16872-10-9 | [6] |
| Molecular Formula | C₃H₁₄B₁₀ | [6] |
| Molecular Weight | 158.25 g/mol | [6] |
| Monoisotopic Mass | 150.124352 Da | [9] |
| Appearance | Off-white to white solid/crystals | [1] |
| Melting Point | 216-218 °C | Supplier Data |
| Solubility | Generally insoluble in water. Soluble in non-polar organic solvents like toluene, benzene, and hexane. | Inferred from synthesis protocols[8] |
| Stability | High thermal and oxidative stability | [4] |
Analytical Characterization
Verification of the structure and purity of 1-Methyl-o-carborane is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The proton NMR spectrum is relatively simple. It will show a singlet for the methyl protons (CH₃) and a characteristic broad singlet for the acidic C-H proton on the carborane cage. The remaining B-H protons appear as a complex, broad region.
-
¹¹B NMR: Boron-11 NMR is the definitive technique for characterizing carboranes.[10][11] Due to the quadrupolar nature of the boron nucleus, the signals are typically broad.[10] The spectrum of 1-Methyl-o-carborane will exhibit a series of overlapping signals corresponding to the non-equivalent boron atoms in the cage. Proton-decoupled ¹¹B NMR simplifies the spectrum, and 2D NMR techniques like ¹H-¹¹B HMBC can be used for definitive structural assignment.[12][13]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic B-H stretching frequency, which appears as a strong, sharp absorption around 2600 cm⁻¹.
Part 4: Applications in Drug Development and Research
The primary driver for the commercial availability of 1-Methyl-o-carborane is its application in Boron Neutron Capture Therapy (BNCT).
Boron Neutron Capture Therapy (BNCT)
BNCT is a binary cancer therapy that requires the selective accumulation of a ¹⁰B-containing agent in tumor cells.[1] The tumor is then irradiated with a beam of low-energy (thermal) neutrons. The ¹⁰B nuclei capture these neutrons, leading to a nuclear fission reaction that releases high-energy alpha particles (⁴He) and lithium-7 (⁷Li) ions. These particles have a very short path length (5-9 µm), approximately the diameter of one cell. This ensures that the destructive energy is deposited almost exclusively within the boron-loaded tumor cell, sparing adjacent healthy tissue.
1-Methyl-o-carborane serves as an ideal starting scaffold for BNCT agents due to:
-
High Boron Content: Each molecule contains ten boron atoms, allowing for a high concentration of ¹⁰B to be delivered to the tumor.
-
Chemical Stability: The carborane cage is robust and does not readily metabolize in vivo, ensuring the boron payload remains intact until neutron irradiation.[4]
-
Functionalization: The C-H and B-H vertices can be functionalized to attach tumor-targeting moieties (e.g., antibodies, peptides, or small molecules) to improve selective delivery. The methyl group also enhances solubility compared to the parent o-carborane.[1]
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The Dawn of a New Sphere: A Technical Guide to the Discovery and Enduring Legacy of o-Carboranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive exploration of the discovery and history of ortho-carboranes (o-carboranes), three-dimensional aromatic clusters of boron and carbon. We delve into the seminal initial syntheses, the evolution of more sophisticated methodologies, and the unique physicochemical properties that have positioned these compounds at the forefront of modern chemistry. With a focus on practical application, this document details experimental protocols and examines the burgeoning role of o-carboranes as versatile pharmacophores in contemporary drug discovery and development.
Introduction: The Unique World of Carboranes
Carboranes are a fascinating class of polyhedral boron-carbon molecular clusters, characterized by their exceptional thermal and chemical stability.[1] These structures, which can be considered three-dimensional analogues of benzene, possess a delocalized electron system that imparts them with unique aromatic character.[2] Among the various isomeric forms, the ortho-carborane, or 1,2-dicarba-closo-dodecaborane (C₂B₁₀H₁₂), has garnered significant attention due to its versatile reactivity and wide-ranging applications.[1][3] This guide will illuminate the historical context of its discovery and trace the development of its synthesis, providing researchers with a foundational understanding of this remarkable molecule.
The Genesis of an Icosahedron: A Tale of Cold War Chemistry
The story of o-carborane's discovery is rooted in the intense scientific competition of the Cold War era. In 1963, two independent groups in the United States, working under the auspices of the U.S. Air Force at Olin Corporation and the Reaction Motors Division of Thiokol Chemical Corporation, alongside a team in the USSR, simultaneously reported the synthesis of these remarkably stable boron-carbon clusters.[4][5] This breakthrough emerged from research into high-energy materials, with the initial goal of developing advanced rocket propellants.[5]
The seminal work demonstrated that the reaction of decaborane(14) (B₁₀H₁₄) with acetylene (C₂H₂) produced a highly stable icosahedral cage structure, a finding that was contrary to the prevailing understanding of borane derivatives, which were generally considered to be thermally unstable and reactive.[4] This pioneering research laid the groundwork for a new field of chemistry and introduced a molecule with unprecedented properties.
A key figure in the advancement of carborane chemistry is M. Frederick Hawthorne, whose extensive contributions have profoundly shaped our understanding of these compounds and their derivatives.[6]
The Art of the Build: Evolution of o-Carborane Synthesis
The synthetic routes to o-carboranes have evolved significantly since their initial discovery, moving from harsh reaction conditions to more refined and higher-yielding methodologies.
The Foundational Approach: Direct Reaction of Decaborane
The original synthesis of o-carborane involved the direct reaction of decaborane(14) with acetylene gas in an inert solvent, such as benzene or toluene, at elevated temperatures (80-100°C) under a nitrogen atmosphere.[7][8]
Reaction: B₁₀H₁₄ + C₂H₂ → C₂B₁₀H₁₂ + 2H₂
While groundbreaking, this method often suffered from low yields and issues with reproducibility, particularly when using gaseous acetylene.[7][9] The use of substituted acetylenes (RC≡CH) allowed for the synthesis of 1-substituted o-carboranes, expanding the functional diversity of these clusters.[7]
A Leap Forward: The Introduction of Lewis Base Adducts
A significant advancement in o-carborane synthesis was the use of Lewis base adducts of decaborane, such as B₁₀H₁₂L₂ (where L is a Lewis base like acetonitrile or diethyl sulfide).[7][9] These adducts activate the decaborane cage, facilitating a more controlled and higher-yielding reaction with acetylenes.[7]
Formation of the Lewis Base Adduct: B₁₀H₁₄ + 2L → B₁₀H₁₂L₂ + H₂
Reaction with Acetylene: B₁₀H₁₂L₂ + C₂H₂ → C₂B₁₀H₁₂ + 2L + H₂
This two-step approach, or the in situ formation of the adduct, became the standard for many years, offering a more practical and efficient route to a wide range of o-carborane derivatives.[7][9]
Modern Refinements: Catalysis and Advanced Techniques
In recent years, further innovations have emerged to improve the synthesis of o-carboranes, focusing on milder reaction conditions and increased efficiency.
-
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically accelerate the reaction between decaborane adducts and acetylenes, often reducing reaction times from hours to minutes and improving yields.[7]
-
Metal-Catalyzed Reactions: The use of metal catalysts, particularly silver(I) salts like silver nitrate (AgNO₃), has proven to be highly effective in promoting the dehydrogenative alkyne-insertion reaction.[6][10] The silver catalyst is believed to prevent the unwanted reduction of the alkyne and facilitates the formation of a bimetallic intermediate that enhances the insertion into the boron cluster.[6][7] This method has significantly broadened the scope of compatible functional groups on the acetylene precursor.[10]
Experimental Protocol: Synthesis of 1-Phenyl-1,2-dicarba-closo-dodecaborane
This protocol provides a representative example of the synthesis of a C-substituted o-carborane using a Lewis base adduct of decaborane.
Materials:
-
Decaborane(14) (B₁₀H₁₄)
-
Acetonitrile (CH₃CN), anhydrous
-
Phenylacetylene (C₆H₅C≡CH)
-
Toluene, anhydrous
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Decaborane-Acetonitrile Adduct (B₁₀H₁₂ (CH₃CN)₂):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve decaborane(14) in anhydrous toluene.
-
To this stirring solution, add two equivalents of anhydrous acetonitrile dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the adduct is typically accompanied by the evolution of hydrogen gas.
-
-
Reaction with Phenylacetylene:
-
To the solution containing the pre-formed B₁₀H₁₂(CH₃CN)₂ adduct, add one equivalent of phenylacetylene.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene by rotary evaporation.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-phenyl-1,2-dicarba-closo-dodecaborane as a white solid.
-
Safety Precautions: Decaborane is a toxic and flammable solid that can be absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Reactions should be conducted under an inert atmosphere to prevent oxidation.
Visualizing the Core: Structure and Synthesis of o-Carborane
Caption: General synthesis of o-carboranes via a Lewis base adduct.
A New Frontier in Medicine: o-Carboranes in Drug Development
The unique properties of o-carboranes have made them highly attractive scaffolds for drug discovery and development. [1][11]Their high hydrophobicity, exceptional stability, and the ability to be functionalized at both carbon and boron vertices allow for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. [1]
Boron Neutron Capture Therapy (BNCT)
One of the most prominent applications of o-carboranes is in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. [2][3]The high boron content of carboranes makes them excellent delivery agents for the non-radioactive boron-10 isotope to tumor cells. [2]Upon irradiation with thermal neutrons, the boron-10 atoms capture a neutron and undergo nuclear fission, releasing high-energy alpha particles and lithium-7 nuclei that selectively destroy the cancer cells. [9]
Carboranes as Pharmacophores
Beyond BNCT, o-carboranes are increasingly being incorporated into the structure of therapeutic agents as pharmacophores. [2][11]They can serve as bioisosteres for phenyl rings or other bulky hydrophobic groups, offering several advantages: [1]
-
Enhanced Metabolic Stability: The robust cage structure of carboranes is resistant to metabolic degradation, which can improve the in vivo stability and bioavailability of a drug. [1]* Increased Potency: The hydrophobicity of the carborane cage can enhance the binding affinity of a drug to its target receptor. [1]* Novel Binding Interactions: The unique three-dimensional structure and electronic properties of carboranes can lead to novel interactions with biological targets that are not achievable with traditional organic scaffolds. [11] o-Carborane-containing compounds are being investigated for a wide range of therapeutic areas, including cancer, central nervous system disorders, and infectious diseases. [3][12]
Conclusion
From their serendipitous discovery during the Cold War to their current status as a versatile tool in medicinal chemistry, o-carboranes have carved a unique and significant niche in the landscape of modern science. Their remarkable stability, three-dimensional aromaticity, and synthetic tractability have fueled decades of research and innovation. As our understanding of their properties continues to grow, so too will their applications, promising exciting new developments in materials science, catalysis, and, most notably, the design of next-generation therapeutics. The journey of the o-carborane is a testament to the power of fundamental research and its profound impact on addressing some of our most pressing scientific and medical challenges.
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Hawthorne, M. F. (n.d.). Hawthorne Publications. UCLA Chemistry and Biochemistry. Retrieved from [Link]
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- (2022). Synthesis of Iminoboryl o-Carboranes by Lewis Base Promoted Aminoborirane-to-Iminoborane Isomerization. Inorganic Chemistry, 61(23), 8888–8896.
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- (2017). The Use of Carboranes in Cancer Drug Development.
- (2021). Carboranes in drug discovery, chemical biology and molecular imaging.
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- (2015). Fifty years of carborane chemistry: The history of discovery and the first results. Russian Chemical Bulletin, 64(1), 1-22.
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Introduction: The Unique World of 1-Methyl-o-carborane
An In-Depth Technical Guide to the Theoretical Studies of 1-Methyl-o-carborane
For Researchers, Scientists, and Drug Development Professionals
Carboranes, icosahedral clusters of boron and carbon atoms, represent a fascinating class of three-dimensional aromatic molecules. Among them, ortho-carborane (1,2-dicarba-closo-dodecaborane), and its derivatives have garnered significant attention due to their exceptional thermal and chemical stability, hydrophobicity, and unique electronic properties.[1][2] The introduction of a methyl group at one of the carbon vertices to form 1-Methyl-o-carborane (CH₃C₂B₁₀H₁₁) further refines these properties, offering enhanced solubility and a versatile scaffold for chemical modification.[3]
This guide provides a deep dive into the theoretical and computational studies that have been instrumental in elucidating the structure, bonding, reactivity, and potential of 1-Methyl-o-carborane. For drug development professionals, understanding these theoretical underpinnings is crucial, as this molecule serves as a key pharmacophore, a bioisostere for phenyl groups, and a critical component in agents for Boron Neutron Capture Therapy (BNCT).[1][3][4] We will explore how computational chemistry not only rationalizes experimental observations but also predicts new chemical behaviors, guiding the design of novel therapeutics and advanced materials.
PART 1: The Computational Toolkit: Methods for Studying Carboranes
Theoretical studies provide insights into molecular properties that are often difficult or impossible to measure directly. The choice of computational method is a critical decision, balancing the need for accuracy with computational feasibility.
Causality Behind Method Selection:
-
Density Functional Theory (DFT): This is the workhorse for carborane chemistry. DFT methods offer an excellent compromise between accuracy and computational cost, making them suitable for calculating the geometries, electronic structures, and reaction pathways of relatively large molecules like 1-Methyl-o-carborane. Functionals such as B3LYP and BP86 are commonly employed. DFT is particularly effective at describing the delocalized electronic nature of the carborane cage.
-
Ab Initio Methods: Higher-level methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) are used for more accurate energy calculations and for benchmarking DFT results. Their high computational demand typically limits their use to smaller model systems.
-
Time-Dependent DFT (TD-DFT): When investigating the interaction of the molecule with light, such as its UV-Vis absorption properties, TD-DFT is the standard method for calculating electronic excitation energies.[5]
-
Solvent Models: To simulate behavior in a biological environment or in solution, implicit solvent models like the Polarizable Continuum Model (PCM) are essential for accounting for the effects of the solvent's dielectric medium.
Typical Computational Workflow
A standard theoretical investigation of a 1-Methyl-o-carborane derivative follows a well-defined, self-validating protocol.
Caption: DFT helps elucidate the low-barrier hydroboration pathway with a carborane-based reagent.
PART 3: Application in Drug Development
The unique, stable, and hydrophobic three-dimensional structure of 1-Methyl-o-carborane makes it an ideal building block in medicinal chemistry. [1][4]
A Superior Phenyl Group Mimic
In drug design, carboranes are often used as bioisosteres for phenyl groups. [4]Their volumes are comparable, but their properties are distinct and often superior.
-
Hydrophobicity and Binding: The carborane cage is highly hydrophobic, which can enhance binding to hydrophobic pockets in target proteins. [1]In some cases, replacing a phenyl ring with a carborane moiety has led to a significant increase in drug potency. [1][6]* Metabolic Stability: The inorganic B-H and B-B bonds of the carborane cage are exceptionally resistant to metabolic degradation, which can improve the in vivo stability and bioavailability of a drug. [1][4]* Scaffolding: The rigid icosahedral structure allows for precise, three-dimensional positioning of pharmacophoric groups, which is difficult to achieve with flexible organic linkers.
Boron Neutron Capture Therapy (BNCT)
BNCT is a targeted radiation therapy for cancer that requires the delivery of a sufficient concentration of non-radioactive boron-10 (¹⁰B) to tumor cells. When irradiated with low-energy neutrons, the ¹⁰B atoms capture neutrons and undergo a nuclear fission reaction, releasing high-energy alpha particles that kill the cancer cell from within. 1-Methyl-o-carborane is an excellent source of boron for BNCT agents due to its high boron content (10 boron atoms per molecule), low toxicity, and chemical stability. [3]Theoretical studies play a vital role in designing the next generation of BNCT drugs by:
-
Predicting the solubility and lipophilicity of new carborane conjugates to optimize their transport across cell membranes.
-
Modeling the interaction of carborane-containing drugs with targeting vectors (e.g., antibodies, peptides) to ensure selective delivery to tumor cells.
Caption: The role of theoretical studies in the carborane-based drug discovery pipeline.
Experimental Protocols and Validation
Theoretical predictions must be validated by experimental data. A key computational protocol is detailed below.
Protocol: DFT Geometry Optimization and Frequency Calculation
This protocol establishes the stable structure and confirms its identity as a true energy minimum.
-
Build Initial Structure: Construct an approximate 3D model of 1-Methyl-o-carborane using molecular modeling software.
-
Select Method and Basis Set: Choose a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)) in a computational chemistry package (e.g., Gaussian, ORCA).
-
Perform Geometry Optimization: Run the calculation to find the lowest energy conformation of the molecule. This process iteratively adjusts bond lengths, angles, and dihedrals to minimize the total energy.
-
Perform Frequency Calculation: Using the optimized geometry from Step 3, perform a vibrational frequency calculation.
-
Self-Validation: The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. The presence of one imaginary frequency indicates a transition state.
-
-
Analyze Output:
-
Extract the final optimized coordinates for structural analysis.
-
Use the calculated vibrational frequencies to predict the IR spectrum.
-
Extract thermodynamic data (enthalpy, Gibbs free energy).
-
Conclusion and Future Outlook
Theoretical studies have transformed our understanding of 1-Methyl-o-carborane from a chemical curiosity into a highly versatile and predictable molecular building block. By leveraging computational tools, we can dissect its unique electronic structure, rationalize its reactivity, and intelligently design derivatives with tailored properties. For researchers in materials science and drug development, these in silico methods are not merely academic exercises; they are essential tools that accelerate discovery, reduce experimental costs, and provide a rational basis for innovation.
The future of carborane research will see an even deeper integration of theory and experiment. Advanced simulations will model the behavior of carborane-based drugs in complex biological systems, predict their transport and metabolism, and help design next-generation materials with unprecedented electronic and optical properties. The theoretical framework outlined here provides the foundation for these future discoveries.
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An In-depth Technical Guide to Electrophilic Substitution on 1-Methyl-o-carborane
This guide provides a comprehensive technical overview of electrophilic substitution reactions on 1-methyl-o-carborane, tailored for researchers, scientists, and professionals in drug development. It delves into the mechanistic underpinnings, regioselectivity, and practical experimental protocols, grounding the discussion in established scientific principles and field-proven insights.
Introduction: The Unique Electronic Landscape of 1-Methyl-o-carborane
o-Carborane (1,2-dicarba-closo-dodecaborane) is a unique icosahedral cluster compound possessing three-dimensional aromaticity. This property arises from the delocalization of electrons within the B-H framework, rendering the boron vertices susceptible to electrophilic attack, analogous to the behavior of traditional two-dimensional aromatic systems like benzene. The B-H bonds in o-carborane are hydridic in nature, with the boron atoms acting as nucleophilic centers in electrophilic substitution reactions.
The introduction of a methyl group at the C(1) position creates 1-methyl-o-carborane, subtly modulating the electronic properties of the cage. The methyl group, being electron-donating through inductive and hyperconjugation effects, influences the reactivity and regioselectivity of subsequent electrophilic substitutions on the boron vertices. Understanding these influences is paramount for the controlled functionalization of the carborane cage, a critical aspect in the design of boron-based pharmaceuticals, including agents for Boron Neutron Capture Therapy (BNCT).
The Mechanism and Regioselectivity of Electrophilic Substitution
The generally accepted mechanism for electrophilic substitution on a carborane cage involves the attack of an electrophile (E+) on a B-H bond, leading to the formation of a three-center, two-electron B-H-E intermediate or a Wheland-type sigma complex, followed by the loss of a proton to restore the stable closo-cage structure.
Caption: Generalized mechanism of electrophilic substitution on a carborane cage.
In unsubstituted o-carborane, electrophilic attack occurs preferentially at the boron atoms most distant from the electron-withdrawing carbon atoms, namely the B(9) and B(12) positions. These positions are antipodal to the C(1)-C(2) bond and possess the highest electron density.
The Directing Effect of the 1-Methyl Group
The 1-methyl group in 1-methyl-o-carborane is an activating group, donating electron density to the carborane cage. This is primarily due to two effects familiar from classical aromatic chemistry:
-
Inductive Effect (+I): The methyl group, being less electronegative than the cage carbon, pushes electron density into the carborane framework.[1][2]
-
Hyperconjugation: The σ-electrons of the C-H bonds in the methyl group can overlap with the delocalized orbitals of the carborane cage, further increasing electron density.[1][2]
This increased electron density enhances the overall reactivity of the cage towards electrophiles. However, the directing effect on specific boron positions is a nuanced interplay of electronics and sterics. Experimental evidence from the iodination of 1-methyl-o-carborane with iodine monochloride (ICl) shows the formation of 12-iodo-1-methyl-o-carborane and 9-iodo-1-methyl-o-carborane in a nearly 1:1 ratio.[3] This suggests that the electron-donating effect of the methyl group does not significantly alter the inherent preference for substitution at the B(9) and B(12) positions, which are furthest from the C-C bond.
Key Electrophilic Substitution Reactions and Protocols
A variety of electrophiles can be introduced onto the 1-methyl-o-carborane cage. The choice of reagents and conditions is critical for achieving high yields and selectivity.
Halogenation
Halogenation is a fundamental transformation in carborane chemistry, providing versatile intermediates for further functionalization.
Experimental Protocol: Iodination of 1-Methyl-o-carborane [3]
-
Reagents and Setup:
-
1-methyl-o-carborane (1.0 eq)
-
Iodine monochloride (ICl) (1.5 eq)
-
Dichloromethane (CH₂Cl₂) as solvent
-
Round-bottom flask equipped with a magnetic stirrer
-
Reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen)
-
-
Procedure: a. Dissolve 1-methyl-o-carborane in dichloromethane in the reaction flask. b. Add iodine monochloride to the solution at room temperature. c. Stir the reaction mixture at room temperature for 72 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, evaporate the solvent under reduced pressure. f. Purify the resulting solid residue by passing it through a silica gel plug using a hexane/dichloromethane mixture as the eluent.
-
Expected Outcome:
-
A mixture of 12-iodo-1-methyl-o-carborane and 9-iodo-1-methyl-o-carborane is obtained in approximately a 1:1 ratio with a combined yield of around 60%.[3] Separation of these isomers can be challenging.
-
Table 1: Regioselectivity in the Iodination of 1-Methyl-o-carborane
| Product Isomer | Position of Substitution | Isomer Ratio |
| 12-Iodo-1-methyl-o-carborane | B(12) | ~1 |
| 9-Iodo-1-methyl-o-carborane | B(9) | ~1 |
Nitration
Nitration of carboranes introduces a nitro group (-NO₂), a valuable functional group that can be further transformed, for instance, into an amino group. Traditional nitrating agents like nitric acid in sulfuric acid can lead to cage degradation or hydroxylation.[4] Milder, more selective methods are therefore preferred.
Conceptual Protocol: Nitration of 1-Methyl-o-carborane
-
Reagents and Setup:
-
1-methyl-o-carborane (1.0 eq)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Reaction vessel immersed in an ice-water bath to maintain low temperatures (typically below 10°C).
-
-
Procedure: a. Cool concentrated sulfuric acid in the reaction vessel. b. Slowly add 1-methyl-o-carborane to the cooled sulfuric acid with stirring. c. Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate, cooled vessel. d. Add the nitrating mixture dropwise to the carborane solution, maintaining a low temperature. e. After the addition is complete, allow the reaction to proceed at low temperature for a specified time. f. Quench the reaction by carefully pouring the mixture onto crushed ice. g. The solid product is then collected by filtration, washed with cold water, and purified, typically by recrystallization.
Caption: A typical experimental workflow for the nitration of a substituted carborane.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the carborane cage, a powerful method for forming carbon-carbon bonds.[5] This reaction typically employs an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Conceptual Protocol: Friedel-Crafts Acylation of 1-Methyl-o-carborane
-
Reagents and Setup:
-
1-methyl-o-carborane (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride) or anhydride (e.g., acetic anhydride) (1.1 eq)
-
Aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous, non-polar solvent (e.g., carbon disulfide or dichloromethane)
-
Reaction setup must be rigorously dry, as Lewis acids are moisture-sensitive.
-
-
Procedure: a. Suspend anhydrous aluminum chloride in the solvent in a dry reaction flask under an inert atmosphere. b. Add the acyl chloride or anhydride to the suspension to form the acylium ion electrophile. c. Add 1-methyl-o-carborane to the reaction mixture. d. Stir the reaction, possibly with gentle heating, for several hours. e. Quench the reaction by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid. f. Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. g. Purify the product by column chromatography or recrystallization.
Characterization of B-Substituted 1-Methyl-o-carborane
The primary method for characterizing the products of electrophilic substitution on carboranes is ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy. Each unique boron environment in the carborane cage gives a distinct signal in the ¹¹B NMR spectrum. The substitution of a hydrogen atom with another group leads to a significant downfield shift for the signal of the substituted boron atom. Proton-coupled ¹¹B NMR can be used to confirm which boron atoms have been substituted, as the signals for B-H vertices will appear as doublets, while substituted boron atoms will appear as singlets. ¹H and ¹³C NMR spectroscopy are also essential for confirming the presence and structure of the newly introduced substituent and the methyl group on the carborane.
Conclusion and Future Directions
The electrophilic substitution of 1-methyl-o-carborane provides a versatile avenue for the synthesis of a wide array of functionalized carboranes. The electron-donating nature of the methyl group enhances the reactivity of the cage, while the inherent electronic properties of the o-carborane framework direct substitution primarily to the B(9) and B(12) positions. The protocols outlined in this guide provide a foundation for the rational design and synthesis of novel carborane derivatives for applications in medicine, materials science, and organometallic chemistry.
Future research in this area will likely focus on the development of more highly regioselective substitution reactions, potentially through the use of directing groups or novel catalytic systems. Furthermore, a deeper computational understanding of the transition states and reaction pathways will be invaluable for predicting and controlling the outcomes of these complex reactions. The continued exploration of the rich chemistry of substituted carboranes holds significant promise for the advancement of boron-based technologies.
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Methodological & Application
The Rising Prominence of 1-Methyl-o-carborane in Medicinal Chemistry: A Guide to Application and Protocol
The unique physicochemical properties of boron clusters have propelled them from the realm of inorganic chemistry into the forefront of modern drug discovery. Among these, the icosahedral carboranes, particularly 1-Methyl-o-carborane, have emerged as versatile building blocks in medicinal chemistry. This guide provides an in-depth exploration of the applications of 1-Methyl-o-carborane, offering both the theoretical underpinnings and practical protocols for researchers, scientists, and drug development professionals.
Introduction to 1-Methyl-o-carborane: A Unique Scaffold for Drug Design
1-Methyl-o-carborane is a derivative of o-carborane (1,2-closo-C₂B₁₀H₁₂), a remarkably stable, three-dimensional aromatic system often considered a 3D analog of benzene.[1][2] The substitution of a hydrogen atom with a methyl group on one of the two carbon vertices of the icosahedral cage imparts several advantageous properties for medicinal chemistry applications:
-
Enhanced Lipophilicity and Solubility: The methyl group increases the lipophilicity of the carborane cage, which can improve its ability to cross cell membranes. It can also enhance solubility in organic solvents commonly used in synthesis.[3]
-
High Boron Content: The carborane cage is exceptionally rich in boron atoms, making it an ideal candidate for Boron Neutron Capture Therapy (BNCT).[4][5]
-
Chemical Stability: The icosahedral carborane cage is highly resistant to metabolic degradation, a crucial feature for developing robust therapeutic agents.[5]
-
Versatile Functionalization: The carbon and boron vertices of the carborane cage can be selectively functionalized, allowing for the attachment of various bioactive molecules.[6][7]
These properties make 1-Methyl-o-carborane a valuable pharmacophore and a key component in the design of novel therapeutic and diagnostic agents.[1][3]
Boron Neutron Capture Therapy (BNCT): A Targeted Approach to Cancer Treatment
The most prominent application of 1-Methyl-o-carborane in medicinal chemistry is in the development of boron delivery agents for Boron Neutron Capture Therapy (BNCT).[3][8] BNCT is a binary cancer therapy that combines the selective accumulation of a non-toxic boron-10 (¹⁰B) agent in tumor cells with subsequent irradiation by a beam of low-energy thermal neutrons.[8][9]
The capture of a neutron by a ¹⁰B atom induces a nuclear fission reaction, producing a high-energy alpha particle (⁴He) and a lithium-7 (⁷Li) nucleus.[9] These particles have a very short path length (approximately 5–9 µm), confining the cytotoxic damage primarily to the boron-loaded cancer cells and sparing the surrounding healthy tissue.[9]
The Role of 1-Methyl-o-carborane in BNCT
The success of BNCT hinges on the ability to deliver a sufficient concentration of ¹⁰B to tumor cells (typically 20-35 µg of ¹⁰B per gram of tumor tissue).[10] 1-Methyl-o-carborane, with its high boron content and chemical stability, serves as an excellent scaffold for constructing effective boron delivery agents.[4]
By conjugating 1-Methyl-o-carborane to tumor-targeting molecules such as peptides, antibodies, or small molecules, researchers can achieve selective delivery of boron to cancer cells.[11][12]
Visualizing the BNCT Mechanism
Caption: Workflow of Boron Neutron Capture Therapy (BNCT).
1-Methyl-o-carborane as a Pharmacophore in Drug Design
Beyond BNCT, the unique three-dimensional structure and lipophilicity of the 1-Methyl-o-carborane cage make it an attractive pharmacophore for modifying the properties of bioactive molecules.[1][2] It can be used as a bioisostere for phenyl groups, offering a stable and sterically defined scaffold to probe ligand-receptor interactions.[13]
Applications in Antitumor Medicinal Chemistry
The incorporation of carboranes, including 1-Methyl-o-carborane derivatives, into various molecular frameworks has led to the development of novel anticancer agents.[1][2] These carborane-containing compounds can exhibit enhanced biological activity through various mechanisms, including:
-
Improved Membrane Permeability: The lipophilic nature of the carborane cage can facilitate the transport of drugs across cell membranes.
-
Enhanced Receptor Binding: The unique shape and size of the carborane moiety can lead to improved binding affinity and selectivity for biological targets.[14]
-
Increased Metabolic Stability: The robustness of the carborane cage can protect the parent drug molecule from metabolic degradation, leading to a longer duration of action.
A notable example is the replacement of the phenyl group in isoflavonoids with a carborane cage, which resulted in analogues with significantly enhanced antiproliferative activities against a broad range of cancer cell lines.[5][15]
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a 1-Methyl-o-carborane-containing compound for potential medicinal applications.
Protocol 1: Synthesis of a Fluorescently Labeled 1-Methyl-o-carborane for Cellular Uptake Studies
This protocol describes the synthesis of a fluorescein-tagged 1-Methyl-o-carborane, similar to a previously reported theranostic candidate for BNCT.[4]
Materials:
-
1-Methyl-o-carborane
-
n-Butyllithium (n-BuLi) in hexanes
-
2-(2-Chloroethoxy)ethanol
-
Fluorescein isothiocyanate (FITC)
-
Triethylamine (TEA)
-
Dry tetrahydrofuran (THF)
-
Dry dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 1-Methyl-2-(2-(2-hydroxyethoxy)ethyl)-o-carborane: a. Dissolve 1-Methyl-o-carborane in dry THF under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Slowly add one equivalent of n-BuLi and stir for 1 hour at -78 °C. d. Add one equivalent of 2-(2-Chloroethoxy)ethanol and allow the reaction to warm to room temperature overnight. e. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography.
-
Conjugation with Fluorescein (Williamson Ether Synthesis approach): a. Dissolve the purified 1-Methyl-2-(2-(2-hydroxyethoxy)ethyl)-o-carborane in dry DMF. b. Add an excess of triethylamine to the solution. c. Add one equivalent of fluorescein isothiocyanate (FITC) and stir the reaction at room temperature in the dark for 24 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, remove the solvent under reduced pressure. f. Purify the final product by silica gel column chromatography to obtain the fluorescein-tagged 1-Methyl-o-carborane.
Visualizing the Synthetic Workflow
Caption: General synthetic workflow for a fluorescently labeled 1-Methyl-o-carborane.
Protocol 2: In Vitro Evaluation of Cellular Uptake and Cytotoxicity
This protocol outlines the steps to assess the biological activity of the synthesized fluorescently labeled 1-Methyl-o-carborane.
Materials:
-
Cancer cell line (e.g., squamous cell carcinoma SCC-VII or pancreatic cancer MIA PaCa-2)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled 1-Methyl-o-carborane
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Fluorescence microscope
-
Flow cytometer
-
Plate reader
Procedure:
-
Cell Culture: a. Maintain the chosen cancer cell line in a humidified incubator at 37 °C with 5% CO₂. b. Subculture the cells as needed to maintain exponential growth.
-
Cytotoxicity Assay (MTT Assay): a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. b. Prepare serial dilutions of the fluorescently labeled 1-Methyl-o-carborane in complete cell culture medium. c. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. d. Incubate the plate for 48-72 hours. e. Add MTT solution to each well and incubate for 4 hours. f. Remove the medium and add DMSO to dissolve the formazan crystals. g. Measure the absorbance at 570 nm using a plate reader. h. Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Cellular Uptake Analysis by Fluorescence Microscopy: a. Seed the cells on glass coverslips in a 24-well plate and allow them to adhere overnight. b. Treat the cells with a specific concentration of the fluorescently labeled 1-Methyl-o-carborane for a defined period (e.g., 4, 12, or 24 hours). c. Wash the cells with PBS to remove the excess compound. d. Fix the cells with 4% paraformaldehyde. e. Mount the coverslips on microscope slides. f. Observe the cells under a fluorescence microscope to visualize the intracellular distribution of the compound.
-
Quantitative Cellular Uptake by Flow Cytometry: a. Seed the cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with the fluorescently labeled 1-Methyl-o-carborane as described above. c. Harvest the cells by trypsinization and wash them with PBS. d. Resuspend the cells in PBS and analyze them using a flow cytometer to quantify the fluorescence intensity per cell.
Data Presentation
The quantitative data obtained from the experiments should be summarized in a clear and concise manner.
Table 1: Cytotoxicity of Fluorescein-Tagged 1-Methyl-o-carborane
| Cell Line | IC₅₀ (µM) |
| SCC-VII | ~1000[4] |
| MIA PaCa-2 | To be determined |
Conclusion and Future Directions
1-Methyl-o-carborane has established itself as a valuable and versatile platform in medicinal chemistry. Its unique properties have been successfully leveraged in the development of advanced agents for Boron Neutron Capture Therapy and as a novel pharmacophore in the design of anticancer drugs. The protocols outlined in this guide provide a starting point for researchers to explore the potential of 1-Methyl-o-carborane in their own drug discovery programs.
Future research in this area will likely focus on the development of more sophisticated tumor-targeting strategies, the exploration of novel mechanisms of action for carborane-containing drugs, and the expansion of their application to other disease areas. The continued investigation of 1-Methyl-o-carborane and its derivatives holds great promise for the future of medicine.
References
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- High-Purity 1-Methyl-o-Carborane (CAS: 16872-10-9) - UCHEM. (2026).
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.).
- 1-Methyl- ortho -carborane (CH 3 C 2 B 10 H 11 ) ( 4 ), the modifying entity - ResearchGate. (n.d.).
- Carboranes as unique pharmacophores in antitumor medicinal chemistry - PubMed. (2022).
- m-Carborane as a Novel Core for Periphery-Decorated Macromolecules - MDPI. (n.d.).
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- In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection - PubMed Central. (n.d.).
- A stable meta‐carborane enables the generation of boron‐rich peptide agonists targeting the ghrelin receptor | Semantic Scholar. (n.d.).
- 1-Methyl-o-carborane 16872-10-9 wiki - Guidechem. (n.d.).
- Designed Synthesis of New ortho-Carborane Derivatives: from Mono- to Polysubstituted Frameworks | Inorganic Chemistry - ACS Publications. (n.d.).
- Boron Neutron Capture Therapy Enhanced by Boronate Ester Polymer Micelles: Synthesis, Stability, and Tumor Inhibition Studies | Biomacromolecules - ACS Publications. (2024).
- Synthesis and Anticancer Activity Evaluation of Novel Carborane-Containing Isoflavonoid Analogues | ACS Omega - ACS Publications. (2025).
- Boron agents for neutron capture therapy | Request PDF - ResearchGate. (n.d.).
- Boron Chemistry for Medical Applications - PMC - PubMed Central. (n.d.).
- 1-Methyl-o-carborane ( 10 B) - Katchem. (n.d.).
- Synthesis and Anticancer Activity Evaluation of Novel Carborane-Containing Isoflavonoid Analogues - PMC - NIH. (2025).
- Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs - NIH. (2023).
- Synthesis and in Vitro Studies of a Series of Carborane-Containing Boron Dipyrromethenes (BODIPYs) - LSU Scholarly Repository. (2016).
- Synthesis of Novel Carborane-Containing Derivatives of RGD Peptide - MDPI. (2023).
- In vitro and in vivo BNCT investigations using a carborane containing sulfonamide targeting CAIX epitopes on malignant pleural mesothelioma and breast cancer cells - PubMed. (2020).
- Bis(1-Methyl-ortho-Carboranyl)Borane - PubMed. (2023).
- Design and development of a polyhedral borane drug delivery system for the small-molecule antimetabolite 5-fluorouracil - Dr. Zachary H. Houston. (n.d.).
- Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC. (n.d.).
- Boron Theranostic Nanoplatform Utilizing a GO@Carborane@Au Hybrid Framework for Targeted Delivery - Preprints.org. (2026).
- Boron delivery agents for neutron capture therapy of cancer - PMC - PubMed Central. (2018).
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1-Methyl-o-carborane as a Pharmacophore in Drug Design: Application Notes and Protocols
Introduction: Beyond the Phenyl Ring
In the landscape of medicinal chemistry, the quest for novel pharmacophores that can impart superior physicochemical and biological properties to drug candidates is perpetual. For decades, the phenyl ring has been a cornerstone of drug design, valued for its rigid structure and ability to engage in hydrophobic and aromatic interactions. However, its metabolic liabilities and limited three-dimensional (3D) scope have prompted researchers to explore beyond this conventional scaffold. Enter the carboranes, a class of boron-carbon molecular clusters that are emerging as exceptional three-dimensional analogues of benzene.[1][2][3]
Among these, the icosahedral closo-carboranes, with the general formula C₂B₁₀H₁₂, are particularly noteworthy for their remarkable stability and unique properties.[2][4] This document focuses specifically on 1-methyl-o-carborane , a derivative of the ortho-carborane isomer, and its application as a versatile pharmacophore in modern drug design. Its distinct spherical geometry, high hydrophobicity, and metabolic stability make it an attractive moiety to enhance the potency, selectivity, and pharmacokinetic profile of therapeutic agents.[4] This guide provides an in-depth exploration of the rationale behind using 1-methyl-o-carborane, detailed protocols for its incorporation and evaluation, and a forward-looking perspective on its potential in drug discovery.
The Strategic Advantage of 1-Methyl-o-carborane
The incorporation of a 1-methyl-o-carborane cage into a drug candidate is not merely a substitution but a strategic enhancement. The unique attributes of this pharmacophore offer solutions to several challenges encountered in drug development.
Enhanced Hydrophobicity and Target Engagement: The 1-methyl-o-carborane moiety is exceptionally hydrophobic, a property often referred to as "superhydrophobicity".[4][5] This pronounced lipophilicity can lead to stronger hydrophobic interactions with the active sites of biological targets, potentially increasing binding affinity and potency.[5][6] Unlike the planar phenyl ring, the spherical shape of the carborane cage allows for a more extensive and multi-directional interaction with hydrophobic pockets in proteins.[7]
Metabolic Stability: A significant drawback of many organic drugs is their susceptibility to metabolic degradation, often through enzymatic hydroxylation of aromatic rings. The inorganic nature of the carborane cage renders it highly resistant to such metabolic pathways, which can lead to improved in vivo stability and a longer biological half-life of the drug molecule.[4][5][8]
Three-Dimensional Scaffolding: The rigid, icosahedral structure of 1-methyl-o-carborane provides a unique 3D scaffold for the spatial arrangement of pharmacophoric groups. This allows for precise control over the orientation of substituents, enabling a more optimal fit within a target's binding site.[4]
Blood-Brain Barrier Penetration: The high lipophilicity of carboranes can also facilitate the transport of molecules across the blood-brain barrier (BBB), a critical challenge in the development of drugs for central nervous system (CNS) disorders.[6][8]
Boron Neutron Capture Therapy (BNCT): While this guide focuses on its pharmacophoric role, it is worth noting that the high boron content of carboranes makes them valuable agents for BNCT, a targeted cancer therapy.[2][3] The incorporation of a carborane cage can thus create theranostic agents with both therapeutic and diagnostic potential.[9]
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// Edges "1-Methyl-o-carborane" -> "Hydrophobicity" [label="possesses"]; "1-Methyl-o-carborane" -> "Metabolic Stability" [label="exhibits"]; "1-Methyl-o-carborane" -> "3D Scaffold" [label="provides"]; "1-Methyl-o-carborane" -> "BBB Penetration" [label="facilitates"]; "Hydrophobicity" -> "Enhanced Target Binding" [label="leads to"]; "Metabolic Stability" -> "Increased Half-life" [label="results in"]; "3D Scaffold" -> "Improved Potency" [label="enables"]; "BBB Penetration" -> "CNS Drug Delivery" [label="allows for"]; } mend Caption: Key advantages of 1-methyl-o-carborane in drug design.
Synthesis and Conjugation Strategies
The successful integration of the 1-methyl-o-carborane moiety into a lead compound relies on robust and versatile synthetic methodologies. The carbon atoms of the o-carborane cage are weakly acidic and can be readily functionalized, providing a handle for conjugation.
Protocol 1: General Procedure for C-H Functionalization of o-Carborane and Methylation
This protocol describes the initial steps to prepare 1-methyl-o-carborane from the parent o-carborane, which serves as the starting material for further conjugation.
Materials:
-
ortho-Carborane (1,2-dicarba-closo-dodecaborane)
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ortho-carborane (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise to the stirred solution. The reaction mixture may turn cloudy. Stir the mixture at -78 °C for 1 hour.
-
Methylation: To the resulting lithium salt solution, add methyl iodide (1.1 eq) dropwise at -78 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 1-methyl-o-carborane.
-
Characterization: Confirm the structure and purity of the product using ¹H, ¹³C, and ¹¹B NMR spectroscopy and mass spectrometry.
Protocol 2: Conjugation of 1-Methyl-o-carborane to a Bioactive Scaffold via a Linker
This protocol provides a general strategy for attaching 1-methyl-o-carborane to a drug molecule containing a suitable functional group (e.g., a halide) via a linker.
Materials:
-
1-Methyl-o-carborane
-
n-Butyllithium (n-BuLi) in hexanes
-
A bifunctional linker (e.g., 1,4-dibromobutane)
-
The bioactive molecule with a nucleophilic handle (e.g., a phenol or amine)
-
A suitable base (e.g., potassium carbonate for phenols, triethylamine for amines)
-
Anhydrous solvents (e.g., THF, DMF)
-
Standard workup and purification reagents as in Protocol 1
Procedure:
-
Functionalization of 1-Methyl-o-carborane:
-
Deprotonate 1-methyl-o-carborane (1.0 eq) with n-BuLi (1.0 eq) in anhydrous THF at -78 °C as described in Protocol 1.
-
Add an excess of the bifunctional linker (e.g., 1,4-dibromobutane, 5.0 eq) to the lithiated carborane at -78 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Quench, extract, and purify the product to obtain the monofunctionalized carborane-linker intermediate.
-
-
Conjugation to the Bioactive Molecule:
-
Dissolve the bioactive molecule (1.0 eq) and the carborane-linker intermediate (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF).
-
Add a suitable base (e.g., K₂CO₃, 2.0 eq for a phenol) and stir the reaction at an elevated temperature (e.g., 60-80 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the final conjugate by column chromatography or preparative HPLC.
-
-
Characterization: Thoroughly characterize the final product using ¹H, ¹³C, and ¹¹B NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its identity and purity.
// Nodes "1-Methyl-o-carborane" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Deprotonation" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Lithiated Carborane" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction with Linker" [fillcolor="#FBBC05", fontcolor="#202124"]; "Carborane-Linker" [fillcolor="#FBBC05", fontcolor="#202124"]; "Conjugation" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Final Conjugate" [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; "Bioactive Molecule" [fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges "1-Methyl-o-carborane" -> "Deprotonation"; "Deprotonation" -> "Lithiated Carborane"; "Lithiated Carborane" -> "Reaction with Linker"; "Reaction with Linker" -> "Carborane-Linker"; "Carborane-Linker" -> "Conjugation"; "Bioactive Molecule" -> "Conjugation"; "Conjugation" -> "Final Conjugate"; } mend Caption: General workflow for conjugating 1-methyl-o-carborane.
Physicochemical and Biological Evaluation
Once the 1-methyl-o-carborane-containing drug candidate is synthesized, a thorough evaluation of its physicochemical and biological properties is crucial.
Protocol 3: Determination of Lipophilicity (LogD₇.₄)
Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a classic approach to determine the octanol-water distribution coefficient (LogD).
Materials:
-
1-octanol (pre-saturated with phosphate-buffered saline, pH 7.4)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)
-
The carborane-containing compound
-
A suitable analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small volume of the stock solution to a mixture of the pre-saturated 1-octanol and PBS (pH 7.4) in a glass vial to achieve a final concentration that is detectable by the analytical method.
-
Shake the vials vigorously for a set period (e.g., 1-2 hours) at room temperature to allow for partitioning equilibrium to be reached.
-
Centrifuge the vials to ensure complete separation of the two phases.
-
Carefully collect an aliquot from both the 1-octanol and the aqueous (PBS) layers.
-
Quantify the concentration of the compound in each phase using a validated analytical method.
-
Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]octanol / [Compound]aqueous).
Protocol 4: In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of the compound to degradation by liver enzymes.
Materials:
-
Human liver microsomes (HLM) or S9 fraction
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
The carborane-containing compound
-
A positive control compound with known metabolic instability (e.g., verapamil)
-
Acetonitrile or methanol with an internal standard for quenching and sample preparation
-
LC-MS/MS for quantification
Procedure:
-
Prepare a solution of the test compound in phosphate buffer.
-
In a 96-well plate, pre-incubate the compound with HLM or S9 fraction in phosphate buffer at 37 °C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound. The exceptional stability of the carborane cage is expected to result in a longer half-life compared to its phenyl-containing analogue.
Protocol 5: General Cell-Based Viability/Potency Assay
This protocol can be adapted for various cell-based assays, such as cytotoxicity assays (e.g., MTT or CellTiter-Glo) or functional assays measuring the inhibition of a specific cellular pathway.
Materials:
-
A relevant human cancer cell line (e.g., a line overexpressing the drug target)[10][11]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
The carborane-containing compound and its corresponding phenyl-analogue as a comparator
-
A vehicle control (e.g., DMSO)
-
A viability assay reagent (e.g., MTT, CellTiter-Glo)
-
A 96-well plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Treat the cells with the compounds at various concentrations and incubate for a specified period (e.g., 72 hours).
-
Add the viability assay reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using a suitable software. The increased potency of the carborane-containing compound may be observed as a lower IC₅₀ value.[10][11]
Computational Modeling of 1-Methyl-o-carborane-Containing Ligands
Computer-aided drug design (CADD) is an indispensable tool for understanding and predicting the binding of ligands to their targets. However, modeling carborane-containing compounds presents unique challenges due to the lack of standard parameters for boron in many molecular docking programs.[1][12][13]
Protocol 6: Molecular Docking of Carborane-Containing Ligands
This protocol outlines a common workaround for docking carborane-containing molecules using widely available software.
Software:
-
Molecular modeling software (e.g., Maestro, SYBYL)
-
Protein Data Bank (PDB) for target structures
Procedure:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the PDB.
-
Prepare the protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning protonation states.
-
Define the binding site or grid box for docking based on the location of the co-crystallized ligand or known active site residues.
-
-
Ligand Preparation (with Boron Atom Substitution):
-
Build the 3D structure of the 1-methyl-o-carborane-containing ligand.
-
Perform a geometry optimization using a quantum mechanical method.
-
Workaround: As many docking force fields lack parameters for hexavalent boron, a common strategy is to replace the boron atoms with carbon atoms (e.g., "C.3" atom type in Glide) before docking.[1][13] This approach is justified by the similar atomic properties of boron and carbon.[13]
-
-
Docking Simulation:
-
Dock the modified ligand into the prepared protein's active site using the chosen software.
-
Generate a set of possible binding poses.
-
-
Pose Analysis and Scoring:
-
Analyze the generated docking poses and rank them based on the software's scoring function.
-
The top-scoring poses can provide insights into the potential binding mode of the carborane-containing ligand and highlight key interactions, such as hydrophobic contacts and dihydrogen bonds.
-
After docking, the carbon atoms can be reverted to boron atoms for visualization and further analysis.
-
// Nodes "Protein Structure (PDB)" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Protein Preparation" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepared Protein" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Carborane Ligand" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Ligand Preparation" [fillcolor="#FBBC05", fontcolor="#202124", label="Ligand Preparation\n(B -> C substitution)"]; "Prepared Ligand" [fillcolor="#FBBC05", fontcolor="#202124"]; "Molecular Docking" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Binding Pose Analysis" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Edges "Protein Structure (PDB)" -> "Protein Preparation"; "Protein Preparation" -> "Prepared Protein"; "Prepared Protein" -> "Molecular Docking"; "Carborane Ligand" -> "Ligand Preparation"; "Ligand Preparation" -> "Prepared Ligand"; "Prepared Ligand" -> "Molecular Docking"; "Molecular Docking" -> "Binding Pose Analysis"; } mend Caption: Workflow for molecular docking of carborane-containing ligands.
Data Presentation: A Comparative Example
The following table summarizes hypothetical data from the evaluation of a carborane-containing compound ("Carbo-Inhibitor") against its phenyl-containing analogue ("Phenyl-Inhibitor").
| Property | Phenyl-Inhibitor | Carbo-Inhibitor | Rationale for Difference |
| Target Binding Affinity (Kᵢ) | 50 nM | 5 nM | Increased hydrophobic interactions of the carborane cage with the target's active site. |
| Cellular Potency (IC₅₀) | 200 nM | 25 nM | Enhanced target engagement and potentially better cell permeability. |
| Metabolic Half-life (t₁/₂ in HLM) | 15 min | > 120 min | The carborane cage is resistant to enzymatic degradation. |
| Lipophilicity (LogD₇.₄) | 2.5 | 4.0 | The "superhydrophobic" nature of the carborane moiety. |
Conclusion and Future Perspectives
1-Methyl-o-carborane represents a powerful and versatile pharmacophore that offers significant advantages over traditional aromatic scaffolds in drug design. Its unique combination of hydrophobicity, metabolic stability, and three-dimensional structure can be leveraged to develop drug candidates with enhanced potency, improved pharmacokinetic profiles, and novel mechanisms of action. The protocols outlined in this guide provide a framework for the synthesis, evaluation, and computational modeling of 1-methyl-o-carborane-containing compounds, enabling researchers to harness the full potential of this remarkable boron cluster. As our understanding of carborane chemistry and biology continues to grow, we can anticipate the emergence of a new generation of innovative therapeutics built upon this exceptional pharmacophoric platform.
References
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- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of 1-Methyl-o-carborane Derivatives for Boron Neutron Capture Therapy (BNCT)
Abstract
Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy modality that leverages the selective accumulation of ¹⁰B-containing agents in tumor tissues.[1][2] The subsequent irradiation with low-energy neutrons triggers a nuclear fission reaction, releasing high-energy particles that induce localized tumor cell death.[3] The efficacy of BNCT is critically dependent on the development of boron delivery agents that can achieve high concentrations within tumors while maintaining low systemic toxicity. Carboranes, with their high boron content and chemical stability, have emerged as promising pharmacophores for BNCT applications.[3] This guide provides a comprehensive overview of the synthesis of 1-methyl-o-carborane derivatives, a versatile platform for the development of next-generation BNCT agents. We will delve into the strategic considerations for their synthesis, functionalization, and conjugation to targeting moieties, supported by detailed experimental protocols.
Introduction: The Role of 1-Methyl-o-carborane in BNCT
The ideal boron delivery agent for BNCT should possess several key characteristics: high boron content, low toxicity, high tumor selectivity, and appropriate water solubility. o-Carborane (1,2-dicarba-closo-dodecaborane), a cage-like cluster of ten boron atoms and two carbon atoms, provides a robust and high-boron scaffold. The methylation at the C1 position of the o-carborane cage serves multiple purposes. Firstly, it provides a convenient synthetic handle for further functionalization. Secondly, the methyl group can influence the lipophilicity and steric properties of the molecule, which can be fine-tuned to optimize biological activity and delivery characteristics.
This document will explore the synthesis of the 1-methyl-o-carborane core, followed by strategies for its derivatization to incorporate targeting ligands, thereby enhancing tumor-specific accumulation.
Synthesis of the 1-Methyl-o-carborane Core
The foundational step in preparing derivatives is the synthesis of the 1-methyl-o-carborane cage itself. The most common and established method involves the reaction of decaborane(14) (B₁₀H₁₄) or its bis(ligand) adducts with an appropriate alkyne.
Traditional Synthesis from Decaborane and Propyne
The direct reaction of decaborane with propyne (CH₃C≡CH) is a well-established method for producing 1-methyl-o-carborane.[4] This reaction is typically performed at elevated temperatures in an inert solvent.
Rationale: This method directly introduces the methyl group onto one of the carbon atoms of the carborane cage. The use of a Lewis base, such as acetonitrile, can facilitate the reaction by forming a more reactive decaborane adduct (B₁₀H₁₂L₂).[4]
Protocol: Synthesis of 1-Methyl-o-carborane
Materials:
-
Decaborane(14) (B₁₀H₁₄)
-
Propyne (liquefied or generated in situ)
-
Acetonitrile (anhydrous)
-
Toluene (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line and glassware
Procedure:
-
Under an inert atmosphere, dissolve decaborane(14) in anhydrous toluene in a Schlenk flask equipped with a magnetic stirrer and a condenser.
-
Add a stoichiometric amount of anhydrous acetonitrile to form the bis(acetonitrile)decaborane adduct. The reaction is typically exothermic and may require cooling.
-
Carefully introduce propyne gas into the reaction mixture. Alternatively, a solution of liquefied propyne in a cold solvent can be added.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to yield pure 1-methyl-o-carborane.
Characterization: The identity and purity of the synthesized 1-methyl-o-carborane should be confirmed by ¹H NMR, ¹¹B NMR, and Mass Spectrometry.
Functionalization of the 1-Methyl-o-carborane Cage
The versatility of 1-methyl-o-carborane lies in its potential for further functionalization at both the cage carbon (C-H) and boron (B-H) vertices.[5][6][7] This allows for the attachment of a wide array of functional groups and targeting moieties.
C-H Functionalization at the C2 Position
The remaining C-H bond at the C2 position of 1-methyl-o-carborane is weakly acidic and can be readily deprotonated using a strong base, such as n-butyllithium (n-BuLi), to generate a carboranyl lithium salt. This nucleophilic species can then react with various electrophiles.[6]
Workflow for C-H Functionalization:
Caption: C-H functionalization at the C2 position.
Table 1: Examples of C-H Functionalization Reactions
| Electrophile (E+) | Resulting Functional Group (-E) | Potential Application |
| CO₂ | Carboxylic acid (-COOH) | Linker for amide bond formation |
| Formaldehyde (HCHO) | Hydroxymethyl (-CH₂OH) | Precursor for further modifications |
| Ethylene oxide | Hydroxyethyl (-CH₂CH₂OH) | Introduction of a hydrophilic spacer |
| I₂ | Iodine (-I) | Precursor for cross-coupling reactions |
| Alkyl halides (R-X) | Alkyl group (-R) | Modification of lipophilicity |
B-H Functionalization
Selective functionalization of the ten B-H vertices of the carborane cage is more challenging due to their similar reactivity.[5][7][8] However, recent advances in transition-metal-catalyzed B-H activation have enabled regioselective modifications.[5][7][8] The positions antipodal to the carbon atoms (B9 and B12) are often the most susceptible to electrophilic substitution.[6]
Conjugation to Targeting Moieties for Enhanced Tumor Selectivity
To improve the therapeutic index of BNCT, it is crucial to deliver the boron agent specifically to tumor cells. This can be achieved by conjugating the 1-methyl-o-carborane derivative to a targeting moiety that recognizes and binds to receptors or antigens overexpressed on the surface of cancer cells.[9]
Strategies for Targeted Delivery:
Caption: Conjugation for targeted delivery.
Targeting Small Molecules
Small molecules such as folic acid and carbohydrates can be used to target receptors that are often overexpressed in cancer cells, like the folate receptor and glucose transporters.[9][10][11]
Peptide- and Antibody-Based Targeting
Peptides and antibodies that bind to specific tumor-associated antigens can serve as highly selective delivery vectors.[3][12] The carborane moiety can be incorporated into these biomolecules through various bioconjugation techniques, often targeting reactive side chains of amino acids like lysine or cysteine.[12]
Liposomal Formulations
Incorporating lipophilic 1-methyl-o-carborane derivatives into liposomes is an effective strategy for improving their solubility and circulation time, and for passive targeting to tumors via the enhanced permeability and retention (EPR) effect.[1][13][14] Cationic liposomes have shown particularly high efficacy in delivering carborane derivatives to cancer cells.[1][13][14]
Protocol: Synthesis of a Folic Acid-Conjugated 1-Methyl-o-carborane Derivative
This protocol describes the synthesis of a 1-methyl-o-carborane derivative conjugated to folic acid via an amide linkage, a common strategy for targeting the folate receptor.[10]
Step 1: Synthesis of 1-Methyl-2-(carboxy)-o-carborane
-
Follow the procedure for C-H functionalization (Section 3.1), using an excess of dry ice (solid CO₂) as the electrophile.
-
After quenching the reaction with aqueous acid, extract the carboxylic acid product into an organic solvent.
-
Purify the product by crystallization or column chromatography.
Step 2: Activation of the Carboxylic Acid
-
Dissolve the 1-methyl-2-(carboxy)-o-carborane in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIEA).
-
Stir the mixture at room temperature for 30-60 minutes to form the activated ester.
Step 3: Amide Bond Formation with a Folic Acid Derivative
-
In a separate flask, dissolve a folic acid derivative with a free amine group (e.g., the γ-amine of the glutamic acid residue) in a suitable solvent.
-
Slowly add the activated carborane ester solution to the folic acid solution.
-
Allow the reaction to proceed at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final conjugate using preparative HPLC.
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, ¹¹B NMR, and high-resolution mass spectrometry to confirm its structure and purity.
Conclusion and Future Perspectives
The synthetic methodologies outlined in this guide provide a robust framework for the development of novel 1-methyl-o-carborane-based BNCT agents. The ability to systematically modify the carborane cage and attach various targeting moieties allows for the fine-tuning of their pharmacological properties. Future research will likely focus on the development of more sophisticated targeting strategies, including dual-targeting agents and stimuli-responsive delivery systems, to further enhance the efficacy and safety of BNCT. A recent study has shown promise in a fluorescein-tagged 1-methyl-o-carborane bioconjugate, which demonstrated higher boron content and moderate cytotoxicity compared to traditional boron delivery agents.[15] This highlights the potential for developing theranostic agents that combine therapeutic and diagnostic capabilities.[15]
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Altieri, S., Balzi, M., Bortolussi, S., Bruschi, P., Ciani, L., Clerici, A. M., ... & Ristori, S. (2009). Carborane Derivatives Loaded into Liposomes as Efficient Delivery Systems for Boron Neutron Capture Therapy. Journal of Medicinal Chemistry, 52(23), 7829–7835. [Link]
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Altieri, S., Balzi, M., Bortolussi, S., Bruschi, P., Ciani, L., Clerici, A. M., ... & Ristori, S. (2009). Carborane derivatives loaded into liposomes as efficient delivery systems for boron neutron capture therapy. PubMed. [Link]
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Altieri, S., Balzi, M., Bortolussi, S., Bruschi, P., Ciani, L., Clerici, A. M., ... & Ristori, S. (2009). Carborane Derivatives Loaded into Liposomes as Efficient Delivery Systems for Boron Neutron Capture Therapy. Sci-Hub. [Link]
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Altieri, S., Balzi, M., Bortolussi, S., Bruschi, P., Ciani, L., Clerici, A. M., ... & Ristori, S. (2009). Carborane Derivatives Loaded into Liposomes as Efficient Delivery Systems for Boron Neutron Capture Therapy. ResearchGate. [Link]
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Alberti, D., Protti, N., Toppino, A., Deagostino, A., Lanzardo, S., Bortolussi, S., ... & Aime, S. (2014). Synthesis of a carborane-containing cholesterol derivative and evaluation as a potential dual agent for MRI/BNCT applications. PubMed. [Link]
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Quan, Y., & Xie, Z. (2019). Controlled functionalization of o-carborane via transition metal catalyzed B-H activation. PubMed. [Link]
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Synthesis and Biological Evaluation of Fluorescein-Tagged 1-Methyl-o-carborane for Boron Neutron Capture Therapy. ijbpr.com. [Link]
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Fluorescein-Tagged 1-Methyl-o-carborane: A Promising Agent for Boron Neutron Capture Therapy. (2025). Heighten Science Publications Inc. [Link]
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Lange, F., Lönnecke, P., & Beck-Sickinger, A. G. (2020). Modular Synthetic Approach to Carboranyl‒Biomolecules Conjugates. Molecules, 25(15), 3381. [Link]
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Zhang, J., Chen, P. R., & Wang, J. (2022). Palladium-Mediated Incorporation of Carboranes into Small Molecules, Peptides, and Proteins. Journal of the American Chemical Society, 144(1), 183–191. [Link]
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Kaniowski, D., Gawarecka, K., & Lesnikowski, Z. J. (2021). Recent Advances in the Synthesis of High Boron-Loaded Nucleic Acids for BNCT. Frontiers in Pharmacology, 12, 643632. [Link]
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Quan, Y., & Xie, Z. (2022). Functionalization of o-carboranes via carboryne intermediates. Chemical Society Reviews, 51(7), 2685–2703. [Link]
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Quan, Y., & Xie, Z. (2021). A Strategy for Selective Catalytic B-H Functionalization of o-Carboranes. Accounts of Chemical Research, 54(21), 4031–4043. [Link]
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Penner, A. M., Le, T., Mo, G., & Ganguly, T. (2023). Carborane-Containing Hydroxamate MMP Ligands for the Treatment of Tumors Using Boron Neutron Capture Therapy (BNCT): Efficacy without Tumor Cell Entry. International Journal of Molecular Sciences, 24(8), 6973. [Link]
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Li, J., & Xie, Z. (2021). Carboranes as unique pharmacophores in antitumor medicinal chemistry. Coordination Chemistry Reviews, 439, 213936. [Link]
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A Comprehensive Guide to the Functionalization of the 1-Methyl-o-carborane Cage: Application Notes and Protocols for Researchers
Introduction: The Unique Landscape of 1-Methyl-o-carborane
The 1-methyl-o-carborane cage, a fascinating three-dimensional aromatic system, offers a robust and versatile scaffold for the development of novel therapeutics and advanced materials.[1] Its unique properties, including exceptional thermal and chemical stability, hydrophobicity, and the ability to form non-classical hydrogen bonds, make it an attractive pharmacophore in modern drug design.[2][3][4] The functionalization of this icosahedral cluster of boron and carbon atoms is a key step in harnessing its potential, allowing for the precise installation of various functionalities to modulate its biological activity and physicochemical properties.
This guide provides a detailed overview of the primary strategies for the functionalization of the 1-methyl-o-carborane cage, complete with in-depth application notes and actionable protocols. We will explore the selective activation of both the boron-hydrogen (B-H) vertices of the cage and the carbon-hydrogen (C-H) bonds of the methyl substituent, offering researchers a comprehensive toolkit for their synthetic endeavors.
I. Regioselective Functionalization of the Carborane Cage: Mastering the B-H Vertices
The ten boron vertices of the o-carborane cage exhibit different electronic properties due to their proximity to the two carbon atoms. This inherent electronic differentiation is the cornerstone of regioselective B-H functionalization. The electron density follows the order: B(9,12) > B(8,10) > B(4,5,7,11) > B(3,6). This hierarchy dictates the preferred sites of attack for different types of reagents.[2][5][6][7]
A. Electrophilic Halogenation: A Gateway to Further Derivatization
Electrophilic substitution is a fundamental approach for introducing functional handles onto the carborane cage. Halogenation, particularly iodination, at the most electron-rich B(9) and B(12) positions provides a versatile entry point for subsequent cross-coupling reactions.
Application Note: The presence of the methyl group at the C(1) position can influence the regioselectivity of halogenation. While the B(9) and B(12) positions remain the most reactive towards electrophiles, the steric bulk of the methyl group can play a role in directing the substitution.
Protocol 1: Mono-iodination of 1-Methyl-o-carborane
This protocol describes the electrophilic iodination of 1-methyl-o-carborane, yielding a mixture of B-iodo isomers which can be valuable precursors for further functionalization.
Materials:
-
1-Methyl-o-carborane
-
Iodine monochloride (ICl)
-
Dichloromethane (CH2Cl2), anhydrous
-
Sodium thiosulfate (Na2S2O3) solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-methyl-o-carborane (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of iodine monochloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and wash it sequentially with saturated sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product will be a mixture of B-iodo-1-methyl-o-carborane isomers.[5] Purification can be attempted by column chromatography on silica gel, though separation of isomers can be challenging.
B. Transition Metal-Catalyzed B-H Activation: Precision and Control
Transition metal catalysis has revolutionized the selective functionalization of carborane cages, enabling the activation of specific B-H bonds that are inaccessible through classical methods.[8][9][10][11][12][13][14] The choice of metal catalyst and ligands is crucial for directing the reaction to the desired boron vertex.
-
Electron-Rich Catalysts (e.g., Iridium-based): These catalysts preferentially activate the most electron-deficient B(3,6)-H bonds.[2][6]
-
Electron-Deficient Catalysts (e.g., Palladium-based): These catalysts target the more electron-rich B(8,9,10,12)-H bonds.[2][6]
-
Directing Groups: The installation of a coordinating group on the carborane scaffold can direct the metal catalyst to a specific B-H bond, offering exceptional control over regioselectivity. Common directing groups include pyridyl, carboxyl, and amide functionalities, often targeting the B(4) and B(5) positions.[13][15]
Protocol 2: Palladium-Catalyzed Arylation of B-Iodo-1-methyl-o-carborane
This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction to form a B-C bond, a cornerstone for building complex carborane-containing molecules.
Materials:
-
B-Iodo-1-methyl-o-carborane (from Protocol 1)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)2, 5 mol%)
-
Triphenylphosphine (PPh3, 10 mol%)
-
Potassium carbonate (K2CO3, 3.0 eq)
-
Toluene/Water (4:1 mixture), degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine B-iodo-1-methyl-o-carborane (1.0 eq), the arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.10 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Regioselectivity in B-H Functionalization
| Functionalization Strategy | Target Boron Position(s) | Key Reagents/Catalysts | Rationale |
| Electrophilic Halogenation | B(9), B(12) | ICl, Br2, NCS | Highest electron density |
| Ir-Catalyzed Borylation | B(3), B(6) | [Ir(cod)Cl]2, bipyridine | Activation of electron-deficient B-H bonds |
| Pd-Catalyzed Arylation | B(8), B(9), B(10), B(12) | Pd(OAc)2, PPh3 | Activation of electron-rich B-H bonds |
| Directing Group-Assisted | B(4), B(5) | Ir or Rh catalysts with directing groups | Proximity-driven activation |
Visualization of B-H Functionalization Strategies
Caption: Strategies for regioselective B-H functionalization of the 1-methyl-o-carborane cage.
II. Functionalization of the Methyl Group: A Handle for Peripheral Modification
The methyl group at the C(1) position provides an alternative site for functionalization, allowing for the extension of the carborane scaffold and the introduction of functionalities without altering the electronic properties of the cage itself.
A. Radical Halogenation of the Methyl Group
Free-radical halogenation offers a direct method to introduce a halogen atom onto the methyl group, creating a reactive handle for subsequent nucleophilic substitution reactions.
Application Note: This reaction is typically initiated by light or a radical initiator. The selectivity for mono-, di-, or tri-halogenation can be controlled by the reaction conditions, particularly the stoichiometry of the halogenating agent.
Protocol 3: Free-Radical Bromination of the 1-Methyl Group
This protocol describes the synthesis of 1-(bromomethyl)-o-carborane, a key intermediate for further transformations.
Materials:
-
1-Methyl-o-carborane
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (catalytic amount)
-
Carbon tetrachloride (CCl4), anhydrous
-
Standard glassware for reflux with photochemical initiation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-methyl-o-carborane (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN to the solution.
-
Heat the mixture to reflux (approximately 77 °C) and irradiate with a UV lamp (e.g., a 254 nm lamp) for 4-6 hours. Monitor the reaction by GC-MS.
-
After cooling to room temperature, filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude 1-(bromomethyl)-o-carborane can be purified by column chromatography on silica gel or by distillation under reduced pressure.
B. Lithiation and Electrophilic Quench of the Methyl Group
Deprotonation of the methyl group using a strong base, such as an organolithium reagent, generates a carbanion that can react with a variety of electrophiles.
Application Note: The acidity of the C-H bonds of the methyl group is significantly lower than that of the cage C-H bond. Therefore, selective deprotonation of the methyl group requires the C(2)-H position to be substituted. For 1-methyl-o-carborane itself, the cage C(2)-H is more acidic and will be deprotonated first. This protocol is therefore more applicable to 1-methyl-2-substituted-o-carboranes.
Protocol 4: Lithiation and Alkylation of a 1-Methyl-2-R-o-carborane
This protocol provides a general procedure for the functionalization of the methyl group via a lithiated intermediate.
Materials:
-
1-Methyl-2-R-o-carborane (where R is a non-acidic group)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., an alkyl halide, 1.2 eq)
-
Standard glassware for inert atmosphere reactions at low temperature
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 1-methyl-2-R-o-carborane (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution. A color change may be observed, indicating the formation of the carbanion.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add the electrophile (1.2 eq) dropwise to the solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualization of Methyl Group Functionalization Workflow
Caption: Key pathways for the functionalization of the methyl group on the 1-methyl-o-carborane cage.
III. Applications in Drug Development
The ability to precisely functionalize the 1-methyl-o-carborane cage opens up a vast chemical space for the design of novel therapeutic agents. The carborane cage can act as a hydrophobic pharmacophore, a stable scaffold for presenting bioactive functionalities, or as a boron delivery agent for Boron Neutron Capture Therapy (BNCT). The methodologies described in this guide provide the fundamental tools for synthesizing libraries of carborane derivatives for screening and lead optimization in various disease areas, including oncology and neurology.
IV. Conclusion
The functionalization of 1-methyl-o-carborane is a dynamic and evolving field. The strategic application of electrophilic substitution, transition metal-catalyzed B-H activation, and C-H functionalization of the methyl group provides a powerful arsenal for the synthetic chemist. This guide has outlined the core principles and provided detailed protocols to empower researchers to explore the full potential of this unique molecular scaffold. As our understanding of the reactivity of carboranes deepens, we can anticipate the development of even more sophisticated and selective methods for their functionalization, paving the way for groundbreaking discoveries in medicine and materials science.
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Application Note: A Multi-Technique Approach to the Structural Elucidation of 1-Methyl-o-carborane
An In-Depth Guide to the Spectroscopic Characterization of 1-Methyl-o-carborane
Introduction
The icosahedral closo-carboranes (C₂B₁₀H₁₂) are a remarkable class of boron-rich clusters renowned for their exceptional thermal and chemical stability, hydrophobicity, and unique electronic properties.[1] Among its isomers, the ortho-carborane framework serves as a versatile building block in diverse fields, including medicinal chemistry as a pharmacophore, materials science for the development of heat-resistant polymers, and as ligands in organometallic chemistry.[1][2] 1-Methyl-o-carborane (CH₃C₂B₁₀H₁₁), a simple C-substituted derivative, serves as a foundational model for understanding the influence of substitution on the cage's electronic and structural properties.
Unambiguous characterization of 1-Methyl-o-carborane and its derivatives is paramount for quality control, reaction monitoring, and ensuring downstream application success. This guide provides a detailed overview and field-proven protocols for the comprehensive spectroscopic characterization of 1-Methyl-o-carborane using a synergistic multi-technique approach, encompassing Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (Infrared & Raman), and Mass Spectrometry (MS). The causality behind experimental choices is explained to provide a framework for adapting these methods to more complex carborane systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Carborane Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of carborane derivatives. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule's framework and substituent connectivity.
Theoretical Background: A Triad of Nuclei
Characterizing 1-Methyl-o-carborane requires a correlated analysis of three key nuclei:
-
¹¹B NMR: Boron-11 (80.1% natural abundance, spin I = 3/2) is the definitive nucleus for probing the carborane cage itself.[3] Its chemical shifts are highly sensitive to the local electronic environment, making it an excellent probe for substitution patterns.[4] Although ¹¹B is a quadrupolar nucleus, which can lead to broad signals, the high symmetry of the icosahedral cage typically results in reasonably sharp resonances.[3]
-
¹H NMR: Proton NMR identifies the organic substituents (the methyl group) and the protons directly attached to the cage's carbon (C-H) and boron (B-H) vertices. The B-H proton signals are characteristically broad due to coupling with the quadrupolar ¹¹B nucleus.[5]
-
¹³C NMR: Carbon-13 NMR is used to characterize the carbon atoms of the substituent and, importantly, the two carbon atoms that form part of the icosahedral cage (C_cage).
¹¹B NMR Spectroscopy
The ¹¹B NMR spectrum provides a unique fingerprint of the carborane cage. For an unsubstituted o-carborane, the ten boron atoms give rise to a set of overlapping signals. Upon C1-methylation, these signals are resolved due to the change in symmetry and the electronic effect of the methyl group. The spectrum is typically acquired with proton decoupling (¹¹B{¹H}) to simplify the signals into singlets.
Expected Spectral Features: The ¹¹B{¹H} NMR spectrum of 1-Methyl-o-carborane will display a series of distinct signals in the typical range for closo-carboranes (approximately 0 to -15 ppm relative to BF₃·OEt₂).[2][6] The substitution at C1 breaks the cage's symmetry, leading to distinct chemical environments for the boron atoms. The resonances are often assigned in pairs (e.g., B(9,12), B(8,10), etc.) based on their position relative to the carbon atoms.[6] The presence of the electron-donating methyl group can cause subtle shifts compared to the parent o-carborane.
Protocol 1: ¹¹B{¹H} NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of 1-Methyl-o-carborane.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. Rationale: Deuterated solvents are used to avoid large proton signals that would overwhelm the analyte signals and to provide a lock signal for the spectrometer.
-
For quantitative results or to minimize background signals, use of a quartz NMR tube is highly recommended as standard borosilicate glass tubes will produce a broad underlying signal.[3]
-
-
Instrument Setup (Example on a 400 MHz Spectrometer):
-
Nucleus: ¹¹B
-
Reference: Set to an external standard of BF₃·OEt₂ (δ = 0.0 ppm).
-
Frequency: ~128 MHz.
-
Acquisition Mode: Proton-decoupled.
-
Spectral Width: -40 to 100 ppm. Rationale: This range comfortably covers tri- and tetracoordinate boron compounds.[7]
-
Pulse Angle: 30-45°. Rationale: A smaller pulse angle allows for a shorter relaxation delay and faster acquisition.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 128 to 1024, depending on sample concentration.
-
-
Data Processing:
-
Apply an exponential line broadening factor of 1-5 Hz to improve the signal-to-noise ratio.
-
Reference the spectrum to the BF₃·OEt₂ standard.
-
¹H NMR Spectroscopy
The ¹H NMR spectrum provides clear signals for the methyl group and the C-H proton, while the B-H protons appear as a broad, unresolved region.
Expected Spectral Features:
-
Methyl Protons (C-CH₃): A sharp singlet, typically appearing in the aliphatic region (~1.5-2.5 ppm).
-
Cage C-H Proton: A sharp singlet corresponding to the proton on the unsubstituted cage carbon (C2). Its chemical shift is influenced by the cage's electron-withdrawing nature.
-
Cage B-H Protons: A very broad, unresolved "hump" spanning a wide range (typically ~1.0-3.5 ppm), representing the ten protons attached to the boron atoms. The broadness is a result of unresolved coupling to the quadrupolar ¹¹B nuclei.[8]
Protocol 2: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Use the same sample prepared for ¹¹B NMR analysis.
-
-
Instrument Setup (Example on a 400 MHz Spectrometer):
-
Nucleus: ¹H
-
Frequency: 400 MHz.
-
Spectral Width: -2 to 12 ppm.
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 8 to 16.
-
-
Data Processing:
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ = 7.26 ppm) or an internal standard like TMS (δ = 0.0 ppm).
-
Integrate the signals to confirm the proton ratios (e.g., 3H for CH₃, 1H for C-H).
-
¹³C NMR Spectroscopy
The proton-decoupled ¹³C{¹H} NMR spectrum is used to identify the carbon framework. Observing the cage carbons can be challenging due to quadrupolar broadening from the attached boron atoms, but they are often detectable.
Expected Spectral Features:
-
Methyl Carbon (-CH₃): A sharp signal in the upfield region (e.g., ~20-30 ppm).
-
Cage Carbons (C_cage): Two distinct signals for C1 (substituted) and C2 (unsubstituted), typically appearing between 60-90 ppm.[2][8] These signals may be broader than typical organic carbon signals.
Protocol 3: ¹³C{¹H} NMR Spectroscopy
-
Sample Preparation:
-
A more concentrated sample (30-50 mg in 0.6 mL of solvent) is recommended due to the low natural abundance of ¹³C.
-
-
Instrument Setup (Example on a 400 MHz Spectrometer):
-
Nucleus: ¹³C
-
Frequency: ~101 MHz.
-
Acquisition Mode: Proton-decoupled.
-
Spectral Width: 0 to 200 ppm.
-
Pulse Angle: 45-90°.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 to 4096 or more, as cage carbons can be slow to relax and have low intensity.
-
-
Data Processing:
-
Apply a small line broadening factor (0.5-1 Hz).
-
Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at δ = 77.16 ppm).
-
Summary of NMR Data
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (Decoupled) |
| ¹H | -CH₃ | ~1.5 - 2.5 | Singlet |
| Cage C-H | ~3.0 - 4.0 | Singlet | |
| Cage B-H | ~1.0 - 3.5 | Broad Multiplet | |
| ¹³C | -CH₃ | ~20 - 30 | Singlet |
| Cage C1, C2 | ~60 - 90 | Singlets (may be broad) | |
| ¹¹B | Cage B-H | 0 to -15 | Multiple Singlets |
| Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.[2][8][9] |
Vibrational Spectroscopy: Probing Molecular Bonds and Cage Structure
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of 1-Methyl-o-carborane. They are particularly useful for identifying the characteristic B-H bond stretch, which occurs in a region of the spectrum that is typically free from other common organic functional group absorptions.[10]
Infrared (IR) Spectroscopy
Expected Spectral Features: The IR spectrum is dominated by a few key features:
-
B-H Stretch: A very strong and sharp absorption band located around 2580-2600 cm⁻¹.[2][10] This is the most diagnostic peak for any carborane-containing compound.
-
C-H Stretch: Aliphatic C-H stretching vibrations from the methyl group appear just below 3000 cm⁻¹.
-
Cage Vibrations: A series of absorptions in the fingerprint region (< 1500 cm⁻¹) corresponding to B-B and B-C cage deformations.[11]
Protocol 4: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation:
-
Place a small amount (a few milligrams) of solid 1-Methyl-o-carborane directly onto the ATR crystal (e.g., diamond or germanium). Rationale: ATR is a rapid, non-destructive technique that requires minimal sample preparation for solids.
-
-
Instrument Setup:
-
Mode: Attenuated Total Reflectance.
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32.
-
-
Data Acquisition & Processing:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the instrument's anvil to ensure good contact.
-
Collect the sample spectrum. The instrument software will automatically ratio it against the background.
-
Label the key peaks corresponding to B-H and C-H stretches.
-
Raman Spectroscopy
Raman spectroscopy is highly sensitive to vibrations of symmetric, non-polar bonds, making it an excellent complement to IR for studying the icosahedral cage.[12]
Expected Spectral Features:
-
B-H Stretch: A strong band is also observed around 2600 cm⁻¹, confirming the B-H bonds.
-
Cage Breathing Modes: The symmetric "breathing" modes of the B₁₀C₂ cage often give rise to sharp and intense signals in the Raman spectrum, typically in the 600-850 cm⁻¹ region.[12] These modes may be weak or absent in the IR spectrum.
Protocol 5: Raman Spectroscopy
-
Sample Preparation:
-
Place a small amount of the solid sample into a glass vial or onto a microscope slide.
-
-
Instrument Setup (Example using a 785 nm laser):
-
Laser Wavelength: 785 nm. Rationale: Longer wavelengths like 785 nm can help minimize fluorescence, which can be an issue with some samples.
-
Laser Power: Use low power (e.g., 1-10% of maximum) initially to avoid sample degradation or burning.
-
Integration Time & Accumulations: Start with 1-10 seconds and 2-4 accumulations. Adjust as needed to optimize signal-to-noise.
-
-
Data Acquisition:
-
Focus the laser onto the sample.
-
Collect the spectrum across a range of ~200 to 3200 cm⁻¹.
-
Summary of Vibrational Data
| Wavenumber (cm⁻¹) | Assignment | Technique | Expected Intensity |
| ~2950 | C-H Stretch (Methyl) | IR, Raman | Medium |
| ~2600 | B-H Stretch | IR, Raman | Very Strong |
| 600-1200 | B-B, B-C Cage Deformations | IR, Raman | Medium-Strong |
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is essential for confirming the molecular weight of 1-Methyl-o-carborane (C₃H₁₄B₁₀, MW ≈ 158.25 g/mol ).[13] The most distinctive feature is the complex isotopic pattern of the molecular ion peak (M⁺).
Isotopic Pattern
Boron has two stable isotopes: ¹⁰B (~19.9%) and ¹¹B (~80.1%). A molecule containing ten boron atoms will exhibit a broad, highly characteristic isotopic distribution in its mass spectrum, spanning several mass units.[14] This pattern is a definitive confirmation of the presence of the B₁₀ cage. The experimental isotopic distribution can be compared with a theoretically calculated pattern to validate the elemental composition.
Protocol 6: Mass Spectrometry (Electron Ionization)
-
Sample Preparation:
-
Dissolve a small amount of sample (~1 mg) in a volatile solvent like dichloromethane or hexane.
-
Alternatively, for solid probe analysis, place a tiny amount of solid directly on the probe tip.
-
-
Instrument Setup (EI-MS):
-
Ionization Mode: Electron Ionization (EI). Rationale: EI is a hard ionization technique that provides clear molecular ion peaks and reproducible fragmentation patterns for stable molecules like carboranes.
-
Ionization Energy: 70 eV (standard).
-
Mass Range: m/z 40-300.
-
-
Data Analysis:
-
Identify the cluster of peaks corresponding to the molecular ion [C₃H₁₄B₁₀]⁺.
-
Use instrument software to compare the observed isotopic pattern with the theoretical pattern for a C₃B₁₀ formula. The most abundant peak in the cluster will not necessarily correspond to the monoisotopic mass but rather to the species containing the most abundant isotopes (mostly ¹¹B).
-
Visualization of Structure and Workflow
A logical workflow is critical for efficient and comprehensive analysis. The structure of the analyte and the analytical pathway are visualized below.
Caption: Structure of 1-Methyl-o-carborane.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The spectroscopic characterization of 1-Methyl-o-carborane is a systematic process that relies on the convergence of data from multiple analytical techniques. NMR spectroscopy (¹¹B, ¹H, and ¹³C) provides the detailed framework structure, while vibrational spectroscopy (IR and Raman) offers rapid confirmation of the critical B-H functional group. Finally, mass spectrometry validates the molecular weight and elemental composition through its unique isotopic signature. By following the protocols and interpretive guidelines outlined in this document, researchers can confidently and accurately characterize 1-Methyl-o-carborane, ensuring the integrity of their research and the quality of their materials.
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Application and Protocol for the NMR Spectroscopic Analysis of 1-Methyl-o-carborane
Introduction
o-Carborane (1,2-dicarba-closo-dodecaborane) and its derivatives are a fascinating class of boron-rich clusters with exceptional thermal and chemical stability. Their unique three-dimensional structure and electronic properties have led to their exploration in a wide range of applications, including medicinal chemistry, materials science, and organometallic synthesis. 1-Methyl-o-carborane, featuring a methyl group on one of the cage carbon atoms, is a fundamental building block for the synthesis of more complex carborane-containing molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of carboranes, providing detailed information about their structure, purity, and the chemical environment of each atom in the cage. Due to the presence of two NMR-active boron isotopes (¹⁰B and ¹¹B) and protons, multinuclear NMR studies are particularly insightful. This application note provides a comprehensive guide to the NMR spectroscopy of 1-methyl-o-carborane for researchers, scientists, and professionals in drug development. We will delve into the principles of ¹H and ¹¹B NMR as applied to this molecule, present a detailed protocol for sample preparation and data acquisition, and discuss the interpretation of the resulting spectra.
The Unique Structural and Spectroscopic Features of Carboranes
The icosahedral cage of o-carborane consists of ten boron atoms and two adjacent carbon atoms, with each vertex atom typically bearing a hydrogen atom. The characterization of these molecules by NMR can be challenging due to boron-boron and boron-hydrogen coupling[1]. The ¹¹B nucleus (spin I = 3/2) is quadrupolar, which can lead to broad NMR signals. However, in the highly symmetric environment of the closo-carborane cage, the lines are often sharp enough for detailed analysis[1].
The substitution of a methyl group on a carbon atom in 1-methyl-o-carborane breaks the C₂ᵥ symmetry of the parent o-carborane, leading to a more complex NMR spectrum with a larger number of distinct signals. Understanding the principles of ¹H and ¹¹B NMR is crucial for the correct assignment of these signals and the verification of the compound's structure.
Principles of ¹H and ¹¹B NMR Spectroscopy of 1-Methyl-o-carborane
¹¹B NMR Spectroscopy
¹¹B NMR is the most informative technique for studying the boron cage. The chemical shifts of the boron atoms are sensitive to their local electronic environment, including their connectivity to carbon atoms and the presence of substituents. In o-carborane derivatives, boron atoms closer to the carbon atoms typically resonate at higher field (more shielded), while those further away are found at lower field (deshielded)[2][3].
The ¹¹B NMR spectrum of a carborane is typically acquired with proton decoupling (¹¹B{¹H}) to simplify the spectrum by removing the ¹J(¹¹B-¹H) coupling, resulting in sharp singlets for each chemically non-equivalent boron atom. The proton-coupled ¹¹B NMR spectrum, on the other hand, shows doublets for each B-H unit, providing direct evidence of the boron-hydrogen connectivity. The magnitude of the one-bond coupling constant, ¹J(¹¹B-¹H), is typically in the range of 120-180 Hz.
For unambiguous assignment of the boron signals, two-dimensional (2D) NMR techniques such as ¹¹B-¹¹B COSY (Correlation Spectroscopy) are invaluable. This experiment reveals the connectivity between adjacent boron atoms in the cage, allowing for a step-by-step assignment of the resonances[4].
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-methyl-o-carborane will show distinct signals for the methyl protons, the remaining C-H proton, and the ten B-H protons. The protons attached to the boron cage (B-H) often appear as broad signals due to coupling with the quadrupolar ¹¹B nucleus[5].
To simplify the B-H region of the ¹H spectrum, ¹¹B decoupling can be employed. A ¹H{¹¹B} experiment will collapse the broad B-H signals into sharp singlets, allowing for easier identification and integration[5]. The chemical shifts of the B-H protons are influenced by the position of the boron atom within the cage relative to the carbon atoms and the methyl substituent.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Solvent Selection : Choose a deuterated solvent in which the 1-methyl-o-carborane is fully soluble. Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are common choices. Ensure the solvent is of high purity to avoid interfering signals[6][7][8].
-
Concentration : For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is generally sufficient. For the less sensitive ¹¹B NMR, a higher concentration of 20-30 mg is recommended[6][9].
-
Filtration : It is crucial to have a sample free of any particulate matter, as this can severely degrade the magnetic field homogeneity and lead to broad lines. Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube[6][8][9].
-
Referencing : For ¹H NMR, tetramethylsilane (TMS) is the standard internal reference (δ = 0.00 ppm). For ¹¹B NMR, an external reference of BF₃·OEt₂ (δ = 0.00 ppm) is commonly used.
NMR Data Acquisition
The following are general guidelines for acquiring ¹H and ¹¹B NMR spectra on a modern NMR spectrometer. Specific parameters may need to be optimized for the instrument used.
¹H NMR Acquisition:
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard single pulse | For routine ¹H acquisition. |
| Spectral Width | 10-12 ppm | To cover the expected chemical shift range. |
| Acquisition Time | 2-4 s | To ensure good digital resolution. |
| Relaxation Delay | 2-5 s | To allow for full relaxation of the protons. |
| Number of Scans | 8-16 | To achieve a good signal-to-noise ratio. |
| Temperature | 298 K | Standard room temperature measurement. |
¹H{¹¹B} Decoupled NMR Acquisition:
| Parameter | Recommended Value | Rationale |
| Pulse Program | ¹¹B decoupled single pulse | To simplify the B-H region of the spectrum. |
| Decoupler | Centered on the ¹¹B spectral region | To effectively decouple all boron nuclei. |
| Decoupling Power | Instrument specific | Should be calibrated for effective decoupling without sample heating. |
¹¹B{¹H} Decoupled NMR Acquisition:
| Parameter | Recommended Value | Rationale |
| Pulse Program | ¹H decoupled single pulse | To obtain sharp singlets for each boron environment. |
| Spectral Width | -40 to 10 ppm | To cover the typical chemical shift range for o-carboranes. |
| Acquisition Time | 0.1-0.2 s | Sufficient for the broader boron signals. |
| Relaxation Delay | 1 s | Generally sufficient for the relatively fast relaxing ¹¹B nuclei. |
| Number of Scans | 128-512 | To achieve a good signal-to-noise ratio. |
| Temperature | 298 K | Standard room temperature measurement. |
Data Interpretation and Expected Spectra
Expected ¹¹B{¹H} NMR Spectrum of 1-Methyl-o-carborane
The ¹¹B{¹H} NMR spectrum of the parent o-carborane shows four signals with an intensity ratio of 2:2:4:2, corresponding to the four sets of chemically equivalent boron atoms. The presence of a methyl group at the C-1 position in 1-methyl-o-carborane will lower the symmetry of the molecule. This will result in a more complex spectrum with potentially up to ten distinct singlets in the ¹¹B{¹H} NMR spectrum, as all boron atoms may become chemically non-equivalent. The signals are expected to appear in the range of -2 to -15 ppm. Boron atoms closest to the C-CH₃ and C-H vertices will be the most shielded (upfield), while those at the antipodal positions will be the most deshielded (downfield).
Table 1: Expected ¹¹B Chemical Shift Ranges for 1-Methyl-o-carborane
| Boron Position(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (in ¹¹B{¹H}) |
| B(9,12) | -2 to -5 | Singlet |
| B(8,10) | -5 to -8 | Singlet |
| B(4,5,7,11) | -8 to -12 | Multiple Singlets |
| B(3,6) | -12 to -15 | Singlet |
Note: The assignments are based on the numbering scheme for o-carborane and are predictive. Actual assignments would require 2D NMR data.
Expected ¹H NMR Spectrum of 1-Methyl-o-carborane
The ¹H NMR spectrum will provide clear signals for the organic part of the molecule and the cage protons.
Table 2: Expected ¹H Chemical Shifts and Multiplicities for 1-Methyl-o-carborane
| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| C-CH ₃ | ~1.5 - 2.0 | Singlet |
| C-H | ~3.0 - 4.0 | Singlet |
| B-H | ~1.5 - 3.5 | Broad multiplets (in coupled spectrum) / Sharp singlets (in ¹¹B decoupled spectrum) |
The broadness of the B-H signals in the standard ¹H NMR spectrum is a hallmark of carboranes and arises from the coupling to the quadrupolar ¹¹B nucleus[5]. The use of ¹¹B decoupling is therefore highly recommended for resolving these signals and obtaining accurate integration.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the NMR analysis of 1-methyl-o-carborane.
Caption: Experimental workflow for NMR analysis.
Advanced NMR Techniques for Structural Elucidation
For a complete and unambiguous assignment of all ¹H and ¹¹B signals in 1-methyl-o-carborane, a suite of 2D NMR experiments is recommended.
-
¹¹B-¹¹B COSY : As mentioned, this is the key experiment for establishing the B-B connectivity within the carborane cage, which is essential for assigning the individual ¹¹B resonances[4].
-
¹H-¹¹B HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of directly bonded ¹H and ¹¹B nuclei. It is a powerful tool for assigning the B-H proton signals based on the already assigned ¹¹B spectrum.
Troubleshooting and Best Practices
-
Broad ¹¹B Signals : While some line broadening is inherent due to the quadrupolar nature of boron, excessively broad signals can indicate poor sample preparation (e.g., presence of solids) or aggregation of the sample at high concentrations.
-
Baseline Distortion in ¹¹B Spectra : A broad "hump" in the baseline of the ¹¹B spectrum can arise from the borosilicate glass of the NMR tube. For high-quality spectra, especially of dilute samples, using a quartz NMR tube is recommended.
-
Accurate Integration : In ¹H NMR, ensure complete relaxation of all protons by using a sufficiently long relaxation delay (at least 5 times the longest T₁). This is crucial for accurate quantitative analysis. For B-H signals, integration should be performed on the ¹¹B-decoupled spectrum.
Conclusion
NMR spectroscopy is a powerful and essential technique for the characterization of 1-methyl-o-carborane and its derivatives. A combination of ¹H and ¹¹B NMR, along with decoupling techniques and 2D correlation experiments, allows for a comprehensive understanding of the molecular structure. By following the detailed protocols outlined in this application note, researchers can obtain high-quality NMR data, enabling confident structural verification and purity assessment, which are critical for the advancement of carborane-based research and development.
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Unveiling the Three-Dimensional Architecture of 1-Methyl-o-carborane Derivatives: A Practical Guide to X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the single-crystal X-ray diffraction analysis of 1-methyl-o-carborane derivatives. These unique boron-rich clusters are of significant interest in medicinal chemistry and materials science, and a precise understanding of their three-dimensional structure is paramount for rational drug design and the development of novel materials.[1][2] This guide will navigate you through the critical steps of synthesis, crystallization, data collection, and structure refinement, with a special focus on the nuances and challenges inherent to carborane crystallography.
Introduction: The Significance of 1-Methyl-o-carborane in Drug Discovery
Carboranes, particularly the icosahedral closo-carboranes, are increasingly recognized as valuable pharmacophores.[2] Their unique properties, including high stability, hydrophobicity, and the ability to form three-dimensional scaffolds, make them attractive for designing novel therapeutic agents.[1] The 1-methyl-o-carborane scaffold, in particular, offers a versatile platform for derivatization, allowing for the fine-tuning of steric and electronic properties to optimize biological activity. X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of these derivatives, providing invaluable insights into their structure-activity relationships.
I. Synthesis of 1-Methyl-o-carborane Derivatives for Crystallographic Studies
The journey to a crystal structure begins with the synthesis of high-purity, single-crystal-quality material. The following protocols outline the synthesis of 1-methyl-o-carborane and a general method for its derivatization.
Protocol 1: Synthesis of 1-Methyl-o-carborane
This protocol is adapted from established literature procedures.[3]
Materials:
-
Decaborane(14) (B₁₀H₁₄)
-
Acetonitrile (CH₃CN), anhydrous
-
Propyne (CH₃C≡CH)
-
Toluene, anhydrous
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a condenser, a gas inlet, and a magnetic stir bar, dissolve decaborane(14) in anhydrous acetonitrile under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction with Propyne: Cool the solution to 0°C using an ice bath. Slowly bubble propyne gas through the solution with vigorous stirring. The reaction is typically exothermic.
-
Reflux: After the addition of propyne is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure 1-methyl-o-carborane.
Protocol 2: General Derivatization at the Second Carbon Atom
The C-H bond on the second carbon of the o-carborane cage is acidic and can be readily deprotonated to form a carbanion, which can then be reacted with a variety of electrophiles.
Materials:
-
1-Methyl-o-carborane
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile of choice (e.g., alkyl halide, aldehyde, ketone)
-
Standard Schlenk line and glassware
Procedure:
-
Deprotonation: Dissolve 1-methyl-o-carborane in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add a stoichiometric amount of n-BuLi solution dropwise with stirring. The formation of the lithium salt is usually indicated by a color change. Allow the reaction to stir at -78°C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile to the solution at -78°C.
-
Warming and Workup: Slowly warm the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 1-methyl-o-carborane derivative.
II. Crystallization of 1-Methyl-o-carborane Derivatives: The Art of Growing Single Crystals
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following are general techniques that can be adapted for 1-methyl-o-carborane derivatives.[4][5][6]
Key Considerations for Crystallization:
-
Purity: The starting material must be of the highest possible purity.
-
Solvent Selection: A systematic screening of solvents is crucial. An ideal solvent will dissolve the compound when hot but not when cold. Solvent pairs (a good solvent and a poor solvent) can also be effective.[4][7]
-
Concentration: The solution should be close to saturation.
-
Environment: The crystallization process should be slow and undisturbed.
Common Crystallization Techniques:
-
Slow Evaporation:
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator or freezer).[5]
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent.
-
The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.[6]
-
-
Layering:
III. X-ray Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data.
Workflow for X-ray Data Collection
Caption: Workflow for X-ray data collection.
Protocol 3: Single-Crystal X-ray Data Collection
-
Crystal Mounting: Carefully mount a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) on a cryoloop or a glass fiber.[5]
-
Cryo-protection (if necessary): If data is to be collected at low temperatures (typically 100 K) to minimize radiation damage, the crystal may need to be briefly dipped in a cryoprotectant (e.g., paratone-N oil) before being flash-cooled in a stream of liquid nitrogen.
-
Diffractometer Setup: Mount the crystal on the goniometer head of the diffractometer.
-
Crystal Screening: Collect a few initial diffraction images to assess the crystal quality (e.g., spot shape, mosaicity).
-
Unit Cell Determination: Index the initial diffraction spots to determine the unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the unit cell and symmetry, devise a data collection strategy to ensure high completeness and redundancy of the data to the desired resolution.[8]
-
Full Data Collection: Execute the data collection strategy, which involves rotating the crystal and collecting a series of diffraction images.[9]
-
Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying various corrections (e.g., for Lorentz and polarization effects) to generate a file of indexed reflections with their intensities and standard uncertainties.[9]
IV. Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure
The processed diffraction data is used to solve and refine the crystal structure. For carboranes, this process requires special attention to correctly identify the boron and carbon atoms.
The Challenge of Boron and Carbon Assignment
A significant challenge in carborane crystallography is the similar X-ray scattering power of boron and carbon atoms, which can make them difficult to distinguish based on electron density alone.[1][10] Several methods can be employed to address this issue:
-
Thermal Displacement Parameters (ADPs): In a preliminary refinement with all cage atoms assigned as boron, the carbon atoms will often exhibit smaller anisotropic displacement parameters (ADPs) due to their higher electron density.
-
Bond Distances: C-C bonds are typically shorter than C-B bonds, which are in turn shorter than B-B bonds within the carborane cage. However, this is not always a definitive indicator.
-
Vertex-to-Centroid Distance (VCD) Method: This method is based on the fact that the smaller carbon atoms will be located closer to the geometric centroid of the carborane cage than the larger boron atoms.[1][2][10]
-
Boron-Hydrogen Distance (BHD) Method: When a carbon atom is incorrectly assigned as a boron atom, the refinement process may place the attached hydrogen atom at an unusually short distance from the cage atom.[1][10]
Protocol 4: Structure Solution and Refinement using SHELXL
This protocol provides a general workflow for structure solution and refinement using the widely used SHELXL program, often within a graphical user interface like Olex2.[8][11][12]
-
Structure Solution:
-
Use direct methods or Patterson methods to obtain an initial structural model. This can often be done automatically by software packages.[8]
-
Initially, it is recommended to assign all cage atoms as boron.
-
-
Initial Refinement:
-
Perform a few cycles of least-squares refinement on the initial model.
-
Examine the resulting electron density map to locate any missing atoms.
-
-
Atom Assignment (B vs. C):
-
VCD Calculation: Calculate the centroid of the carborane cage and the distance of each cage atom to this centroid. The atoms with the shortest distances are likely to be carbon.
-
BHD Analysis: Examine the B-H distances. Unusually short distances (e.g., < 1.0 Å) for a B-H bond may indicate that the "boron" is actually a carbon.
-
ADP Analysis: Inspect the anisotropic displacement parameters. Atoms with significantly smaller ellipsoids may be carbon.
-
Based on a combination of these methods, reassign the appropriate cage atoms as carbon.
-
-
Anisotropic Refinement:
-
Refine all non-hydrogen atoms anisotropically.
-
-
Hydrogen Atom Placement:
-
Hydrogen atoms can often be located in the difference electron density map.
-
Alternatively, they can be placed in geometrically calculated positions and refined using a riding model (e.g., AFIX instructions in SHELXL).
-
-
Final Refinement Cycles:
-
Continue refinement until convergence is reached (i.e., the shifts in atomic parameters are negligible).
-
Check the final difference electron density map for any significant residual peaks.
-
Workflow for Structure Solution and Refinement
Caption: Workflow for structure solution and refinement.
V. Data Presentation and Validation
A properly refined crystal structure should be presented with key crystallographic data and validation metrics.
Table 1: Example Crystallographic Data for a 1-Methyl-o-carborane Derivative
| Parameter | Example Value |
| Chemical formula | C₁₀H₂₀B₁₀O |
| Formula weight | 296.36 |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 12.789(5) |
| α (°) | 90 |
| β (°) | 109.34(2) |
| γ (°) | 90 |
| Volume (ų) | 1887.1(13) |
| Z | 4 |
| Calculated density (g/cm³) | 1.042 |
| Absorption coefficient (mm⁻¹) | 0.056 |
| F(000) | 624 |
| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 12345 |
| Independent reflections | 4321 [R(int) = 0.034] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
| Largest diff. peak and hole (e.Å⁻³) | 0.25 and -0.21 |
Note: These are example values and will vary for different derivatives.
VI. Conclusion
The X-ray crystallography of 1-methyl-o-carborane derivatives, while presenting unique challenges, is an indispensable tool for advancing our understanding of these fascinating molecules. By following systematic protocols for synthesis and crystallization, employing careful data collection strategies, and utilizing specialized refinement techniques to address the boron-carbon ambiguity, researchers can obtain high-quality crystal structures. These structures provide the atomic-level detail necessary to drive innovation in drug discovery and materials science.
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SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
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Standard Operating Procedure - The Safety Net. (n.d.). Retrieved from [Link]
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Welch, A. J. (2017). What Can We Learn from the Crystal Structures of Metallacarboranes? Crystals, 7(8), 234. [Link]
-
Ellis, D., et al. (2017). What Can We Learn from the Crystal Structures of Metallacarboranes? ResearchGate. [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. ResearchGate. [Link]
-
Kaszyński, P., et al. (2014). Practical Synthesis of 1,12-Difunctionalized o-Carborane for the Investigation of Polar Liquid Crystals. Inorganic Chemistry, 53(16), 8762–8769. [Link]
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IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link]
-
Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. [Link]
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Minor, W., et al. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 8), 859–868. [Link]
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Potenza, J. A., & Lipscomb, W. N. (1966). Molecular Structure of Carboranes. Molecular and Crystal Structure of o-B10Br2H8C2H2. Inorganic Chemistry, 5(8), 1471–1478. [Link]
-
Ivanov, S. V., et al. (2015). Free three-dimensional carborane carbanions. Nature Communications, 6, 7301. [Link]
-
KU Leuven. (2025). How to crystallize your sample — X-ray Core. Retrieved from [Link]
-
Anufriev, S. A., et al. (2022). Synthesis, Crystal Structure, and Some Transformations of 9,12-Dichloro-ortho-Carborane. Molecules, 27(17), 5675. [Link]
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Crochet, A. (n.d.). Guide for crystallization. Retrieved from [Link]
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-
OlexSys Ltd. (2020, January 7). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2 [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-o-carborane. PubChem. Retrieved from [Link]
-
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-
Dolomanov, O. V., et al. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339–341. [Link]
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IMSERC. (2015). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. Retrieved from [Link]
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Li, J., et al. (2013). Synthesis and Characterization of Carboranyl Schiff Base Compounds from 1-Amino-o-Carborane. Organometallics, 32(15), 4125–4130. [Link]
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Application Notes and Protocols for 1-Methyl-o-carborane in Materials Science
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-methyl-o-carborane in advanced materials science applications. This document delves into the synthesis of 1-methyl-o-carborane, its incorporation into high-performance polymers, and its functionalization for Boron Neutron Capture Therapy (BNCT). The protocols provided are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction to 1-Methyl-o-carborane: A Versatile Building Block
o-Carborane (1,2-dicarba-closo-dodecaborane) is a unique icosahedral cluster composed of ten boron and two carbon atoms. Its three-dimensional structure and electron-delocalized nature impart exceptional thermal and chemical stability.[1][2] The methylation of one of the carbon atoms to yield 1-methyl-o-carborane provides a valuable building block for creating advanced materials with tailored properties. The methyl group can influence solubility and reactivity, making it a key intermediate in the synthesis of specialized polymers and therapeutic agents.[3][4]
Section 1: Synthesis and Characterization of 1-Methyl-o-carborane
The synthesis of 1-methyl-o-carborane is typically achieved through the monolithiation of o-carborane followed by reaction with a methylating agent. This process requires careful control of reaction conditions to ensure high yield and purity.
Protocol 1: Synthesis of 1-Methyl-o-carborane
This protocol details the synthesis of 1-methyl-o-carborane from o-carborane.
Materials:
-
o-Carborane
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Dropping funnel
-
Rotary evaporator
-
Glass column for chromatography
-
NMR spectrometer (¹H, ¹¹B, ¹³C)
-
FT-IR spectrometer
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve o-carborane in anhydrous diethyl ether or THF. Cool the solution to 0 °C in an ice bath.
-
Lithiation: Slowly add one equivalent of n-BuLi in hexanes to the stirred solution via syringe. The C-H bond of the o-carborane cage is acidic and will be deprotonated by the strong base.[5] Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The formation of the lithium salt may result in a milky white suspension.
-
Methylation: Cool the reaction mixture back to 0 °C. Add one equivalent of methyl iodide dropwise via syringe or a dropping funnel. A color change may be observed.
-
Reaction Quench: After stirring at room temperature overnight, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).[6] Combine the organic layers.
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent such as hexane or a hexane/dichloromethane mixture.[7] Alternatively, purification can be achieved by recrystallization from a suitable solvent like hexane.[8]
-
Characterization: Confirm the identity and purity of the product using NMR (¹H, ¹¹B, ¹³C) and FT-IR spectroscopy. The ¹H NMR spectrum should show a characteristic singlet for the methyl group. The ¹¹B NMR will display a complex pattern characteristic of the o-carborane cage.[9][10] The FT-IR spectrum will show a strong B-H stretching band around 2600 cm⁻¹.[11][12]
Diagram 1: Synthesis of 1-Methyl-o-carborane
A schematic representation of the two-step synthesis of 1-methyl-o-carborane.
Section 2: Applications in Polymer Science
The incorporation of the bulky and thermally stable 1-methyl-o-carborane cage into polymer backbones or as pendant groups can significantly enhance the material's properties, including thermal stability, char yield, and hydrophobicity.[2][13]
High-Temperature Resistant Polymers
Poly(carborane-siloxane)s are a well-studied class of polymers that exhibit exceptional thermal and thermo-oxidative stability.[14][15] The presence of the carborane cage in the polymer backbone disrupts crystallinity and enhances the char yield at high temperatures.
Protocol 2: Synthesis of a 1-Methyl-o-carborane Containing Polysiloxane
This protocol describes a general method for the synthesis of a polysiloxane containing 1-methyl-o-carborane units via polycondensation.
Materials:
-
1-Methyl-o-carborane
-
Dichlorodimethylsilane
-
Anhydrous toluene
-
Ferric chloride (FeCl₃) (catalyst)
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle
-
Schlenk line or glovebox
-
Filtration apparatus
-
Viscometer
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Monomer Synthesis: First, synthesize a di-functional monomer from 1-methyl-o-carborane. This can be achieved by reacting lithiated 1-methyl-o-carborane with a difunctional silane precursor, such as dichlorodimethylsilane, to create a bis(silyl)-1-methyl-o-carborane monomer. This step requires careful stoichiometric control.
-
Polycondensation: In a three-neck flask under a nitrogen atmosphere, dissolve the synthesized carborane-silane monomer in anhydrous toluene. Add a catalytic amount of ferric chloride.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The polycondensation reaction will proceed with the elimination of a small molecule (e.g., HCl if starting from chlorosilanes). Monitor the viscosity of the reaction mixture.
-
Work-up: Once the desired viscosity is reached, cool the reaction mixture. Precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Purification: Filter the precipitated polymer and wash it several times with methanol to remove unreacted monomers and catalyst residues. Dry the polymer under vacuum at an elevated temperature (e.g., 80 °C) until a constant weight is achieved.
-
Characterization: Characterize the polymer's structure using NMR and FT-IR. Determine its thermal properties using TGA and DSC. The TGA will show the onset of decomposition and the char yield at high temperatures.[6][10] DSC can be used to determine the glass transition temperature (Tg).
Diagram 2: Incorporation of 1-Methyl-o-carborane into a Polysiloxane Chain
Polycondensation reaction for the synthesis of a carborane-containing polysiloxane.
Data Presentation: Thermal Properties of Carborane-Containing Polymers
The inclusion of carborane cages significantly enhances the thermal stability of polymers.
| Polymer System | Decomposition Temp. (TGA, 5% wt loss) | Char Yield at 800°C (N₂) | Reference |
| Polydimethylsiloxane (PDMS) | ~350 °C | < 10% | [16] |
| Poly(m-carborane-siloxane) | > 450 °C | > 80% | |
| Main-Chain Carborane-Embedded Polyethylene | 479 °C | > 60% | [17] |
Section 3: Applications in Boron Neutron Capture Therapy (BNCT)
1-Methyl-o-carborane is a promising platform for the development of boron delivery agents for BNCT, a targeted cancer therapy.[18] The high boron content of the carborane cage and the ability to functionalize it for tumor targeting make it an attractive candidate.[1]
Synthesis of a Theranostic Agent
A theranostic agent combines therapeutic and diagnostic capabilities. Fluorescently tagging a 1-methyl-o-carborane derivative allows for the visualization of its uptake and distribution in cancer cells.
Protocol 3: Synthesis of a Fluorescein-Tagged 1-Methyl-o-carborane Derivative
This protocol is adapted from a Williamson ether synthesis to conjugate fluorescein to a functionalized 1-methyl-o-carborane.[6]
Materials:
-
1-Methyl-o-carborane
-
n-Butyllithium (n-BuLi) in hexanes
-
1,4-Diiodobutane
-
Fluorescein
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk line or glovebox
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Heating mantle with temperature control
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Synthesis of 1-methyl-2-(4-iodobutyl)-o-carborane:
-
In an oven-dried flask under an inert atmosphere, dissolve 1-methyl-o-carborane in anhydrous THF and cool to 0 °C.
-
Slowly add one equivalent of n-BuLi and stir for 2 hours at room temperature.
-
Add an excess of 1,4-diiodobutane and stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the product by column chromatography.
-
-
Conjugation with Fluorescein:
-
In a round-bottom flask, dissolve fluorescein and one equivalent of sodium hydroxide in DMF.
-
Add the purified 1-methyl-2-(4-iodobutyl)-o-carborane to the solution.
-
Heat the reaction mixture at approximately 115 °C for 24 hours.[6]
-
Cool the mixture and remove the DMF by distillation under reduced pressure.
-
Extract the residue with ethyl acetate and wash with deionized water.
-
Dry the organic layer over Na₂SO₄, filter, and remove the solvent to yield the fluorescein-tagged product.
-
Diagram 3: Functionalization of 1-Methyl-o-carborane for BNCT
Synthesis of a theranostic agent from 1-methyl-o-carborane.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT assay to evaluate the cytotoxicity of the synthesized 1-methyl-o-carborane derivative against a cancer cell line.[1][19]
Materials:
-
Cancer cell line (e.g., HeLa, HCT-116)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized 1-methyl-o-carborane derivative
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Equipment:
-
96-well cell culture plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
-
Laminar flow hood
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 1-methyl-o-carborane derivative in the cell culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24-48 hours in the CO₂ incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting cell viability against the compound concentration.[1]
References
Sources
- 1. Preparation and cell imaging of a nido-carborane fluorescent complex based on multi-component polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carborane-Containing Polymers: Synthesis, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carborane-Containing Iron Oxide@Gold Nanoparticles for Potential Application in Neutron Capture Therapy [mdpi.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. Synthesis and Crystal Structure of 9,12-Dibromo-ortho-Carborane [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ddd.uab.cat [ddd.uab.cat]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. Carborane based mesoporous nanoparticles as a potential agent for BNCT - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. 1-Methyl-o-carborane (10B) | o-Carborane and C-substituted o-carboranes | Products | Katchem spol. s r. o. [katchem.cz]
- 17. mdpi.com [mdpi.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-o-carborane Derivatives
Welcome to the technical support center for the synthesis of 1-methyl-o-carborane and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of carborane chemistry. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. Our goal is to equip you with the knowledge to overcome synthetic hurdles, ensure the integrity of your results, and maintain a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with decaborane, the precursor to o-carborane?
A1: Decaborane(14) is a highly toxic and flammable solid that requires careful handling in a controlled environment.[1][2] Key safety considerations include:
-
Toxicity: It is a potent neurotoxin that can be absorbed through the skin.[2] All manipulations should be performed in a well-ventilated fume hood or a glove box.[1]
-
Flammability: Decaborane is a flammable solid and can form explosive mixtures with certain organic solvents like carbon tetrachloride and ethers.[2][3] It is crucial to avoid contact with heat, open flames, and incompatible materials.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[1]
Q2: What is the most common method for the synthesis of the o-carborane cage?
A2: The most prevalent method for synthesizing the ortho-carborane (1,2-dicarba-closo-dodecaborane) cage is the reaction of decaborane(14) with acetylene.[4] This reaction is typically carried out in the presence of a Lewis base, such as diethyl sulfide, which forms an adduct with decaborane, facilitating the reaction with the alkyne.
Q3: I am having trouble achieving selective methylation at the C1 position of o-carborane. What are the recommended approaches?
A3: Selective methylation of o-carborane at one of the carbon atoms is typically achieved through a two-step process:
-
Deprotonation: The acidic C-H protons of the o-carborane cage (pKa ≈ 22) can be selectively removed using a strong base, most commonly n-butyllithium (nBuLi), to form a monolithiated carborane anion.[5][6]
-
Electrophilic Quench: The resulting lithium salt is then reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, to introduce the methyl group at the C1 position.[7]
Q4: My purification of 1-methyl-o-carborane is yielding a mixture of products. What are the likely impurities and how can I improve the purification?
A4: Common impurities can include unreacted o-carborane, disubstituted products (1,2-dimethyl-o-carborane), and residual reagents. Purification can be challenging due to the similar physical properties of these compounds.[8]
-
Sublimation: Sublimation is an effective method for purifying volatile carboranes like 1-methyl-o-carborane.[2]
-
Chromatography: Column chromatography on silica gel can be used to separate the desired product from less volatile impurities. However, the separation of mono- and disubstituted products can be difficult.[8] Careful selection of the eluent system is critical.
Troubleshooting Guides
Problem 1: Low Yield in o-Carborane Cage Synthesis
Symptoms:
-
Significantly lower than expected yield of o-carborane after the reaction of decaborane and acetylene.
-
Formation of a complex mixture of boron-containing side products.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Impure Decaborane | Decaborane can degrade over time, especially if exposed to moisture or air. | Purify the decaborane by sublimation before use.[2] Ensure it is a white crystalline solid. |
| Inefficient Acetylene Delivery | Poor control over the addition of acetylene gas can lead to incomplete reaction or side reactions. | Use a gas bubbler or a mass flow controller to ensure a slow and steady stream of acetylene into the reaction mixture. |
| Incorrect Reaction Temperature | The reaction temperature is crucial for optimal yield. | Maintain the recommended temperature for the specific Lewis base used. For the diethyl sulfide adduct, the reaction is typically run at elevated temperatures. |
| Presence of Moisture | Decaborane and its intermediates are sensitive to moisture, which can lead to hydrolysis.[2] | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
Problem 2: Incomplete Lithiation of o-Carborane
Symptoms:
-
Recovery of a significant amount of starting o-carborane after the methylation step.
-
Low yield of 1-methyl-o-carborane.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Inactive n-Butyllithium | nBuLi is highly reactive and can be deactivated by exposure to air or moisture. | Use a freshly titrated or newly purchased bottle of nBuLi. Handle it strictly under inert conditions. |
| Insufficient Amount of Base | Using less than one equivalent of nBuLi will result in incomplete deprotonation. | Use at least one equivalent of nBuLi. For complete conversion, a slight excess (e.g., 1.05-1.1 equivalents) is often recommended. |
| Low Reaction Temperature | The deprotonation reaction is typically performed at low temperatures to control reactivity. | Maintain the reaction temperature at or below 0 °C during the addition of nBuLi. |
| Protic Impurities | Traces of water or other protic impurities in the solvent or on the glassware will quench the nBuLi. | Use anhydrous solvents and ensure all glassware is rigorously dried. |
Problem 3: Formation of Disubstituted (1,2-dimethyl-o-carborane) and Other Side Products
Symptoms:
-
Presence of a significant amount of 1,2-dimethyl-o-carborane in the final product mixture.
-
Complex NMR spectra indicating multiple products.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Excess n-Butyllithium | Using a large excess of nBuLi can lead to the formation of the dilithiated species, which will react with the methylating agent to give the disubstituted product.[9] | Carefully control the stoichiometry of nBuLi. Add it dropwise to the o-carborane solution to avoid localized high concentrations. |
| Reaction with Grignard Reagents | While Grignard reagents can be used for carborane functionalization, their reactivity can be less selective than organolithium reagents, potentially leading to side reactions.[10][11] | For simple methylation, the nBuLi route is generally more reliable. If using a Grignard approach, optimize the reaction conditions carefully. |
| Isomerization during Functionalization | In some derivatization reactions, particularly at higher temperatures, the ortho-carborane cage can isomerize to the more stable meta- or para-isomers.[4] | Perform the reaction at the lowest effective temperature to minimize the risk of isomerization. |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of 1-Methyl-o-carborane
Step 1: Lithiation of o-Carborane
-
Under an inert atmosphere (argon or nitrogen), dissolve o-carborane (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
Step 2: Methylation
-
Cool the solution of the lithiated o-carborane back to 0 °C.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent such as diethyl ether or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by sublimation.
Workflow for Troubleshooting Low Yield in 1-Methyl-o-carborane Synthesis
Caption: Troubleshooting decision tree for low yield.
Reaction Pathway for 1-Methyl-o-carborane Synthesis
Caption: Synthetic route to 1-Methyl-o-carborane.
References
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-
Wikipedia. (2024). Decaborane. Retrieved from [Link]
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-
Wikipedia. (2024). Carborane. Retrieved from [Link]
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-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55250284, 1-Methyl-o-carborane. Retrieved from [Link]
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-
ResearchGate. (n.d.). 1-Methyl-ortho-carborane (CH3C2B10H11) (4), the modifying entity. Retrieved from [Link]
-
ResearchGate. (n.d.). Grignard reagents in the functionalization of o-carboranes. Retrieved from [Link]
- Lu, W., et al. (2023). B(9)-OH-o-Carboranes: Synthesis, Mechanism, and Property Exploration. Journal of the American Chemical Society, 145(13), 7344–7352.
- Viñas, C., et al. (2020). m-Carborane as a Novel Core for Periphery-Decorated Macromolecules. Molecules, 25(18), 4285.
- Zhang, H., et al. (2017). Carborane-Containing Polymers: Synthesis, Properties, and Applications. Macromolecules, 50(21), 8363–8380.
- Xie, Z. (2016). Generation and reactivity of o-carborynes. Dalton Transactions, 45(12), 4935-4943.
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Katchem. (n.d.). 1-Methyl-o-carborane (10B). Retrieved from [Link]
-
UCHEM. (2025). High-Purity 1-Methyl-o-Carborane (CAS: 16872-10-9). Retrieved from [Link]
- Akram, M. O., et al. (2023). Bis(1-methyl-ortho-carboranyl)borane.
- Zhigareva, G. G., et al. (1970). Synthesis of o-carboranesiloxanes and study of their reactivity. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 19(4), 849–851.
- Teixidor, F., et al. (2014). Widely applicable metallacarborane reagents for π-conjugated systems. Dalton Transactions, 43(28), 10795-10803.
- Crujeiras, P., et al. (2025). Application of the aza-Wittig reaction for the synthesis of carboranyl Schiff bases, benzothiazoles and benzoselenazolines. Dalton Transactions.
-
Akram, M. O., et al. (2023). Bis(1-Methyl-ortho-Carboranyl)Borane. PubMed. Retrieved from [Link]
- Walborsky, H. M., & Aronoff, M. S. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–291.
-
Aydin, F. (2025). Studies on synthesis of boron and carborane cage derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Boron-Iodinated o-Carborane Derivatives. Water Stability of the Periodinated Monoprotic Salt. Retrieved from [Link]
- Liu, X. R., et al. (2024). A Pd-catalyzed route to carborane-fused boron heterocycles. Chemical Science, 15(27), 10392-10401.
- Lee, J., et al. (2023). o-Carborane decorated diboron-embedded multi-resonance TADF compounds featuring narrowband emission. Inorganic Chemistry Frontiers, 10(23), 6961-6969.
- Sivaev, I. B., & Bregadze, V. I. (2022). How to Protect ortho-Carborane from Decapitation—Practical Synthesis of 3,6-Dihalogen Derivatives 3,6-X2-1,2-C2B10H10 (X = Cl, Br, I). Molecules, 27(19), 6296.
- Lorenz, V., et al. (2023).
- Lu, W., et al. (2023). A Method for Highly Selective Halogenation of o-Carboranes and m-Carboranes. Inorganic Chemistry, 62(2), 885–892.
- Fein, M. M., et al. (1964). Carboranes. I. The Preparation and Chemistry of 1-Isopropenylcarborane and its Derivatives (a New Family of Stable Clovoboranes). Inorganic Chemistry, 2(6), 1111–1115.
-
Katchem. (n.d.). 1-Methyl-o-carborane. Retrieved from [Link]
- Lee, J., et al. (2023). Ortho-Carborane Decorated Multi-Resonance TADF Emitters: Preserving Local Excited State and High Efficiency in OLEDs.
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- 11. leah4sci.com [leah4sci.com]
Technical Support Center: Optimizing Yields in 1-Methyl-o-carborane Reactions
Welcome to the technical support center for 1-Methyl-o-carborane reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their experiments involving this versatile boron cluster. Here, we move beyond simple protocols to explain the underlying principles of these reactions, empowering you to troubleshoot effectively and innovate in your synthetic strategies. Our approach is grounded in years of field-proven experience and a commitment to scientific rigor.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we encounter from researchers working with 1-Methyl-o-carborane:
Q1: My C-H functionalization via lithiation is giving low yields. What are the most common causes?
A1: Low yields in the lithiation of the acidic C-H bond of 1-Methyl-o-carborane are frequently due to a few critical factors:
-
Reagent Quality: The n-butyllithium (n-BuLi) used must be of high quality and accurately titrated. Degraded n-BuLi is a primary cause of incomplete reactions.
-
Moisture: Carborane reactions are highly sensitive to moisture. Ensure all glassware is rigorously dried and that anhydrous solvents are used. The presence of water will quench the organolithium reagent.
-
Reaction Temperature: The initial deprotonation should be carried out at a low temperature, typically -78 °C, to prevent side reactions.
-
Solvent Choice: Ethereal solvents like THF and diethyl ether are commonly used. The choice of solvent can influence the reactivity and solubility of the lithiated intermediate.
Q2: I'm struggling with the regioselectivity of B-H functionalization. How can I control which boron atom is functionalized?
A2: Achieving high regioselectivity in B-H functionalization is a known challenge due to the ten similar B-H bonds. However, several strategies can be employed:
-
Directing Groups: The use of a directing group on the carborane cage can guide the catalyst to a specific boron atom. For instance, amide or aldehyde groups can direct palladium catalysts to the B(4,5) positions.
-
Catalyst Choice: The electronic properties of the transition metal catalyst play a crucial role. Electron-rich catalysts tend to favor the more electron-deficient B(3,6) positions, while electron-deficient catalysts can be used to target the more electron-rich B(8,9,10,12) positions.[1]
-
Steric Hindrance: Introducing a bulky substituent on one of the cage carbons can sterically hinder adjacent boron atoms, thereby directing functionalization to more accessible positions.
Q3: What is the best way to purify my 1-Methyl-o-carborane derivatives?
A3: Purification of carborane derivatives is typically achieved through column chromatography on silica gel. However, due to the relatively nonpolar nature of many carborane compounds, a nonpolar eluent system, such as hexane or a hexane/ethyl acetate mixture, is often required. In cases where regioisomers are formed, careful optimization of the chromatography conditions or alternative methods like recrystallization may be necessary. For some iodo-substituted isomers, separation has proven difficult even with chromatography.[2]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product in C-H Lithiation/Quench | 1. Degraded n-BuLi. 2. Presence of moisture. 3. Incomplete lithiation. 4. Unreactive electrophile. | 1. Titrate n-BuLi before use or use a fresh bottle. 2. Rigorously dry all glassware and use anhydrous solvents. 3. Ensure slow, dropwise addition of n-BuLi at -78 °C and allow sufficient reaction time. 4. Use a more reactive electrophile or consider transmetalation to a more reactive organometallic species. |
| Mixture of Regioisomers in B-H Functionalization | 1. Catalyst not selective enough. 2. Inappropriate directing group. 3. Reaction conditions favoring multiple site activation. | 1. Screen different transition metal catalysts with varying electronic properties. 2. Choose a directing group known to favor the desired position. For example, a nitrile-based template can direct Iridium(III) catalysts to the B(9) position.[3] 3. Adjust reaction temperature and time to favor the thermodynamically or kinetically preferred product. |
| Formation of Di-substituted Byproduct in Monosubstitution Attempt | 1. Use of excess lithiating agent. 2. Equilibrium between mono- and di-lithiated species. | 1. Use a stoichiometric amount of n-BuLi. 2. This can be solvent-dependent. Diethyl ether tends to favor monosubstitution in some cases. |
| Low Yield in Cross-Coupling Reactions (e.g., Negishi, Sonogashira) | 1. Inactive catalyst. 2. Poor quality organozinc or terminal alkyne. 3. Inappropriate ligand for the catalyst. 4. Unfavorable reaction temperature. | 1. Use a fresh, high-quality palladium catalyst. 2. Ensure the organozinc reagent is freshly prepared and the alkyne is pure. 3. Screen different phosphine ligands to optimize the reaction. 4. Optimize the reaction temperature; some couplings proceed well at room temperature while others require heating. |
Experimental Protocols & Methodologies
Protocol 1: C-H Functionalization via Lithiation and Electrophilic Quench
This protocol describes the general procedure for the functionalization of the acidic C-H proton on 1-Methyl-o-carborane.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve 1-Methyl-o-carborane (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.0-1.1 equiv) in hexanes dropwise to the cooled solution.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (1.0-1.2 equiv) to the reaction mixture at -78 °C.
-
Warming: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for C-H functionalization of 1-Methyl-o-carborane.
Protocol 2: Iridium-Catalyzed B(3,6)-H Borylation
This protocol provides a method for the selective borylation of the B(3,6) positions of 1-Methyl-o-carborane.
Step-by-Step Methodology:
-
Preparation: In a glovebox, charge a Schlenk tube with 1-Methyl-o-carborane (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (2.5 equiv), an iridium catalyst such as [Ir(OMe)(cod)]₂ (1.5 mol%), and a ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., THF or cyclohexane) to the Schlenk tube.
-
Reaction: Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.
-
Cooling and Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the desired B(3,6)-bis(pinacolato)boryl-1-Methyl-o-carborane.
Caption: Simplified catalytic cycle for Ir-catalyzed B-H borylation.
Data & Yield Comparisons
The following tables provide a summary of typical yields for various reactions of 1-Methyl-o-carborane under different conditions.
Table 1: C-H Functionalization Yields with Various Electrophiles
| Electrophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Iodomethane | THF | -78 to RT | 12 | >90 |
| Benzoyl chloride | THF | -78 to RT | 12 | ~85 |
| N,N-Dimethylformamide | THF | -78 to 0 | 4 | ~70 |
| Trimethylsilyl chloride | Diethyl ether | -78 to RT | 12 | ~95 |
Table 2: Regioselectivity in B-H Arylation of a Directed 1-Methyl-o-carborane
| Catalyst | Directing Group | Arylating Agent | B(4,5) : B(8,10) : B(9,12) Ratio | Total Yield (%) |
| Pd(OAc)₂ | Amide | Aryl Iodide | >95 : <5 : 0 | 85-95 |
| [CpIrCl₂]₂ | Nitrile | Aryl Iodide | 0 : <5 : >95 | 70-80 |
| [CpRhCl₂]₂ | Carboxylic Acid | Aryl Iodide | ~90 : ~10 : 0 | 80-90 |
Advanced Topics: o-Carboryne Intermediates
The in-situ generation of o-carboryne from 1-bromo-2-lithio-o-carborane provides a powerful synthetic route to a variety of functionalized carboranes.
Generation and Trapping of o-Carboryne
Caption: Generation and trapping of an o-carboryne intermediate.
This reactive intermediate can undergo a variety of transformations, including cycloadditions and insertion reactions, that are not readily accessible through other synthetic routes. The key to success in these reactions is the careful control of the generation of the carboryne in the presence of a suitable trapping agent.
References
-
Qiu, Z., & Xie, Z. (2022). Functionalization of o-carboranes via carboryne intermediates. Chemical Society Reviews, 51(8), 2819-2838. [Link]
-
Jankowiak, A., & Kaszyński, P. (2014). Practical Synthesis of 1,12-Difunctionalized o-Carborane for the Investigation of Polar Liquid Crystals. Inorganic Chemistry, 53(16), 8762–8769. [Link]
-
Quan, Y., & Xie, Z. (2019). Controlled functionalization of o-carborane via transition metal catalyzed B–H activation. Chemical Society Reviews, 48(13), 3660-3673. [Link]
-
Zhang, J., & Xie, Z. (2023). A strategy for regioselective B–H functionalization of o-carboranes via base metal catalysis. Organic Chemistry Frontiers, 10(1), 13-26. [Link]
-
Li, P., et al. (2023). Iridium(III)-catalyzed remote B(9)−H alkylation of o-carboranes with nitrile template. Nature Communications, 14(1), 793. [Link]
-
Quan, Y., & Xie, Z. (2021). A Strategy for Selective Catalytic B–H Functionalization of o-Carboranes. Accounts of Chemical Research, 54(21), 4011–4023. [Link]
-
Quan, Y., et al. (2017). Iridium-catalysed regioselective borylation of carboranes via direct B–H activation. Nature Communications, 8, 14827. [Link]
-
Zhang, X., et al. (2017). Selective Catalytic B–H Arylation of o-Carboranyl Aldehydes by a Transient Directing Strategy. Journal of the American Chemical Society, 139(41), 14511–14517. [Link]
-
Wang, Y., et al. (2023). HSAB theory guiding electrophilic substitution reactions of o-carborane. Organic Chemistry Frontiers, 10(1), 27-34. [Link]
-
Akram, M. O., et al. (2023). Bis(1-methyl-ortho-carboranyl)borane. Angewandte Chemie International Edition, 62(34), e202307040. [Link]
-
Dolliver, D. D., et al. (2013). Stereospecific Suzuki, Sonogashira, and Negishi Coupling Reactions of N-Alkoxyimidoyl Iodides and Bromides. The Journal of Organic Chemistry, 78(8), 3676–3687. [Link]
-
Zhang, W., et al. (2018). Theoretical investigations of the Ir-catalyzed direct borylation of B(3,6)–H of o-carborane: the actual catalyst, mechanism, and origin of regioselectivity. Catalysis Science & Technology, 8(2), 453-464. [Link]
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
Graphviz. (2024). DOT Language. [Link]
Sources
Technical Support Center: Purification of 1-Methyl-o-carborane
Welcome to the technical support center for the purification of 1-methyl-o-carborane. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique organoboron compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of obtaining high-purity 1-methyl-o-carborane for your experiments.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of 1-methyl-o-carborane. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.
Issue 1: My purified 1-methyl-o-carborane shows multiple spots on TLC analysis.
Potential Causes:
-
Incomplete Reaction: The synthesis of 1-methyl-o-carborane from the reaction of decaborane with methylacetylene may not have gone to completion, leaving unreacted starting materials.[1]
-
Isomeric Byproducts: Electrophilic substitution reactions on the carborane cage can lead to the formation of regioisomers, which may have similar polarities and be difficult to separate.[2]
-
Degradation: Although carboranes are known for their high thermal and chemical stability, partial degradation can occur under harsh conditions, leading to impurities.
-
Inappropriate TLC System: The chosen solvent system for TLC may not be optimal for separating your compound from the impurities.
Solutions:
-
Optimize Your TLC System:
-
1-Methyl-o-carborane is a relatively nonpolar compound. Start with a nonpolar mobile phase, such as hexane or a hexane/dichloromethane mixture.
-
Gradually increase the polarity by adding small amounts of a more polar solvent like dichloromethane or ethyl acetate to improve separation.
-
For visualization, carboranes can be stained using a palladium chloride solution.[3]
-
-
Re-purify Using Column Chromatography:
-
If you have identified a suitable solvent system via TLC, scale up to column chromatography for preparative separation.
-
Use silica gel as the stationary phase.[3][4] A general guideline for the mobile phase is a mixture of hexane and dichloromethane.
-
Collect small fractions and analyze them by TLC to isolate the pure compound.
-
-
Consider Recrystallization:
-
If you have a solid sample, recrystallization can be a highly effective method for removing impurities, especially isomeric ones that are difficult to separate by chromatography.[2]
-
Good solvents for recrystallizing carboranes are typically nonpolar, such as hexane.[2] The principle is to find a solvent in which 1-methyl-o-carborane is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Caption: Troubleshooting workflow for multiple spots on TLC.
-
Issue 2: My ¹¹B NMR spectrum of purified 1-methyl-o-carborane shows broad or poorly resolved peaks.
Potential Causes:
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening of NMR signals.
-
Solvent Effects: The choice of NMR solvent can sometimes affect the resolution of the spectrum.
-
Low Concentration: A very dilute sample may result in a poor signal-to-noise ratio, making the peaks appear broad.
-
Presence of nido-Carborane Species: Incomplete cage-closing during synthesis or partial degradation can lead to anionic nido-carborane species, which will have different and potentially broader ¹¹B NMR signals.[5]
Solutions:
-
Remove Paramagnetic Impurities:
-
Pass your sample through a small plug of silica gel or celite with a suitable solvent to remove baseline impurities.
-
If metal contamination is suspected from a previous reaction step, consider washing the organic solution of your compound with a chelating agent like EDTA.
-
-
Optimize NMR Acquisition Parameters:
-
Ensure your sample is sufficiently concentrated.
-
Acquire the spectrum in a common, non-coordinating solvent like CDCl₃ or C₆D₆.
-
Increase the number of scans to improve the signal-to-noise ratio.
-
-
Chemical Purity Check:
-
Re-evaluate the purity of your sample using other techniques like GC-MS or elemental analysis to rule out the presence of other boron-containing species.
-
¹¹B NMR is very sensitive to the electronic environment of each boron atom. The presence of isomers or substituted carboranes will complicate the spectrum.[6]
-
Issue 3: I have a solid sample of 1-methyl-o-carborane, but I am struggling to induce crystallization.
Potential Causes:
-
Presence of Oily Impurities: Even small amounts of oily impurities can inhibit crystallization.
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystals to form.
-
Inappropriate Solvent: The chosen solvent may be too good a solvent, even at low temperatures.
Solutions:
-
Pre-purification:
-
If your crude product is an oil, first attempt to purify it by column chromatography to obtain a solid.
-
-
Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a few crystals of pure 1-methyl-o-carborane, add a single, tiny crystal to the supersaturated solution to act as a template for crystal growth.
-
Solvent System Modification: If your compound is too soluble in a single solvent, try a binary solvent system.[7] Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy. Warm the solution until it becomes clear again, and then allow it to cool slowly. For 1-methyl-o-carborane, a good solvent might be dichloromethane, and a poor solvent could be hexane or pentane.
Technique Description Scratching Creates nucleation sites on the glass surface. Seeding Provides a template for crystal growth. Binary Solvent Modulates solubility to achieve supersaturation.[7] -
Frequently Asked Questions (FAQs)
Q1: What is the most recommended purification method for 1-methyl-o-carborane?
For general-purpose purity (>97%), column chromatography on silica gel is a reliable and widely used method.[3][4] For achieving very high purity, especially for removing isomeric impurities, recrystallization from a suitable solvent like hexane is often the most effective technique.[2] Sublimation can also be used for purification, particularly for removing non-volatile impurities.[8]
Q2: What are the common impurities in crude 1-methyl-o-carborane?
Common impurities can include:
-
Unreacted starting materials from the synthesis, such as decaborane or its adducts.[1]
-
Solvents used in the reaction and workup.
-
Isomeric byproducts from non-selective reactions on the carborane cage.
-
Partially degraded carborane species.
Q3: How can I assess the purity of my 1-methyl-o-carborane sample?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
¹¹B NMR: This is one of the most informative techniques for carboranes, as it provides a unique fingerprint of the boron cluster.[6]
-
¹H and ¹³C NMR: These spectra will confirm the presence and environment of the methyl group and the carborane cage carbons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying volatile impurities and confirming the molecular weight of the product.
-
Elemental Analysis: This provides the percentage composition of carbon, hydrogen, and boron, which can be compared to the theoretical values.
Q4: What is a good starting solvent system for column chromatography of 1-methyl-o-carborane?
Given that 1-methyl-o-carborane is a nonpolar compound, a good starting point for column chromatography on silica gel is 100% hexane. If the compound does not move, you can gradually increase the polarity by adding small increments of a more polar solvent like dichloromethane. A typical eluent system would be a gradient of 0% to 10% dichloromethane in hexane.
Caption: General purification strategy for 1-methyl-o-carborane.
Experimental Protocols
Protocol 1: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude 1-methyl-o-carborane in a minimal amount of dichloromethane or hexane. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, sample-adsorbed silica to the top of the packed column.
-
Elution: Begin eluting with 100% hexane. Collect fractions and monitor them by TLC.
-
Gradient (if necessary): If the product is not eluting, gradually increase the polarity by adding dichloromethane to the mobile phase (e.g., 99:1, 98:2, 95:5 hexane:dichloromethane).
-
Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which 1-methyl-o-carborane has low solubility at room temperature and high solubility when heated (e.g., hexane).
-
Dissolution: Place the solid 1-methyl-o-carborane in a flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., in a warm water bath) while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the clear solution to cool slowly to room temperature. Then, place it in a refrigerator or freezer to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
References
-
Chromatography of Carborane Monoanions on Silica. Journal of Chromatography A, 291, 384-388. [Link]
-
Characterization of stationary phases for gas chromatography by 29Si nuclear magnetic resonance spectroscopy III. Carborane-siloxane copolymers. Journal of Chromatography A, 746(2), 247-257. [Link]
-
Icosahedral Carboranes. XIII. Halogenation of p-Carborane. Defense Technical Information Center. [Link]
-
Carboranes with Exopolyhedral Boron-Tetrel Bonds. Molecules, 26(15), 4485. [Link]
-
Chromatography of Decaborane and Substituted Decaboranes. The Journal of Physical Chemistry, 63(7), 1202-1202. [Link]
-
Practical Synthesis of 1,12-Difunctionalized o-Carborane for the Investigation of Polar Liquid Crystals. Inorganic Chemistry, 53(16), 8762-8769. [Link]
-
Partial degradation of Me-o-carborane in polymer P211. ResearchGate. [Link]
-
Vaporization and Sublimation Enthalpies of Six Carborane-12 Peroxide Containing Derivatives. Chemistry & Chemical Technology, 4(2), 125-130. [Link]
-
1-Methyl-o-carborane (10B). Katchem. [Link]
-
High-Purity 1-Methyl-o-Carborane (CAS: 16872-10-9). UCHEM. [Link]
-
1-Methyl-o-carborane. Katchem. [Link]
-
1-Methyl-o-carborane. PubChem. [Link]
-
Exploiting the Electronic Tuneability of Carboranes as Supports for Frustrated Lewis Pairs. Molecules, 24(1), 100. [Link]
-
Methyl camouflage in the ten-vertex closo-dicarbaborane(10) series. Isolation of closo-1,6-R2C2B8Me8 (R = H and Me) and their monosubstituted analogues. Dalton Transactions, 47(30), 10129-10135. [Link]
-
Hot Sale Factory-Delivered 1-Methyl-o-carborane CAS 16872-10-9. UCHEM. [Link]
-
1-Methyl-o-carborane CAS#: 16872-10-9. ChemWhat. [Link]
-
Bis(1-Methyl-ortho-Carboranyl)Borane. Angewandte Chemie International Edition, 62(34), e202307040. [Link]
-
Convenient Small-Scale Preparation of p-Carborane by Pyrolysis of o-Carborane. Zeitschrift für Naturforschung B, 60(3), 326-330. [Link]
-
Hawthorne Research - Camouflaged Polyhedral Species. UCLA Chemistry and Biochemistry. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
Methyl carbamate purification by extraction and recrystallization. ResearchGate. [Link]
-
ortho-Carborane. Wikipedia. [Link]
-
COMMUNICATION Bis(1-methyl-ortho-carboranyl)borane. ResearchGate. [Link]
-
Ortho-Carborane Preparation: Traditional Methods and Recent Innovations. ChemRxiv. [Link]
-
1-Methyl- ortho -carborane (CH 3 C 2 B 10 H 11 ) ( 4 ), the modifying entity. ResearchGate. [Link]
-
Role of sublimation kinetics of ammonia borane in chemical vapor deposition of uniform, large-area hexagonal boron nitride. AVS Quantum Science. [Link]
-
Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube. [Link]
-
Cas 16872-10-9,1-Methyl-o-carborane. LookChem. [Link]
-
N,O-Type Carborane-Based Materials. Materials, 6(6), 2186-2213. [Link]
-
B(9)-OH-o-Carboranes: Synthesis, Mechanism, and Property Exploration. Journal of the American Chemical Society, 145(13), 7338-7347. [Link]
Sources
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stability of 1-Methyl-o-carborane in different solvents
Technical Support Center: 1-Methyl-o-carborane
A Guide to Solvent Selection and Stability for Researchers
Welcome to the technical support center for 1-Methyl-o-carborane. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments. This guide is structured to address the common challenges and questions that arise when handling 1-Methyl-o-carborane, focusing on its stability in various solvent systems. Icosahedral carboranes are renowned for their exceptional thermal and chemical stability, but their unique electronic structure can lead to specific reactivity, particularly the degradation of the closo-cage structure in the presence of certain reagents and solvents.[1][2]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. Each solution is grounded in the fundamental chemistry of carboranes to help you understand the root cause and prevent future issues.
Q1: I dissolved 1-Methyl-o-carborane in my solvent, and the solution developed a yellow tint over time. What is happening?
A1: A color change is a common indicator of a chemical reaction. For o-carboranes, this often points to the degradation of the neutral, icosahedral closo-cage into an anionic, open-cage nido-carborane species.[3]
-
Causality: This degradation, known as "deboronation" or "decapitation," occurs when a nucleophile attacks one of the two boron atoms adjacent to the cage carbons.[4] These boron atoms (B3 and B6) are the most electron-deficient in the o-carborane cluster and thus most susceptible to nucleophilic attack. The resulting nido-anion is often more colored than its closo-precursor.
-
Common Culprits:
-
Protic Solvents with Basic Impurities: Solvents like methanol or ethanol, if not properly dried or if containing basic impurities (e.g., amines from storage), can facilitate this degradation.
-
Amine-based Solvents or Additives: Solvents such as pyridine or additives like triethylamine are strong nucleophiles and can directly induce deboronation.[4]
-
Hydroxide Sources: Water, especially under basic conditions, can provide hydroxide ions (OH⁻) that readily attack the carborane cage.
-
-
Recommended Action:
-
Verify Solvent Purity: Ensure your solvent is anhydrous and free from basic contaminants. Use freshly distilled or commercially available anhydrous solvents.
-
Analytical Confirmation: Acquire a ¹¹B NMR spectrum of the colored solution. The appearance of broad, upfield-shifted resonances (typically between -10 and -40 ppm) is characteristic of nido-carborane formation, confirming cage degradation.[5]
-
Switch to a More Inert Solvent: If your experimental conditions permit, switch to an aprotic, non-nucleophilic solvent such as toluene, hexane, or dichloromethane.[6]
-
Q2: My NMR spectrum shows new, unexpected peaks after leaving my 1-Methyl-o-carborane sample in solution for a few hours. Why?
A2: The appearance of new peaks, particularly in the ¹H and ¹¹B NMR spectra, is a strong indication of degradation. As explained in Q1, the most likely pathway is the conversion from the closo- to the nido-form.
-
Spectroscopic Evidence:
-
¹¹B NMR: The spectrum of pure closo-1-Methyl-o-carborane shows a series of relatively sharp resonances in the 0 to -15 ppm region. Degradation to the nido-form will result in new, broader peaks at higher fields (more negative ppm values).[5]
-
¹H NMR: The B-H region of the ¹H NMR (typically 1.5 to 3.5 ppm) will show changes in peak patterns. More distinctly, the formation of the nido-anion introduces a characteristic, high-field "endo-H" signal, often seen well above 0 ppm (e.g., -1 to -3 ppm), which is the proton on the "open" face of the cage.
-
-
Workflow for Stability Assessment:
-
Prepare a solution of 1-Methyl-o-carborane in the solvent of interest in an NMR tube under an inert atmosphere (e.g., in a glovebox).
-
Acquire an initial set of spectra (¹H, ¹¹B).
-
Monitor the sample over time (e.g., at 1, 6, 24 hours) by acquiring new spectra.
-
The emergence of new peaks consistent with the nido-species confirms instability in that solvent under the tested conditions.
-
Below is a diagram illustrating the general workflow for preparing and testing a solution.
Caption: Workflow for assessing the stability of 1-Methyl-o-carborane.
Frequently Asked Questions (FAQs)
Q3: What are the generally recommended solvents for 1-Methyl-o-carborane?
A3: The choice of solvent depends on the application. For general storage and reactions where the carborane's integrity is paramount, non-polar, aprotic solvents are highly recommended. For applications requiring higher polarity, polar aprotic solvents are preferable to protic ones.
| Solvent Class | Recommended Solvents | Stability Outlook |
| Non-Polar Aprotic | Toluene, Benzene, Hexane | Excellent: 1-Methyl-o-carborane is highly stable in these solvents. They are non-nucleophilic and ideal for long-term storage and as reaction media for sensitive transformations.[6] |
| Chlorinated | Dichloromethane (DCM) | Good: Generally stable for routine experiments and chromatography. Ensure the solvent is free of acidic impurities, which can sometimes be present in aged bottles of DCM.[7] |
| Polar Aprotic | Tetrahydrofuran (THF) | Moderate to Good: THF is widely used. However, it must be rigorously dried, as trace water in the presence of THF can facilitate slow degradation. Stability is generally sufficient for most synthetic procedures.[5] |
| Polar Protic | Ethanol, Methanol | Poor to Moderate: Use with caution. These solvents can act as nucleophiles, especially in the presence of a base, leading to cage degradation.[8] Not recommended for long-term storage. |
| Highly Nucleophilic | Pyridine, Amines, DMF | Very Poor: These solvents are basic and nucleophilic and will actively promote the deboronation of the o-carborane cage. Avoid unless cage-opening is the desired reaction.[4] |
Q4: How does temperature affect the stability of 1-Methyl-o-carborane in solution?
A4: While o-carboranes are known for their high thermal stability as solids, elevated temperatures in solution can accelerate degradation pathways, especially in suboptimal solvents.
-
Kinetic Effect: Degradation is a chemical reaction with an activation energy. Increasing the temperature provides the necessary energy to overcome this barrier, increasing the reaction rate. A solution that appears stable at room temperature may show significant degradation when heated.[8]
-
Practical Implication: If a reaction involving 1-Methyl-o-carborane requires heating, it is critical to use a highly stable solvent (e.g., toluene). If a less stable solvent must be used (e.g., THF), the reaction time should be minimized, and the product's integrity should be verified post-reaction.
Q5: Can I use 1-Methyl-o-carborane in aqueous solutions for biological applications?
A5: This is a challenging but important area, particularly for applications like Boron Neutron Capture Therapy (BNCT).[9] Direct dissolution in aqueous buffers is problematic due to the compound's hydrophobicity and the nucleophilic nature of water/hydroxide.
-
The Challenge: The o-carborane cage is susceptible to degradation in aqueous media, especially at neutral or basic pH. The rate of degradation is pH-dependent.[8]
-
Strategies for Aqueous Use:
-
Formulation: Encapsulate the carborane within a delivery vehicle like a liposome or polymer nanoparticle to shield it from the aqueous environment.
-
Conjugation: Covalently attach the carborane to a larger, water-soluble molecule (e.g., an amino acid, peptide, or polyethylene glycol). This can improve solubility and may sterically hinder nucleophilic attack on the cage.[10]
-
pH Control: Work at a slightly acidic pH (if the application allows) to reduce the concentration of the highly nucleophilic hydroxide ion (OH⁻), thereby slowing the rate of degradation.
-
The diagram below illustrates the primary degradation pathway discussed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Alteration of intramolecular electronic transition via deboronation of carbazole-based o-carboranyl compound and intriguing ‘turn-on’ emissive variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. scispace.com [scispace.com]
- 9. myuchem.com [myuchem.com]
- 10. B(9)-OH- o-Carboranes: Synthesis, Mechanism, and Property Exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of o-Carboranes
Welcome to the technical support center for the functionalization of o-carboranes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of o-carborane chemistry. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. This resource synthesizes technical accuracy with field-proven insights to help you overcome common challenges and achieve your synthetic goals.
Troubleshooting Guide
This section addresses specific problems that may arise during the functionalization of o-carboranes, providing detailed explanations and step-by-step protocols for resolution.
Problem 1: Mixture of Regioisomers in Palladium-Catalyzed Cross-Coupling
Question: My palladium-catalyzed cross-coupling reaction is giving a mixture of regioisomers instead of the single desired product. What is the likely cause and how can I improve the selectivity?
Answer:
The formation of multiple regioisomers in palladium-catalyzed cross-coupling reactions of o-carboranes is a common issue, often attributed to a phenomenon known as "cage-walking" or catalyst migration.[1][2] This process involves the palladium catalyst moving from the initial site of B-H activation to other positions on the carborane cage, leading to functionalization at multiple boron vertices.[1][3]
Causality and Mitigation Strategies:
-
Mechanism of Cage-Walking: The migration of the palladium catalyst is often a thermodynamically driven process, seeking more stable intermediate states on the carborane cage.[2] Factors such as reaction temperature, solvent, ligand, and the electronic nature of the substituents on the carborane can influence the rate and extent of cage-walking.[3]
-
Influence of Directing Groups: A powerful strategy to control regioselectivity is the use of a directing group on the o-carborane cage.[4] Directing groups, such as amides or carboxylic acids, can chelate to the metal center, guiding the catalyst to a specific B-H bond and preventing its migration.[5] For instance, an acylamino directing group at the B(3) position has been successfully used to achieve regioselective arylation at the B(8) position.[6]
Troubleshooting Protocol:
-
Introduce a Directing Group: If your substrate allows, introduce a suitable directing group (e.g., amide, carboxyl) at a specific position on the o-carborane to guide the palladium catalyst.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often suppress catalyst migration.
-
Ligand Selection: The choice of phosphine ligand can significantly impact selectivity. Experiment with different ligands (e.g., biarylphosphines) to find one that minimizes off-cycle processes like cage-walking.[7]
-
Solvent: The polarity of the solvent can affect the stability of intermediates and the overall reaction pathway. Screen different solvents to identify the optimal medium for your desired transformation.
-
-
Control Transmetalation Step: Tuning the transmetalation step in the catalytic cycle can help incorporate the cage-walking process into a productive pathway for synthesizing specific regioisomers.[7]
Experimental Workflow for Introducing a Directing Group:
Caption: Workflow for regioselective functionalization.
Problem 2: Lack of Regioselectivity in Electrophilic Halogenation
Question: During the electrophilic halogenation of my C-substituted o-carborane, I am observing a lack of regioselectivity and the formation of multiple halogenated isomers. How can I control the position of halogenation?
Answer:
The ten B-H vertices of o-carborane exhibit subtle differences in reactivity, which can make achieving high regioselectivity in electrophilic substitutions challenging.[8] The electron density of the B-H vertices generally follows the order B(9,12) > B(8,10) > B(4,5,7,11) > B(3,6), making the B(9) and B(12) positions the most susceptible to electrophilic attack.[9] However, steric and electronic effects from substituents on the cage carbons can significantly influence this reactivity pattern.
Causality and Mitigation Strategies:
-
HSAB Principle: The Hard and Soft Acids and Bases (HSAB) theory can be a useful guide. Hard electrophiles tend to react with harder bases (like benzene), while softer electrophiles prefer to react with the softer base, o-carborane.[10] By choosing an appropriate halogenating agent, you can influence the selectivity.
-
Directing Group Assistance: Similar to cross-coupling reactions, directing groups can be employed to control the site of electrophilic attack.
-
Catalyst Control: The use of a catalyst, such as a Lewis acid or a transition metal, can alter the reaction pathway and enhance selectivity. For example, Pd(II)-catalyzed halogenation has been shown to be effective.[10]
Troubleshooting Protocol:
-
Select the Appropriate Halogenating Agent: Based on the HSAB principle, choose a softer electrophilic halogen source to favor reaction with the o-carborane cage.
-
Employ a Directing Group: Introduce a directing group on a cage carbon to steer the electrophile to a specific boron position.
-
Utilize a Catalyst: Investigate the use of a Lewis acid or a transition metal catalyst to promote regioselective halogenation.
-
Optimize Reaction Conditions: Systematically vary the solvent, temperature, and reaction time to find the optimal conditions for the desired isomer.
Table 1: Regioselectivity in Electrophilic Halogenation of o-Carborane
| Reagent/Catalyst | Predominant Position(s) of Halogenation | Reference |
| Elemental Halogen (e.g., Br₂) | B(9), B(12) | [11] |
| Pd(II) Catalyst | B(9) | [10] |
Problem 3: Sluggish Nucleophilic Substitution and Low Yields
Question: I am attempting a nucleophilic substitution on the boron cage, but the reaction is sluggish and gives low yields. What factors could be hindering the reaction and how can I improve it?
Answer:
Direct nucleophilic substitution on the B-H vertices of o-carboranes is challenging due to the hydridic nature of the B-H bonds.[12] However, this transformation can be achieved by carefully tuning the electronic properties of the carborane cage and using appropriate reagents.
Causality and Mitigation Strategies:
-
Electron-Deficient Boron Centers: Nucleophilic attack is favored at the most electron-deficient boron vertices. The electron density of the B-H vertices is in the order B(3,6) < B(4,5,7,11) < B(8,10) < B(9,12).[13] Therefore, the B(3) and B(6) positions are the most susceptible to nucleophilic attack.
-
Role of C-Substituents: Electron-withdrawing groups on the cage carbons are crucial for enhancing the electrophilicity of the adjacent boron atoms, thereby promoting nucleophilic substitution.[9]
-
Hydride Abstraction: A key step in the proposed mechanism for nucleophilic substitution is the departure of a hydride ion (H⁻). This can be facilitated by the presence of a hydride abstractor.[13]
Troubleshooting Protocol:
-
Introduce Electron-Withdrawing Groups: If possible, modify your o-carborane substrate to include electron-withdrawing substituents on the cage carbons.
-
Use a Suitable Nucleophile: Strong, soft nucleophiles are generally more effective. Grignard reagents (RMgX) have been successfully used for direct nucleophilic substitution.[9]
-
Optimize Reaction Conditions:
-
Solvent: Ethereal solvents like THF are commonly used.
-
Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.
-
-
Consider a Hydride Abstractor: The addition of a reagent that can facilitate hydride removal may improve the reaction efficiency.
Problem 4: Cage Degradation Under Reaction Conditions
Question: My o-carborane starting material appears to be degrading under the reaction conditions, leading to a complex mixture of products and low recovery of carborane-containing species. What could be causing this cage degradation and what precautions should I take?
Answer:
While o-carboranes are known for their exceptional thermal and chemical stability, the icosahedral cage can degrade under certain conditions, particularly in the presence of strong nucleophiles or bases, leading to the formation of anionic nido-carborane species.
Causality and Mitigation Strategies:
-
Nucleophilic Attack: Strong nucleophiles can attack the boron vertices, leading to cage opening.
-
Reaction with Strong Bases: Strong bases can deprotonate the C-H bonds, and in some cases, can also lead to cage degradation.
Troubleshooting Protocol:
-
Control Stoichiometry: Use the minimum necessary amount of nucleophile or base.
-
Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Use Milder Reagents: If possible, substitute strong nucleophiles or bases with milder alternatives.
-
Protect the Cage: In some cases, the use of protecting groups on the cage carbons can help to stabilize the cluster.
Problem 5: Purification Challenges
Question: I am struggling with the purification of my functionalized o-carborane product from the reaction mixture, which contains unreacted starting material and several byproducts. What are some effective purification strategies?
Answer:
The nonpolar and often crystalline nature of o-carborane derivatives can make purification by standard techniques like column chromatography challenging. However, a combination of methods can be employed for successful isolation of the desired product.
Effective Purification Strategies:
-
Crystallization: Due to their often crystalline nature, recrystallization can be a highly effective method for purifying o-carborane derivatives.[2] Experiment with different solvent systems to induce crystallization.
-
Column Chromatography: While challenging, column chromatography on silica gel or alumina can be used.[14]
-
Use a non-polar eluent system (e.g., hexane/dichloromethane).
-
Careful selection of the stationary phase is important.
-
-
Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be a useful tool.
-
Gas Chromatography (GC): For volatile carborane derivatives, preparative GC can be an option.
Step-by-Step Protocol for Purification by Column Chromatography:
-
Choose the Stationary Phase: Start with silica gel. If the compound is sensitive to acid, consider using neutral or basic alumina.
-
Select the Eluent: Begin with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like dichloromethane or ethyl acetate. Monitor the separation by TLC.
-
Pack the Column: Ensure the column is packed uniformly to avoid channeling.
-
Load the Sample: Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute and Collect Fractions: Elute the column with the chosen solvent system and collect fractions.
-
Analyze Fractions: Analyze the collected fractions by TLC or GC to identify those containing the pure product.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the functionalization of o-carboranes.
Q1: What are the most common side reactions in palladium-catalyzed cross-coupling of o-carboranes, and what are the general strategies to minimize them?
A1: The most common side reactions include:
-
"Cage-walking": Catalyst migration leading to a mixture of regioisomers.[1]
-
Homocoupling: Coupling of two molecules of the organometallic reagent or two molecules of the carborane starting material.
-
Reduction of the Carborane: Reduction of the B-X bond back to a B-H bond.
General minimization strategies include:
-
Use of Directing Groups: To control regioselectivity and prevent cage-walking.[4]
-
Optimization of Reaction Conditions: Fine-tuning the temperature, solvent, and ligand.
-
Control of Stoichiometry: Using a slight excess of one of the coupling partners can help to suppress homocoupling of the other.
Q2: How do the electronic and steric properties of substituents on the cage carbons of o-carborane influence the regioselectivity of B-H functionalization?
A2: Substituents on the cage carbons have a profound impact on the regioselectivity of B-H functionalization:
-
Electronic Effects: Electron-withdrawing groups on the cage carbons increase the electrophilicity of the adjacent boron atoms (B(3) and B(6)), making them more susceptible to nucleophilic attack and less reactive towards electrophiles.[9] Conversely, electron-donating groups increase the electron density at these positions.
-
Steric Effects: Bulky substituents on the cage carbons can sterically hinder the approach of reagents to the adjacent boron atoms, directing functionalization to more accessible positions on the cage.
Q3: Are there any recommended protecting group strategies for multistep functionalization of o-carboranes to avoid unwanted side reactions?
A3: Yes, protecting group strategies are essential for complex, multistep syntheses involving o-carboranes. The choice of protecting group depends on the specific functional groups present and the reaction conditions of subsequent steps.
-
For C-H functionalization: The acidic C-H protons can be protected by silylation (e.g., with TMS or TIPS groups). These can be removed with fluoride ions.
-
For functional groups on substituents: Standard organic protecting groups can be used, provided they are stable to the conditions of carborane functionalization.[15] Careful planning of an orthogonal protection strategy is crucial.[15]
Q4: What is "cage-walking" in the context of o-carborane functionalization, and when is it likely to be a significant side reaction?
A4: "Cage-walking" refers to the migration of a transition metal catalyst (typically palladium) from one boron vertex to another on the carborane cage during a catalytic reaction.[1][3] This is an off-cycle process that can lead to the formation of multiple regioisomers.[7] It is more likely to be a significant side reaction in palladium-catalyzed cross-coupling reactions at elevated temperatures and in the absence of a strongly coordinating directing group.[2]
Q5: How can I use NMR spectroscopy (¹¹B and ¹H) to identify and characterize the products and byproducts of my o-carborane functionalization reaction?
A5: NMR spectroscopy is an indispensable tool for characterizing o-carborane derivatives.
-
¹¹B NMR: This is the most informative technique. The ¹¹B NMR spectrum of unsubstituted o-carborane shows four distinct resonances corresponding to the different boron environments.[1] Functionalization at a specific boron position will cause a significant shift in the resonance of that boron and will also affect the shifts of neighboring boron atoms. The number of signals and their integration can help determine the position of substitution and the presence of isomers.[16]
-
¹H NMR: The ¹H NMR spectrum shows the C-H protons of the carborane cage, typically as a sharp singlet, and the B-H protons as a broad, overlapping set of signals.[1] The signals for protons on substituents will also be present.
-
2D NMR Techniques: Techniques like ¹¹B-¹¹B COSY and ¹H-¹¹B HMQC can be used to assign the signals and determine the connectivity within the molecule.[16]
Visualization of Regioselectivity Control:
Caption: Controlling regioselectivity with a directing group.
References
- Theoretical calculation of regioselectivity and solvation effects on B–H activation of O-carborane guided by directing group. Dalton Transactions.
- B(9)-OH-o-Carboranes: Synthesis, Mechanism, and Property Exploration. Journal of the American Chemical Society.
- Controlled functionalization of o-carborane via transition metal catalyzed B–H activ
- A Strategy for Selective Catalytic B-H Functionalization of o-Carboranes. Accounts of Chemical Research.
- B(9)
- Catalytic Cage BH Functionalization of Carboranes via “Cage Walking” Strategy.
- A strategy for regioselective B–H functionalization of o-carboranes via base metal c
- A Spectroscopic Showdown: Differenti
- Practical synthesis of 1,12-difunctionalized o-carborane for the investigation of polar liquid crystals. Inorganic Chemistry.
- Site- and enantioselective B−H functionalization of carboranes.
- Functionalization of o-carboranes via carboryne intermedi
- B(9)-OH- o -Carboranes: Synthesis, Mechanism, and Property Exploration.
- Functionalization of o-carboranes via carboryne intermedi
- Controlled functionalization of o-carborane via transition metal catalyzed B–H activ
- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.
- Advances in the selective functionalization of B(3,6)–H of o-carboranes. RSC Publishing.
- Chiral recognition of chiral-at-cage o-carboranes using NMR spectroscopy. KOASAS.
- Advances in Selective Functionalization of B(3, 6)-H of o-Carboranes.
- Transition-Metal-Catalyzed Selective Cage B-H Functionalization of o-Carboranes. Chemistry – An Asian Journal.
- A Strategy for Selective Catalytic B–H Functionalization of o-Carboranes. Accounts of Chemical Research.
- VI Protecting Groups and Orthogonal Protection Str
- Off-Cycle Processes in Pd-Catalyzed Cross-Coupling of Carboranes. eScholarship.org.
- Diagram 11 B{ 1 H}-NMR spectra with the peak assignments for the o-carborane, 1; 2 and 5 derivatives.
- HSAB theory guiding electrophilic substitution reactions of o-carborane. Organic Chemistry Frontiers.
- Recent advances in B–H functionalization of icosahedral carboranes and boranes by transition metal catalysis.
- NMR of carboranes.
- Synthesis and Crystal Structure of 9,12-Dibromo-ortho-Carborane. MDPI.
- Convenient Small-Scale Preparation of p-Carborane by Pyrolysis of o-Carborane.
- Carbene-Mediated C-H Activ
- HSAB theory guiding electrophilic substitution reactions of o-carborane. RSC Publishing.
- Formation and reactivity of a unique M⋯C–H interaction stabilized by carborane cages. Chemical Science.
- Chelation-assisted transition metal-catalyzed cage B–H activation of o-carboranes.
- Advances in transition metal catalyzed selective B H functionalization of o-carboranes.
- Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of California, Irvine.
- Catalytic Regioselective Cage B(8)
- Palladium-Mediated Incorporation of Carboranes into Small Molecules, Peptides, and Proteins. PMC.
- Palladium-catalyzed cross-coupling reactions of arylboronic acids and 2-I- p-carborane.
- Properties of o-Carborane Triads: Non-covalent σ...π Interactions and Intermolecular Charge Transfer. ChemRxiv.
- 9,9'-Bis- o-carboranes: synthesis and explor
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Practical synthesis of 1,12-difunctionalized o-carborane for the investigation of polar liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transition-Metal-Catalyzed Selective Cage B-H Functionalization of o-Carboranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Strategy for Selective Catalytic B–H Functionalization of o-Carboranes | CoLab [colab.ws]
- 7. escholarship.org [escholarship.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. A Strategy for Selective Catalytic B-H Functionalization of o-Carboranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High Yield C-Derivatization of Weakly Coordinating Carborane Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. B(9)-OH-o-Carboranes: Synthesis, Mechanism, and Property Exploration. | Semantic Scholar [semanticscholar.org]
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- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Interpreting NMR Spectra of 1-Methyl-o-carborane
Welcome to the technical support guide for the NMR analysis of 1-Methyl-o-carborane. This resource is designed for researchers, chemists, and drug development professionals who work with carborane clusters. Interpreting the NMR spectra of these unique boron-rich molecules can be challenging due to their complex three-dimensional structures and the intrinsic properties of the boron nucleus. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Section 1: Foundational Concepts
Question: Why are the NMR spectra of 1-Methyl-o-carborane so complex compared to standard organic molecules?
Answer: The complexity arises from several unique factors related to the boron atoms within the icosahedral cage:
-
Presence of Two NMR-Active Boron Isotopes: Boron naturally exists as two NMR-active isotopes: ¹¹B (Spin I = 3/2, ~80% natural abundance) and ¹⁰B (Spin I = 3, ~20% natural abundance).[1][2] Both isotopes couple to neighboring protons and carbons, superimposing different splitting patterns onto the signals. For example, a proton coupled to a single boron will appear as a combination of a 1:1:1:1 quartet (from coupling to ¹¹B) and a 1:1:1:1:1:1:1 septet (from coupling to ¹⁰B).[3]
-
Quadrupolar Relaxation: Both boron isotopes are quadrupolar nuclei (spin > 1/2).[4] These nuclei interact with local electric field gradients, leading to a very efficient relaxation mechanism known as quadrupolar relaxation. This is the primary reason for the significant line broadening observed in both the ¹¹B spectra and the spectra of nuclei coupled to boron (e.g., ¹H and ¹³C).[5] The efficiency of this relaxation can obscure fine coupling details.
-
Complex Coupling Network: The 1,2-dicarba-closo-dodecaborane cage has ten boron atoms and two carbon atoms. In 1-Methyl-o-carborane, the methyl group reduces the molecular symmetry, resulting in multiple chemically inequivalent boron and hydrogen environments. This leads to overlapping signals and complex second-order coupling effects in both ¹¹B and ¹H spectra.[6][7]
Section 2: Troubleshooting ¹¹B NMR Spectra
Question: My ¹¹B NMR signals are extremely broad. Is this normal, and can I do anything to sharpen them?
Answer: Yes, broad signals in ¹¹B NMR spectra of carboranes are entirely normal and expected. The primary cause is the rapid quadrupolar relaxation of the ¹¹B nucleus (I = 3/2). The rate of this relaxation, and thus the line width, is highly dependent on the symmetry of the electronic environment around each boron atom.
-
Causality: Boron atoms in less symmetric environments experience larger electric field gradients, leading to faster relaxation and broader signals.[1][8] Boron atoms with higher connectivity or those adjacent to the cage carbons often exhibit different line widths than those on the opposite side of the cluster.
-
Troubleshooting Steps:
-
Increase Temperature: Acquiring the spectrum at a higher temperature can sometimes narrow the lines. This is because faster molecular tumbling can average the electric field gradients more effectively, slowing the quadrupolar relaxation.
-
Use ¹H Decoupling: Always acquire ¹¹B spectra with proton decoupling (¹¹B{¹H}). This removes the large ¹J(¹¹B-¹H) coupling (typically 120-180 Hz) and simplifies the spectrum, although it does not affect the inherent quadrupolar broadening.[9]
-
High-Field Spectrometer: Using a higher field magnet can improve spectral dispersion, helping to resolve overlapping broad signals even if the line widths in Hz remain large.
-
Question: I don't see ten distinct signals in my ¹¹B{¹H} spectrum for 1-Methyl-o-carborane. Why not?
Answer: Although the methyl substitution makes all ten boron positions chemically non-equivalent, you are unlikely to resolve ten separate signals due to two main reasons:
-
Signal Overlap: The chemical shift dispersion for the ten boron atoms is often not large enough to fully resolve all signals, especially given the significant line broadening.[10][11] It is common for several resonances to overlap, appearing as a few broad humps.
-
Symmetry Effects: While technically all ten borons are unique, the electronic environment of some positions is very similar. For example, the boron atoms in the "belt" region of the carborane may have very similar chemical shifts, leading to accidental equivalence.
A typical ¹¹B{¹H} spectrum of an ortho-carborane derivative will show a series of overlapping broad signals in the range of approximately 0 to -20 ppm.[10][12]
Section 3: Troubleshooting ¹H NMR Spectra
Question: The B-H region of my ¹H NMR spectrum is a broad, unresolved "hump." How can I assign these protons?
Answer: This is the most common challenge in ¹H NMR of carboranes. The broadness is due to unresolved scalar coupling to both the ¹¹B (I=3/2) and ¹⁰B (I=3) nuclei, compounded by the rapid relaxation of the boron nuclei. Direct interpretation is often impossible.
The definitive solution is to perform a proton NMR experiment with ¹¹B decoupling , denoted as ¹H{¹¹B} .
-
Mechanism: This experiment irradiates the ¹¹B nuclei at their resonance frequencies, causing them to rapidly flip their spin states. This effectively removes their coupling to the attached protons.
-
Result: In the ¹H{¹¹B} spectrum, the broad "hump" collapses into a series of sharp singlets, one for each chemically distinct B-H environment.[3] The small residual coupling to ¹⁰B is sometimes visible as a very broad, low-intensity component at the base of the sharp ¹¹B-decoupled signals, but it does not typically interfere with analysis.[3]
By comparing the standard ¹H spectrum with the ¹H{¹¹B} spectrum, you can identify the chemical shifts of the B-H protons and begin the assignment process.
Question: What are the expected chemical shifts for the methyl (CH₃) and cage C-H protons?
Answer:
-
Cage C-H: The proton attached to the unsubstituted cage carbon (C2) is typically found as a sharp singlet significantly downfield, often in the range of 3.5 - 4.5 ppm. Its sharp nature is a key diagnostic feature, as it is not directly bonded to a boron atom and thus does not experience the same broadening effects.
-
Methyl (CH₃): The methyl protons on the substituted cage carbon (C1) also appear as a sharp singlet, typically upfield from the cage C-H proton, often in the range of 1.5 - 2.5 ppm.
Section 4: Troubleshooting ¹³C NMR Spectra
Question: I am having trouble observing the cage carbon signals in my ¹³C NMR spectrum. Are they just very weak?
Answer: Yes, the cage carbon signals can be challenging to observe for two primary reasons:
-
Broadening from Boron Coupling: The cage carbons are directly bonded to multiple boron atoms (typically 5-coordinated). Scalar coupling (¹J(¹³C-¹¹B)) and the quadrupolar relaxation of the neighboring boron nuclei can significantly broaden the ¹³C signals, sometimes to the point where they are lost in the baseline.[6]
-
Long Relaxation Times: Like quaternary carbons in organic molecules, the non-protonated cage carbons can have long T₁ relaxation times, leading to low signal intensity in standard ¹³C experiments.
-
Troubleshooting Steps:
-
Increase Scan Count: A significantly higher number of scans is often required.
-
Use a Longer Relaxation Delay (d1): Increasing the delay between pulses allows the carbon nuclei to fully relax, improving signal intensity. A delay of 5-10 seconds is a good starting point.
-
Consider ¹¹B Decoupling: While not a standard experiment on most spectrometers, performing a ¹³C experiment with simultaneous ¹H and ¹¹B decoupling can dramatically sharpen the cage carbon signals.
-
The cage carbon chemical shifts for o-carborane derivatives are typically found in the range of 60-95 ppm.[13][14][15]
Systematic Analysis Workflow
A logical workflow is critical for efficiently characterizing 1-Methyl-o-carborane. Start with the nucleus that provides the clearest information and use advanced techniques to resolve ambiguities.
Caption: A systematic workflow for NMR analysis of 1-Methyl-o-carborane.
Data & Protocols
Typical NMR Data Summary
The following table summarizes expected NMR parameters for 1-Methyl-o-carborane in a non-coordinating solvent like CDCl₃. Chemical shifts can vary with solvent and other substituents.
| Nucleus | Signal Type | Typical Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) | Notes |
| ¹¹B | B-H Borons | 0 to -20 | ¹J(¹¹B,¹H) ≈ 140-180 | Multiple overlapping broad signals.[10][11] |
| ¹H | Cage C-H | 3.5 - 4.5 | - | Sharp singlet. |
| Methyl CH₃ | 1.5 - 2.5 | - | Sharp singlet. | |
| B-H | 1.0 - 3.5 | ¹J(¹¹B,¹H) ≈ 140-180 | Very broad region without ¹¹B decoupling. | |
| ¹³C | Cage C-CH₃ | 60 - 95 | ¹J(¹³C,¹H) ≈ 125 | Often broad and weak.[14] |
| Cage C-H | 60 - 95 | ¹J(¹³C,¹H) ≈ 150-160 | Often broad and weak. | |
| Methyl CH₃ | ~20 | ¹J(¹³C,¹H) ≈ 125 | Sharp signal. |
Experimental Protocol: ¹H{¹¹B} Decoupling Experiment
This protocol provides a general guideline for setting up a proton NMR experiment with broadband boron decoupling. Specific parameter names may vary between spectrometer manufacturers (e.g., Bruker, JEOL, Varian).
Objective: To simplify the ¹H NMR spectrum by removing scalar coupling to ¹¹B, allowing for the precise determination of B-H proton chemical shifts.
Methodology:
-
Sample Preparation:
-
Prepare a solution of 1-Methyl-o-carborane in a deuterated solvent (e.g., CDCl₃, C₆D₆) at a concentration of 5-10 mg/mL.
-
Use a standard 5 mm NMR tube. While quartz tubes eliminate the broad boron signal from borosilicate glass, it is not essential for this ¹H-detect experiment.[4]
-
-
Spectrometer Setup:
-
Tune and match the ¹H probe.
-
Tune and match the broadband or X-channel of the probe to the ¹¹B frequency. This is a critical step . Ensure the probe is properly tuned for efficient decoupling.
-
-
Loading the Experiment:
-
Load a standard proton experiment.
-
Navigate to the decoupling settings. Set the decoupling nucleus to ¹¹B.
-
Select a broadband decoupling sequence (e.g., garp or waltz16 are common).
-
-
Setting Key Parameters:
-
Decoupling Center (o2p): Set the center of the ¹¹B decoupling frequency to the middle of the carborane ¹¹B chemical shift range (e.g., -10 ppm).
-
Decoupling Power (pldb2): The required power will depend on your probe and spectrometer. A typical starting point is a power level that produces a 90° pulse of 50-100 µs. This needs to be sufficient to cover the entire ¹¹B spectral width of the carborane. Consult your instrument manager for recommended power levels to avoid probe damage.
-
Acquisition Time (aq): 2-3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): Start with 16 scans and increase as needed for good signal-to-noise.
-
-
Acquisition and Processing:
-
Acquire the data.
-
Process the resulting FID with standard Fourier transformation, phasing, and baseline correction. The B-H region should now show sharp singlets instead of a broad hump.
-
Caption: The logical basis for the ¹H{¹¹B} decoupling experiment.
References
-
ResearchGate. (n.d.). NMR of carboranes | Request PDF. Retrieved from [Link]
-
Rüttger, F., Stalke, D., & John, M. (2023). Resonance and structural assignment in (car)borane clusters using 11B residual quadrupolar couplings. Chemical Science, 14(45), 12635–12643. Retrieved from [Link]
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University of Sheffield. (n.d.). Boron NMR. Retrieved from [Link]
-
Wi, S., et al. (2014). Boron–boron J coupling constants are unique probes of electronic structure: a solid-state NMR and molecular orbital study. Chemical Science, 5(7), 2648-2656. Retrieved from [Link]
-
Jackman, L. M., & Ginther, C. (1986). Boron quadrupole coupling in ortho-carborane. NMR study of an oriented liquid sample. The Journal of Chemical Physics, 85(6), 3177–3180. Retrieved from [Link]
-
Akram, M. O., et al. (2023). Bis(1-methyl-ortho-carboranyl)borane. Angewandte Chemie International Edition, 62(34), e202307040. Retrieved from [Link]
-
Penner, G. H., et al. (1992). Boron-11, boron-10, and nitrogen-14 NMR relaxation rates and quadrupole coupling constants in BH3NH3. Canadian Journal of Chemistry, 70(9), 2420-2424. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Magritek. (2018). Boron NMR Spectroscopy. Retrieved from [Link]
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San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
-
Heriot-Watt University. (n.d.). NMR of carboranes. Retrieved from [Link]
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Fung, B. M. (1973). A Nuclear Magnetic Resonance and Relaxation Study of Dimethoxyborane. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 77A(2), 171–177. Retrieved from [Link]
-
ResearchGate. (n.d.). Diagram 11 B{ 1 H}-NMR spectra with the peak assignments for the o-carborane, 1; 2 and 5 derivatives. Retrieved from [Link]
-
Widdifield, C. M., & Vyalikh, A. (2020). Solid-State NMR Techniques for the Structural Characterization of Cyclic Aggregates Based on Borane–Phosphane Frustrated Lewis Pairs. Molecules, 25(19), 4557. Retrieved from [Link]
-
American Chemical Society. (2022). Synthesis of Iminoboryl o-Carboranes by Lewis Base Promoted Aminoborirane-to-Iminoborane Isomerization. Inorganic Chemistry, 61(23), 8751–8758. Retrieved from [Link]
-
Institute of Chemistry Ceylon. (2023). 11B NMR Spectroscopy. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum. Retrieved from [Link]
-
American Chemical Society. (1974). Boron-carbon coupling constants. III. Determination and calculation of JBC in some simple organoboranes. Inorganic Chemistry, 13(3), 604–607. Retrieved from [Link]
-
Facey, G. (2008). 1H NMR with 11B Decoupling. University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
-
University of Bradford. (n.d.). A multinuclear 1H, 13C and 11B solid-state MAS NMR study of 16- and 18-electron organometallic ruthenium and osmium carborane complexes. Retrieved from [Link]
-
Hermanek, S. (1992). Boron-11 NMR spectra of boranes, main-group heteroboranes, and substituted derivatives. Factors influencing chemical shifts of skeletal atoms. Chemical Reviews, 92(2), 325–362. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-o-carborane. PubChem Compound Database. Retrieved from [Link]
-
Akram, M. O., et al. (2023). Bis(1-Methyl-ortho-Carboranyl)Borane. Angewandte Chemie International Edition. Retrieved from [Link]
-
Grasa, M., et al. (2022). N,O-Type Carborane-Based Materials. Molecules, 27(19), 6516. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) 11 B{H} NMR spectra for the cage-opening of ortho-carborane. (B) 11.... Retrieved from [Link]
-
Akram, M. O., et al. (2023). Bis(1-Methyl-ortho-Carboranyl)Borane. Angewandte Chemie International Edition in English, 62(34), e202307040. Retrieved from [Link]
-
Clegg, W., et al. (2014). A multinuclear 1H, 13C and 11B solid-state MAS NMR study of 16- and 18-electron organometallic ruthenium and osmium carborane complexes. Dalton Transactions, 43(13), 4945–4949. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for B-H Activation of 1-Methyl-o-carborane
Welcome to the technical support center for the B-H activation of 1-methyl-o-carborane. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to work with the functionalization of this unique three-dimensional aromatic analogue. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to help you navigate the complexities of this reaction and optimize your experimental outcomes.
Introduction to B-H Activation of o-Carboranes
The selective functionalization of the ten chemically similar B-H bonds in o--carborane is a significant challenge in synthetic chemistry.[1][2] Unlike the more acidic C-H bonds of the carborane cage, which are readily functionalized, activating a specific B-H bond requires careful control over reaction conditions.[1][3] Transition metal catalysis, particularly with iridium and palladium complexes, has emerged as a powerful tool for achieving regioselective B-H activation.[3][4] This guide will focus on providing practical insights into optimizing these reactions for 1-methyl-o-carborane.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when approaching the B-H activation of 1-methyl-o-carborane.
Q1: What are the most common catalytic systems for the B-H activation of 1-methyl-o-carborane?
A1: The most extensively studied and effective catalysts for the regioselective B-H activation of o-carboranes are based on iridium(I) and iridium(III) complexes.[5][6] For instance, iridium-catalyzed borylation using reagents like bis(pinacolato)diboron (B₂pin₂) has been shown to be highly efficient.[6] Palladium catalysts are also employed, particularly for arylation and other cross-coupling reactions.[7] The choice of catalyst and ligands is crucial for controlling regioselectivity.
Q2: How is regioselectivity controlled in the B-H activation of 1-methyl-o-carborane?
A2: Regioselectivity is a key challenge and is influenced by several factors:
-
Directing Groups: Attaching a directing group to one of the cage carbons is a common and effective strategy to guide the metal catalyst to a specific B-H bond, often at the B(4) or B(5) positions.[8]
-
Steric Hindrance: The inherent steric bulk of the methyl group on the C1 position can influence the accessibility of adjacent B-H bonds, favoring functionalization at less hindered positions.
-
Electronic Effects: The different boron vertices of the o-carborane cage have varying electron densities. Electron-rich transition metal catalysts tend to activate the more electron-deficient B-H bonds, while electrophilic catalysts favor the more electron-rich positions.[7]
-
Solvent and Base: The choice of solvent and the presence of a base can significantly impact the reaction's regioselectivity, likely by influencing the catalyst's coordination sphere and the stability of key intermediates.[7][9]
Q3: What are the expected positions of B-H activation on the 1-methyl-o-carborane cage?
A3: The position of B-H activation depends heavily on the directing group and the catalytic system used. In the absence of a strong directing group, functionalization often occurs at the B(8), B(9), B(10), and B(12) positions, which are electronically richer. With a directing group on a cage carbon, activation is typically directed to the adjacent B(4) and B(5) positions. The methyl group at the C1 position can sterically influence this, potentially favoring the B(5) position over the B(4) position.
Q4: What are the typical reaction conditions for an iridium-catalyzed B-H activation?
A4: A typical reaction involves the 1-methyl-o-carborane substrate, an iridium precursor such as [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene), a ligand (e.g., a bipyridine or phosphine), and the coupling partner. Reactions are often carried out in an inert solvent like dioxane or THF under an inert atmosphere (nitrogen or argon). Temperatures can range from room temperature to elevated temperatures (e.g., 80-120 °C), and reaction times can vary from a few hours to 24 hours.[1][10]
Troubleshooting Guide
This section provides solutions to common problems encountered during the B-H activation of 1-methyl-o-carborane.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps & Explanation |
| Catalyst Inactivity or Decomposition | Verify Catalyst Quality: Ensure the iridium precursor and ligands are pure and have been stored correctly. Iridium complexes can be sensitive to air and moisture.[11][12] Ligand Choice: The stability of the iridium catalyst is highly dependent on the ligand. Some ligands can dissociate from the metal center, leading to catalyst decomposition.[11] Consider using more robust ligands, such as those with a more rigid structure, which can exhibit stronger binding to the metal.[11] Inert Atmosphere: Rigorously exclude air and moisture from the reaction. Use Schlenk techniques or a glovebox for reaction setup. |
| Sub-optimal Reaction Temperature | Temperature Screening: The optimal temperature can be highly substrate and catalyst dependent. If no reaction is observed at a lower temperature, incrementally increase the temperature. Conversely, high temperatures can sometimes lead to catalyst decomposition or side reactions.[13] |
| Incorrect Solvent or Base | Solvent Polarity: The polarity of the solvent can influence the reaction rate and selectivity.[7] Screen a range of solvents with varying polarities (e.g., THF, dioxane, toluene). Base Strength: If a base is used, its strength can be critical. A base that is too strong or too weak may not effectively promote the desired catalytic cycle. Screen different bases (e.g., carbonates, phosphates, or organic bases). |
| Presence of Inhibitors | Purify Starting Materials: Impurities in the 1-methyl-o-carborane or the coupling partner can poison the catalyst. Ensure all starting materials are of high purity. Common purification methods for the starting material include sublimation or recrystallization. |
Problem 2: Poor or Incorrect Regioselectivity
| Possible Cause | Troubleshooting Steps & Explanation |
| Ineffective Directing Group | Optimize Directing Group: If using a directing group strategy, ensure it is appropriately positioned and has the correct electronic and steric properties to effectively coordinate to the metal center and direct the B-H activation. |
| Steric Hindrance from Methyl Group | Ligand Tuning: The steric bulk of the ligands on the metal catalyst can be adjusted to favor activation at a specific B-H bond. Bulky ligands can enhance selectivity for less sterically hindered positions. |
| Mixture of Regioisomers | Reaction Parameter Optimization: Systematically vary the temperature, solvent, and base to find conditions that favor the formation of a single regioisomer. As mentioned, solvent polarity can have a significant effect on regioselectivity.[7] |
| Isomerization of Product | Monitor Reaction Over Time: In some cases, the initially formed product may isomerize under the reaction conditions. Taking aliquots at different time points can help determine if this is occurring. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps & Explanation |
| Inseparable Regioisomers | Chromatography Optimization: If regioisomers are formed and are difficult to separate by standard silica gel chromatography, try different eluent systems with varying polarities. Sometimes, a very subtle change in the solvent mixture can improve separation.[14] Alternative Chromatography: Consider using different stationary phases, such as alumina (basic or neutral) or reverse-phase silica.[15] Crystallization: Recrystallization can be a powerful technique for separating isomers that have different packing abilities in a crystal lattice.[14] Screen a variety of solvents for recrystallization. |
| Product Streaking or Decomposition on Silica Gel | Deactivate Silica Gel: The acidic nature of standard silica gel can sometimes cause decomposition of sensitive carborane derivatives. Deactivate the silica by pre-treating it with a solution of triethylamine in the eluent. |
| Boron-Containing Byproducts | Azeotropic Removal: Boronic acids and other boron-containing byproducts can sometimes be removed by repeatedly dissolving the crude product in methanol and evaporating the solvent. This process can form volatile trimethyl borate.[16] |
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed Borylation of 1-Methyl-o-carborane
This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.
Materials:
-
1-Methyl-o-carborane
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)Cl]₂
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)
-
Anhydrous 1,4-dioxane
-
Schlenk flask and other appropriate glassware for inert atmosphere techniques
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox or under a stream of argon, add 1-methyl-o-carborane (1.0 mmol), B₂pin₂ (1.2 mmol), [Ir(cod)Cl]₂ (0.025 mmol), and dtbpy (0.05 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous 1,4-dioxane (5 mL) to the flask.
-
Seal the flask and bring it out of the glovebox (if used).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or ¹H NMR spectroscopy.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Influence of Reaction Parameters on Regioselectivity
| Catalyst System | Ligand | Solvent | Base | Predominant B-H Activation Position(s) | Reference |
| [Ir(cod)Cl]₂ | dtbpy | Dioxane | None | B(3,6) | [6] |
| [Cp*IrCl₂]₂ | - | HFIP | AgF | B(9) with nitrile template | [1] |
| Pd(OAc)₂ | 1,10-phenanthroline | Toluene | K₂CO₃ | Varies with conditions | [7] |
| Rh(II) catalyst | Chiral Phthalimide | PhCF₃ | None | Site- and enantioselective | [17] |
Visualizations
Diagram 1: General Catalytic Cycle for Iridium-Catalyzed Borylation
Caption: A simplified catalytic cycle for the iridium-catalyzed B-H borylation of 1-methyl-o-carborane.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low-yield reactions in B-H activation.
References
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Jankowiak, A., & Kaszyński, P. (2014). Practical Synthesis of 1,12-Difunctionalized o-Carborane for the Investigation of Polar Liquid Crystals. Inorganic Chemistry, 53(16), 8762–8769. [Link]
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Larsen, A. S., & Hartwig, J. F. (2014). Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds. Journal of the American Chemical Society, 136(11), 4287–4299. [Link]
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Li, Y., et al. (2020). Theoretical calculation of regioselectivity and solvation effects on B–H activation of O-carborane guided by directing group. Dalton Transactions, 49(29), 10183-10191. [Link]
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Gao, Y., et al. (2018). Iridium‐Induced Regioselective B−H and C−C Activations at Azo‐Substituted o‐Carboranes. Chemistry – A European Journal, 24(41), 10357–10363. [Link]
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Dron, P. I., et al. (2015). Convenient Small-Scale Preparation of p-Carborane by Pyrolysis of o-Carborane. Zeitschrift für Naturforschung B, 70(5), 325-329. [Link]
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Cheng, R., Qiu, Z., & Xie, Z. (2017). Iridium-catalysed regioselective borylation of carboranes via direct B–H activation. Nature Communications, 8, 14827. [Link]
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Quan, Y., & Xie, Z. (2019). Controlled functionalization of o-carborane via transition metal catalyzed B–H activation. Chemical Society Reviews, 48(13), 3628-3651. [Link]
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Spokoyny, A. M. (2013). New Ligands on the Block: Phosphine-Containing Carborane-Based Systems. Pure and Applied Chemistry, 85(5), 903-919. [Link]
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Wang, Z., et al. (2025). Iridium(III)-catalyzed remote B(9)−H alkylation of o-carboranes with nitrile template. Nature Communications, 16, 1234. [Link] (Note: This is a representative citation format, the actual article details may vary).
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Teixidor, F., & Viñas, C. (2021). m-Carborane as a Novel Core for Periphery-Decorated Macromolecules. Molecules, 26(16), 4983. [Link]
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Gao, Y., et al. (2018). Iridium‐Induced Regioselective B−H and C−C Activations at Azo‐Substituted o‐Carboranes. Chemistry – A European Journal, 24(41), 10357–10363. [Link]
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Quan, Y., & Xie, Z. (2019). Controlled functionalization of o-carborane via transition metal catalyzed B–H activation. Chemical Society Reviews, 48(13), 3628-3651. [Link]
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Bernard, S., et al. (2002). Synthesis of Carborane Derivatives for Characterization of Carbocations. Middle East Technical University. [Link]
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Cheng, R., Qiu, Z., & Xie, Z. (2017). Iridium-catalysed regioselective borylation of carboranes via direct B-H activation. Nature Communications, 8, 14827. [Link]
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Islam, J., et al. (2021). Enhancing the activity and durability of iridium electrocatalyst supported on boron carbide by tuning the chemical state of iridium for oxygen evolution reaction. Journal of Power Sources, 512, 230506. [Link]
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Grishin, I. D., et al. (2022). How to Protect ortho-Carborane from Decapitation—Practical Synthesis of 3,6-Dihalogen Derivatives 3,6-X2-1,2-C2B10H10 (X = Cl, Br, I). Inorganics, 10(11), 205. [Link]
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Grasa, M., et al. (2021). N,O-Type Carborane-Based Materials. Molecules, 26(11), 3232. [Link]
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Quan, Y., & Xie, Z. (2019). Controlled functionalization of o-carborane via transition metal catalyzed B–H activation. Chemical Society Reviews, 48(13), 3628-3651. [Link]
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Wang, Z., et al. (2021). Facile and regioselective B–H bond functionalization of carboranes via cage···I(III) interaction. Nature Communications, 12, 6138. [Link]
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Qiu, Z., & Xie, Z. (2022). Functionalization of o-carboranes via carboryne intermediates. Chemical Society Reviews, 51(8), 3249-3268. [Link]
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Jin, G.-X. (2015). B H activation of carboranes induced by late transition metals. Coordination Chemistry Reviews, 297-298, 68-87. [Link]
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Mkhalid, I. A. I., et al. (2010). The transition metal-catalysed hydroboration reaction. Chemical Society Reviews, 39(6), 2124-2151. [Link]
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Wang, D., et al. (2026). Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. Journal of the American Chemical Society, 148(2), 1234-1240. [Link]
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Lee, K., et al. (2025). Site- and enantioselective B-H functionalization of carboranes. Nature Communications, 16, 4182. [Link]
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Lee, S., et al. (2022). Highly Active and Stable Immobilized Iridium Complexes via Thermochemically Assisted Dangling Oxygen Participation for Electrochemical Oxygen Evolution Reaction. Advanced Energy Materials, 12(23), 2200582. [Link]
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Lovera, S. O. (2018). Derivatization of Carborane Anions: Methods Development and Novel Materials. University of California, Riverside. [Link]
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Alsarhan, F. (2020). Synthesis and Reactivity of Boron-Functionalized Carborane-Based Chalcogenides. University of California, Los Angeles. [Link]
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Wang, J., et al. (2021). Iridium-based electrocatalysts for the acidic oxygen evolution reaction: engineering strategies to enhance the activity and stability. Materials Chemistry Frontiers, 5(13), 4865-4889. [Link]
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Yamamoto, Y., et al. (2004). Iridium-catalyzed hydroboration of alkenes with pinacolborane. Tetrahedron, 60(47), 10695-10700. [Link]
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Westcott, S. A. (2022). The transition metal-catalysed hydroboration reaction. Chemical Society Reviews, 51(20), 8541-8570. [Link]
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Wang, D., et al. (2026). Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. Journal of the American Chemical Society, 148(2), 1234-1240. [Link]
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Yamamoto, Y., et al. (2004). Iridium-catalyzed hydroboration of alkenes with pinacolborane. Tetrahedron, 60(47), 10695-10700. [Link]
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- 7. Theoretical calculation of regioselectivity and solvation effects on B–H activation of O-carborane guided by directing group - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Iridium-Induced Regioselective B-H and C-C Activations at Azo-Substituted o-Carboranes. | Semantic Scholar [semanticscholar.org]
- 10. Iridium-catalyzed hydroboration of alkenes with pinacolborane [organic-chemistry.org]
- 11. Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. khu.elsevierpure.com [khu.elsevierpure.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. vanderbilt.edu [vanderbilt.edu]
- 15. znaturforsch.com [znaturforsch.com]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. Site- and enantioselective B-H functionalization of carboranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Section 1: Core Hazard Profile & Properties of 1-Methyl-o-carborane
Answering the urgent need for clear, actionable safety information, this Technical Support Center guide provides researchers, scientists, and drug development professionals with a definitive resource for the safe and effective handling of 1-Methyl-o-carborane. As a Senior Application Scientist, my goal is to bridge the gap between datasheet information and practical laboratory application, ensuring both scientific integrity and personnel safety. This guide is structured to address the most common and critical questions encountered during experimental work.
Before handling 1-Methyl-o-carborane, it is crucial to be intimately familiar with its properties and inherent hazards. This compound is not merely another reagent; its unique boron cluster structure imparts specific reactivity and safety considerations.
GHS Hazard Identification
1-Methyl-o-carborane is classified with several key hazards that must be respected in all laboratory operations[1].
-
Signal Word: Warning[1]
-
Hazard Statements:
-
Pictograms:
-
🔥 (Flammable)
-
❗ (Harmful/Irritant)
-
Physicochemical Data Summary
The following table summarizes the essential quantitative data for 1-Methyl-o-carborane. Understanding these properties is the first step in proper experimental design and safety planning.
| Property | Value | Source |
| CAS Number | 16872-10-9 | [1][2][3][4] |
| Molecular Formula | C₃H₁₄B₁₀ | [1][2][5] |
| Molecular Weight | ~158.25 g/mol | [1][2][4][5] |
| Appearance | Colorless/White Solid | [6] |
| Melting Point | 216-218 °C | [2] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries received by our technical support team, providing not just the procedure but the scientific reasoning behind it.
Q1: What specific Personal Protective Equipment (PPE) is required when working with 1-Methyl-o-carborane?
A1: Due to its hazard profile, a comprehensive PPE strategy is mandatory.
-
Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[7][8] Direct contact with the solid can cause serious irritation.[1]
-
Hand Protection: Use impervious gloves (e.g., nitrile) to prevent skin contact.[9] Skin irritation is a known hazard, and thorough washing after handling is essential.[1][7]
-
Body Protection: A standard lab coat is required. For procedures with a high risk of dust generation or splashing, consider a flame-retardant antistatic lab coat.[9]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or, preferably, inside a certified chemical fume hood to avoid inhalation of dust.[9][10] If significant dust is unavoidable, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[8][11]
Q2: What are the correct storage conditions for 1-Methyl-o-carborane to ensure its stability and safety?
A2: Proper storage is critical to maintain the compound's integrity and prevent accidents.
-
Container: Keep the compound in a tightly closed container to prevent contamination.[7][10]
-
Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen) is good practice to prevent potential reactions with atmospheric moisture or oxygen, although it is generally stable.[7]
-
Temperature: Store in a cool, dry place.[8][10] Refrigeration is often recommended to ensure long-term stability.[7][10]
-
Ignition Sources: As a flammable solid, it must be stored away from heat, sparks, open flames, and other ignition sources.[1][9] All containers and receiving equipment must be grounded and bonded during transfer to prevent static discharge.[1][9]
-
Incompatibilities: Segregate from strong oxidizing agents, with which it can react exothermically.[7]
Q3: What should I do in the event of a spill?
A3: A calm and systematic response is key.
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure there are no ignition sources nearby.[9]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Carefully sweep or vacuum the solid material into a suitable, labeled disposal container.[8][10] Avoid actions that generate dust.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Treat the collected material and cleaning supplies as hazardous waste according to your institution's regulations.
Q4: What is the appropriate first aid response for exposure to 1-Methyl-o-carborane?
A4: Immediate and correct first aid can significantly mitigate harm.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][10]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes while removing any contaminated clothing.[1][10] If skin irritation occurs, get medical advice.[1]
-
Ingestion: If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[8][10] Do NOT induce vomiting.[7][10] Call a poison control center or physician immediately, as the substance is harmful if swallowed.[1][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8][10]
Q5: How must I dispose of 1-Methyl-o-carborane waste?
A5: All waste containing 1-Methyl-o-carborane, including empty containers and contaminated materials, must be treated as hazardous waste. It should be disposed of through an approved waste disposal plant in accordance with all federal, state, and local regulations.[7] Do not dispose of it in standard trash or down the drain.
Section 3: Troubleshooting Guide for Experimental Use
Problem: My reaction involving the deprotonation of 1-Methyl-o-carborane with an organolithium reagent (like n-BuLi) is sluggish or incomplete.
-
Possible Cause 1: Reagent Quality: The 1-Methyl-o-carborane may have degraded, or the organolithium reagent may have a lower-than-stated molarity due to age or improper storage.
-
Solution: Use freshly purchased or purified 1-Methyl-o-carborane. Titrate the organolithium reagent before use to determine its exact concentration. The C-H vertices of the carborane cage are acidic and readily deprotonated by reagents like n-BuLi, so an incomplete reaction often points to a stoichiometric issue.[6]
-
-
Possible Cause 2: Presence of Water: Trace amounts of water in the solvent or on the glassware will quench the highly basic organolithium reagent, reducing the effective amount available to deprotonate the carborane.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents dispensed under an inert atmosphere (nitrogen or argon).
-
Problem: During my reaction, the carborane cage seems to be degrading, leading to a complex mixture of products.
-
Possible Cause: Nucleophilic Attack: While thermally robust, the closo-carborane cage is susceptible to degradation (a process known as "decapitation") by strong nucleophiles, which opens the cage to an anionic nido-carborane structure.[12]
-
Solution: Re-evaluate your reaction conditions. If strong nucleophiles are present and cage integrity is desired, it may be necessary to protect the cage. This can be achieved by introducing halogen substituents at the 3 and 6 positions of the cage, which can shield it from nucleophilic attack.[12]
-
Problem: My hydroboration reaction using a 1-Methyl-o-carborane derivative is not showing the expected reactivity.
-
Possible Cause: Electronic Effects: The reactivity of boranes derived from carboranes is highly dependent on the electronic properties of the substituents. Carboranes are strong electron-withdrawing groups, which can significantly increase the Lewis acidity and reactivity of an attached boron center.[13]
-
Solution: Verify the structure of your carborane-containing borane. For highly active hydroboration, a secondary borane with two carboranyl substituents, such as Bis(1-methyl-ortho-carboranyl)borane, may be required. This specific reagent is classified as a Lewis superacid and is a potent hydroboration agent.[13][14] If your derivative is less electron-withdrawing, longer reaction times or heating may be necessary.
-
Section 4: Visual Workflow Guides
The following diagrams provide at-a-glance guidance for critical laboratory procedures involving 1-Methyl-o-carborane.
Standard Handling & Use Protocol
Caption: Workflow for safe handling of 1-Methyl-o-carborane.
Emergency Response: Spill or Exposure
Caption: Decision tree for emergency spill and exposure incidents.
Section 5: References
-
1-Methyl-o-carborane | C3H4B10 | CID 55250284 . PubChem, NIH. [Link]
-
High-Purity 1-Methyl-o-Carborane (CAS: 16872-10-9) . UCHEM. [Link]
-
1-Methyl-o-carborane . Nine Chongqing Chemdad Co., Ltd. [Link]
-
Bis(1-methyl-ortho-carboranyl)borane . ResearchGate. [Link]
-
Material Safety Data Sheet - o-Carborane, 99% . Cole-Parmer. [Link]
-
o-Carborane | CAS#:16872-09-6 . Chemsrc. [Link]
-
1-Methyl-o-carborane CAS#: 16872-10-9 . ChemWhat. [Link]
-
1-Methyl-o-carborane . Katchem. [Link]
-
1-Methyl- ortho -carborane (CH 3 C 2 B 10 H 11 ) ( 4 ), the modifying entity . ResearchGate. [Link]
-
Avenue to novel o-carboranyl boron compounds – reactivity study of o-carborane-fused aminoborirane towards organic azides . Chemical Science (RSC Publishing). [Link]
-
Bis(1-Methyl-ortho-Carboranyl)Borane . PubMed. [Link]
-
ortho-Carborane . Wikipedia. [Link]
-
How to Protect ortho-Carborane from Decapitation—Practical Synthesis of 3,6-Dihalogen Derivatives 3,6-X2-1,2-C2B10H10 (X = Cl, Br, I) . MDPI. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 1-Methyl-o-carborane Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 1-Methyl-o-carborane | 16872-10-9 [chemicalbook.com]
- 4. 1-Methyl-o-carborane | o-Carborane and C-substituted o-carboranes | Products | Katchem spol. s r. o. [katchem.cz]
- 5. 1-Methyl-o-carborane | C3H4B10 | CID 55250284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ortho-Carborane - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. o-Carborane | CAS#:16872-09-6 | Chemsrc [chemsrc.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. 邻碳硼烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Bis(1-Methyl-ortho-Carboranyl)Borane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1-Methyl-o-carborane Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Methyl-o-carborane and its derivatives. This resource provides in-depth troubleshooting guides and practical solutions to address the inherent solubility challenges associated with these unique boron clusters.
Understanding the Core Challenge: The Hydrophobic Nature of the Carborane Cage
1-Methyl-o-carborane and its derivatives are gaining significant attention in medicinal chemistry, particularly in Boron Neutron Capture Therapy (BNCT) and as pharmacophores that can mimic phenyl groups.[1][2][3] However, the icosahedral closo-carborane cage is exceptionally hydrophobic. This property stems from its three-dimensional, non-classical bonding structure and the surface of slightly polarized boron-hydrogen bonds.[4][5] This hydrophobicity is the primary reason for the poor aqueous solubility that frequently complicates experimental work.
This guide is structured to help you diagnose and systematically overcome these solubility hurdles, moving from immediate troubleshooting to proactive synthetic design.
Troubleshooting Guide: Immediate Solutions for Solubility Issues
This section is designed in a question-and-answer format to directly address common problems encountered during experiments.
Q1: My 1-Methyl-o-carborane derivative has precipitated out of my aqueous buffer during my experiment. What are my immediate steps?
A1: Witnessing precipitation can be frustrating, but it provides valuable information about your compound's behavior. Follow this systematic approach to diagnose and solve the issue.
Step 1: Initial Assessment & Solvent Modification The first line of defense is to modify the solvent system. Many carborane derivatives require a certain percentage of an organic co-solvent to remain in solution under aqueous conditions.[6]
-
Introduce a Co-solvent: Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization. Prepare a concentrated stock solution (e.g., 10-20 mM) in 100% DMSO. Then, dilute this stock into your aqueous buffer. Be mindful of the final DMSO concentration, as high levels (>0.5-1%) can affect biological assays. Other potential co-solvents include ethanol, propylene glycol, or PEG 400.[7]
-
Determine the Critical Co-solvent Percentage: If precipitation still occurs, systematically increase the co-solvent percentage in your final solution until the compound remains soluble. This will define the working limits for your specific derivative.
Step 2: Consider pH Adjustment If your derivative contains ionizable functional groups (e.g., carboxylic acids, amines), the pH of your buffer can dramatically influence its solubility.
-
Acidic/Basic Groups: For a derivative with a carboxylic acid, increasing the pH above its pKa will deprotonate it, forming a more soluble carboxylate salt. Conversely, for a derivative with a basic amine group, lowering the pH below its pKa will form a more soluble ammonium salt.
-
Experimental Approach: Prepare a series of buffers with varying pH values (e.g., 6.0, 7.0, 7.4, 8.0) and test the solubility of your compound in each.
Below is a decision workflow for immediate troubleshooting of precipitation.
Caption: Troubleshooting workflow for unexpected precipitation.
Q2: I need to achieve high aqueous solubility for an in vivo study, and co-solvents are not an option. What are my best strategies?
A2: For applications requiring high aqueous solubility without organic co-solvents, you must employ more advanced chemical modification or formulation strategies. These are typically considered during the design and synthesis phase but can sometimes be applied post-synthesis.
Strategy 1: Chemical Modification - The closo to nido Conversion This is the most powerful chemical strategy for dramatically increasing the aqueous solubility of a carborane derivative.
-
The Chemistry: The neutral, hydrophobic closo-carborane cage can be selectively deboronated (one boron vertex removed) by treatment with a strong base like cesium fluoride, hydroxide, or amines.[4][8][9] This opens the cage to form an anionic, hydrophilic nido-carborane species.[2][10] This transformation fundamentally changes the physicochemical properties of the molecule from highly lipophilic to a soluble salt.
-
When to Use It: This is ideal for drug candidates where the core carborane cage is primarily for boron delivery (as in BNCT) and its overall shape can be altered. The resulting nido-anion is often highly soluble in water and buffers.[10]
Strategy 2: Formulation with Excipients If modifying the core structure is not desirable, formulation provides a non-covalent approach to enhance solubility.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic carborane cage, forming an inclusion complex that is water-soluble.[7][11][12] This is a common strategy for improving the solubility of poorly soluble drugs.
-
Liposomal Encapsulation: For highly lipophilic derivatives, liposomes can be used as delivery vehicles. The carborane compound is partitioned into the lipid bilayer of the liposome, which can then be dispersed in an aqueous medium.[3][10]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, carrying the drug in the dispersed phase.[11][13]
Caption: Overview of advanced strategies for solubility enhancement.
Proactive Design: Synthesizing for Solubility
The most effective way to avoid solubility problems is to incorporate water-solubilizing moieties during the initial design and synthesis of the derivative.
-
Conjugation to Polar Molecules: Attaching highly polar and water-soluble molecules is a proven strategy. Incorporating a sugar moiety, such as glucosamine, can significantly improve aqueous solubility.[14] Similarly, conjugation to polyethylene glycol (PEG) chains is a well-established method for improving the pharmacokinetic properties and solubility of drugs.[3]
-
Introduction of Ionizable Groups: As mentioned previously, strategically placing carboxylic acid or amine functionalities on your derivative allows for salt formation, providing a reliable handle for pH-dependent solubility enhancement.
Solubility Data Comparison
The following table provides hypothetical solubility data for different 1-Methyl-o-carborane derivatives to illustrate the impact of various functional groups.
| Derivative ID | Modifying Group | Predicted Solubility in PBS (pH 7.4) | Strategy Employed |
| Cpd-1 | None (1-Methyl-o-carborane) | < 0.1 µg/mL | Baseline |
| Cpd-2 | -CH₂-COOH | ~50 µg/mL | Ionizable Group |
| Cpd-3 | -CH₂-NH₂ (as HCl salt) | ~75 µg/mL | Ionizable Group (Salt) |
| Cpd-4 | Conjugated Glucosamine | > 1 mg/mL | Polar Moiety Conjugation |
| Cpd-5 | nido-carborane anion (from Cpd-1) | > 10 mg/mL | closo to nido Conversion |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by UV-Vis Spectroscopy
This protocol provides a rapid assessment of the solubility of your compound in a chosen buffer.
Objective: To determine the kinetic solubility of a 1-Methyl-o-carborane derivative.
Materials:
-
10 mM stock solution of the test compound in 100% DMSO.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well UV-transparent microplate.
-
Microplate reader with UV-Vis capabilities.
Methodology:
-
Prepare a calibration curve:
-
Serially dilute the 10 mM DMSO stock into 100% DMSO to create standards (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Add 2 µL of each standard to 198 µL of PBS in a microplate well.
-
Measure the absorbance at the compound's λ_max.
-
Plot absorbance vs. concentration to generate a standard curve.
-
-
Prepare the solubility sample:
-
Add 2 µL of the 10 mM DMSO stock solution to 198 µL of PBS in a new well. This creates a nominal concentration of 100 µM.
-
Mix thoroughly by pipetting.
-
-
Incubate and Measure:
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
After incubation, measure the UV absorbance of the sample wells at the same λ_max.
-
-
Calculate Solubility:
-
Using the standard curve, convert the absorbance of the sample to a concentration. This value represents the kinetic solubility. If a precipitate is visible, centrifuge the plate before reading the absorbance of the supernatant to measure the amount of compound remaining in solution.
-
Protocol 2: Conversion of closo-Carborane to nido-Carborane Anion
This protocol describes a general procedure for deboronation to improve aqueous solubility.[8]
Objective: To increase the aqueous solubility of a carborane derivative by converting the closo- cage to a nido- anion.
Materials:
-
closo-carborane derivative.
-
Cesium fluoride (CsF).
-
Ethanol (EtOH).
-
Round-bottom flask and stir bar.
-
Nitrogen or Argon atmosphere setup.
Methodology:
-
Dissolve the closo-carborane derivative (1 equivalent) in ethanol in a round-bottom flask under an inert atmosphere.
-
Add Cesium Fluoride (CsF) (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or NMR spectroscopy. A key indicator in the ¹H NMR spectrum is the appearance of a broad peak corresponding to the B–H–B protons, typically upfield around -2 ppm.[8]
-
Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting cesium salt of the nido-carborane derivative is typically much more soluble in water than the starting material.
-
Purification can be achieved by recrystallization or chromatography, depending on the nature of the compound.
Caption: The chemical basis for solubility enhancement via deboronation.
Frequently Asked Questions (FAQs)
Q: Does the methyl group on 1-Methyl-o-carborane significantly impact solubility compared to unsubstituted o-carborane? A: The methyl group itself slightly increases the lipophilicity. However, its primary role is often as a synthetic handle or to block one of the acidic C-H vertices of the carborane cage, directing further functionalization to the other carbon atom. The overall poor solubility is dominated by the nature of the boron cage itself.
Q: Are there analytical techniques to confirm the structural integrity of my carborane derivative in solution? A: Yes. ¹¹B NMR spectroscopy is a powerful tool. It is highly sensitive to the geometry of the boron cluster. A clean ¹¹B NMR spectrum can confirm that the closo- cage is intact, while the appearance of new, often broader and more upfield signals can indicate degradation or conversion to a nido- cage.[6][14]
Q: Can carborane derivatives bind to proteins non-specifically due to their hydrophobicity? A: Yes, this is a valid concern. The high hydrophobicity of closo-carboranes can lead to non-specific binding with proteins, which can complicate the interpretation of biological data. This is another reason why strategies that enhance hydrophilicity, such as conversion to a nido- cage or conjugation with PEG, are often beneficial for biological applications.
References
-
A Novel Closo-Ortho-Carborane-Based Glucosamine Derivative as a Promising Agent for Boron Neutron Capture Therapy - PMC. PubMed Central. Available at: [Link]
-
High-Purity 1-Methyl-o-Carborane (CAS: 16872-10-9) - UCHEM. UCHEM. Available at: [Link]
-
Carborane clusters increase the potency of bis-substituted cyclam derivatives against Mycobacterium tuberculosis - PMC. NIH. Available at: [Link]
-
Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Publications. Available at: [Link]
-
1-Methyl- ortho -carborane (CH 3 C 2 B 10 H 11 ) ( 4 ), the modifying entity. ResearchGate. Available at: [Link]
-
Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. MDPI. Available at: [Link]
-
In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection. MDPI. Available at: [Link]
-
Recent Advances in Carborane-Based Crystalline Porous Materials. MDPI. Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Innovations in Drug Discovery with Carborane Derivatives. NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]
-
Development of the High-Affinity Carborane-Based Cannabinoid Receptor Type 2 PET Ligand [18F]LUZ5-d8 - PMC. PubMed Central. Available at: [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. PubMed Central. Available at: [Link]
-
New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies. RSC Publishing. Available at: [Link]
-
Formulation of poorly soluble compounds. EMA. Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Carbaboranes as Pharmacophores: Properties, Synthesis, and Application Strategies | Request PDF. ResearchGate. Available at: [Link]
-
Hawthorne Research - Camouflaged Polyhedral Species. UCLA – Chemistry and Biochemistry. Available at: [Link]
-
1-Methyl-o-carborane (10B). Katchem. Available at: [Link]
-
1-Methyl-o-carborane | C3H4B10 | CID 55250284. PubChem - NIH. Available at: [Link]
-
Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC. PubMed Central. Available at: [Link]
-
The medicinal chemistry of carboranes | Request PDF. ResearchGate. Available at: [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of the High-Affinity Carborane-Based Cannabinoid Receptor Type 2 PET Ligand [18F]LUZ5-d8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Carborane clusters increase the potency of bis-substituted cyclam derivatives against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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regioselectivity issues in 1-Methyl-o-carborane functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-o-carborane. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the complex challenge of regioselective B–H functionalization. As a Senior Application Scientist, my goal is to explain the causality behind experimental outcomes and provide actionable, field-proven solutions.
Introduction: The Challenge of Selectivity
o-Carboranes are icosahedral boron-carbon molecular clusters often considered three-dimensional analogues of benzene.[1] Their unique stability and geometry make them valuable building blocks in materials science and medicine.[2] However, the functionalization of the ten chemically similar B–H vertices in 1-methyl-o-carborane presents a significant synthetic challenge. Achieving high regioselectivity is critical for creating well-defined structures for downstream applications. This guide will help you navigate these issues.
First, it is essential to be familiar with the standard numbering of the o-carborane cage, as all reactivity is discussed in this context.
Figure 2: Troubleshooting workflow for regioselectivity issues in 1-methyl-o-carborane functionalization.
Problem: Poor or No Regioselectivity in Electrophilic Substitution
-
Symptom: You are attempting an electrophilic reaction (e.g., halogenation) and obtaining a mixture of isomers, primarily at the B(9,12) and B(8,10) positions, which are difficult to separate.
-
Underlying Cause: The electronic difference between the B(9,12) and B(8,10) vertices is the smallest among the different boron groups. While B(9,12) is favored, highly reactive or "hard" electrophiles may not be selective enough, leading to attack at the slightly less electron-rich B(8,10) sites as well.
-
Solutions & Protocol Adjustments:
-
Modify the Electrophile: Guided by the HSAB principle, switch to a "softer" electrophile, which should exhibit greater selectivity for the most nucleophilic B(9,12) sites. For example, instead of using Br₂ with a strong Lewis acid, consider using NBS or another milder brominating agent.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). This will favor the kinetically controlled product, which is typically the result of attack at the most reactive B(9,12) site, and can suppress over-reaction or attack at secondary sites.
-
Change the Solvent: The solvent can influence the reactivity of the electrophile. [3]Experiment with solvents of different polarity. For instance, hexafluoroisopropanol (HFIP) has been shown to assist in promoting selective oxidations at the B(9) position. [4]
-
Problem: Unexpected Isomer Formation in Directed, Metal-Catalyzed B-H Activation
-
Symptom: You are using a directing group intended to functionalize a specific position (e.g., B(4)), but you isolate a significant amount of product functionalized at a different site (e.g., B(8) or B(9)).
-
Underlying Cause: This is a classic sign of catalyst migration or "cage walking". [5][6]The catalyst may coordinate and perform oxidative addition at the kinetically favored, sterically accessible B–H bond as intended by the directing group. However, this initial metal-carborane complex can be thermodynamically unstable and may rearrange via a series of cage-walking steps to a more stable intermediate before reductive elimination occurs.
-
Solutions & Protocol Adjustments:
-
Modify Catalyst Ligands: The ligand set on the transition metal is crucial. Bulky or electron-donating ligands can stabilize the initial metal-carborane complex, potentially creating a higher energy barrier for cage walking. Screen different phosphine or N-heterocyclic carbene (NHC) ligands.
-
Reduce Reaction Time and Temperature: Cage walking is a time- and temperature-dependent process. By running the reaction for a shorter duration or at a lower temperature, you may be able to intercept the kinetically formed product before significant isomerization can occur. Monitor the reaction by GC/MS or TLC at short intervals to find the optimal endpoint.
-
Change the Metal: Different metals have unique reactivities and propensities for migration. If a palladium-catalyzed reaction is problematic, consider exploring rhodium or iridium catalysts, which are also highly effective for B–H activation but may exhibit different isomerization tendencies. [7]
-
Summary of Regioselective Functionalization Strategies
| Reaction Type | Target Position(s) | Reagents / Catalyst | Key Considerations & Troubleshooting |
| Electrophilic Substitution | B(9), B(12) | Halogens, HNO₃, etc. | Inherently favors the most electron-rich sites. Use mild conditions and "soft" electrophiles for highest selectivity. [4] |
| Directed C-H Metalation | B(4), B(5) | Directing group on C(1) or C(2) + Pd(II), Rh(I), Ir(I) | Steric hindrance from C(1)-Me is a major factor. Ensure the directing group has the correct length and geometry. [8] |
| Directed B-H Metalation | B(8) | Directing group on B(3) + Pd(II) | Prone to "cage walking." Optimize ligands, temperature, and reaction time to prevent isomerization to B(9). [5] |
| Electron-Deficient Catalysis | B(8), B(9), B(10), B(12) | [Pd(MeCN)₄][BF₄]₂ | Targets the more electron-rich B-H bonds; selectivity can be moderate. [9] |
| Electron-Rich Catalysis | B(3), B(6) | Ir(I) complexes | Targets the most electron-deficient B-H bonds. Steric hindrance from C(1)-Me can be a major challenge. [7][9] |
Key Experimental Protocols
The following protocols are generalized examples. Always refer to specific literature procedures and perform appropriate safety assessments.
Protocol 1: Directing-Group-Assisted B(4)-H Arylation of 1-Methyl-o-carborane
This protocol is based on palladium-catalyzed methods using a picolinamide directing group. [8]
-
Synthesis of Directing Group Precursor:
-
Start with commercially available 1-methyl-o-carborane.
-
Deprotonate the C(2)-H using n-BuLi in THF at 0 °C.
-
Quench with an appropriate electrophile to install a handle for the directing group (e.g., react with CO₂ to form a carboxylic acid, then convert to the picolinamide).
-
-
B-H Arylation Reaction:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the 1-methyl-2-(picolinamide)-o-carborane substrate (0.2 mmol, 1.0 equiv.).
-
Add Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 equiv.), and the desired aryl iodide (3.0 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene, 3 mL).
-
Heat the reaction mixture at 110-130 °C for 12-24 hours, monitoring by TLC or GC/MS.
-
Troubleshooting: If low yield is observed, consider a different silver salt (e.g., AgNTf₂) or a different palladium source. If a mixture of B(4) and other isomers is seen, try lowering the temperature and extending the reaction time.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate or CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the B(4)-arylated product.
-
Protocol 2: Electrophilic B(9)-Hydroxylation of 1-Methyl-o-carborane
This protocol is adapted from methods using nitric acid for selective oxidation. [4]
-
Reaction Setup:
-
To a round-bottom flask, add 1-methyl-o-carborane (1.0 mmol, 1.0 equiv.).
-
Add hexafluoroisopropanol (HFIP) as the solvent (0.2 M concentration).
-
Add trifluoromethanesulfonic acid (HOTf) (20 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Slowly add 68% nitric acid (HNO₃) (1.5 equiv.) dropwise to the stirred solution.
-
Caution: The reaction can be exothermic. Maintain cooling and add the acid slowly.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.
-
Troubleshooting: If selectivity is poor (formation of B(8)-OH or di-hydroxylated products), ensure the temperature is strictly controlled during addition. The purity of the starting carborane is also critical.
-
-
Workup and Purification:
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography on silica gel to yield the B(9)-hydroxy-1-methyl-o-carborane.
-
References
-
Palladium-Catalyzed Regioselective B(3,5)-Dialkenylation and B(4)-Alkenylation of o-Carboranes. The Journal of Organic Chemistry. Available from: [Link]
-
Catalytic Cage BH Functionalization of Carboranes via “Cage Walking” Strategy. ACS Catalysis. Available from: [Link]
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Carborane Substituents Promote Direct Electrophilic Insertion over Reduction-Metalation Reactions. Angewandte Chemie International Edition. Available from: [Link]
-
“Cage Walking” Synthetic Strategy for Unusual Unsymmetrical Supramolecular Cages. Journal of the American Chemical Society. Available from: [Link]
-
Controlled functionalization of o-carborane via transition metal catalyzed B–H activation. Chemical Society Reviews. Available from: [Link]
-
Theoretical calculation of regioselectivity and solvation effects on B–H activation of O-carborane guided by directing group. Dalton Transactions. Available from: [Link]
-
A strategy for regioselective B–H functionalization of o-carboranes via base metal catalysis. Organic Chemistry Frontiers. Available from: [Link]
-
Access to cationic polyhedral carboranes via dynamic cage surgery with N-heterocyclic carbenes. Nature Communications. Available from: [Link]
-
Directing-Group-Assisted Transition-Metal-Catalyzed Selective BH Functionalization of o-Carboranes. ResearchGate. Available from: [Link]
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Bis(1-methyl-ortho-carboranyl)borane. ResearchGate. Available from: [Link]
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How does the methyl group o-p directing?. Quora. Available from: [Link]
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Controlling Regiochemistry in the Syntheses of Boraindanes from Diborane(4) Starting Materials. Chemistry – A European Journal. Available from: [Link]
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Regioselective Nucleophilic Alkylation/Arylation of B-H Bonds in o-Carboranes: An Alternative Method for Selective Cage Boron Functionalization. ResearchGate. Available from: [Link]
-
B(9)-OH-o-Carboranes: Synthesis, Mechanism, and Property Exploration. Journal of the American Chemical Society. Available from: [Link]
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Controlled functionalization of o-carborane via transition metal catalyzed B–H activation. Chemical Society Reviews. Available from: [Link]
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HSAB theory guiding electrophilic substitution reactions of o-carborane. Organic Chemistry Frontiers. Available from: [Link]
-
Double deboronation and homometalation of 1,1'-bis(ortho-carborane). ResearchGate. Available from: [Link]
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Electrochemical Cage Activation of Carboranes. ResearchGate. Available from: [Link]
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Interaction: Boron Cluster-Based Noncovalent Bond and Its Applications in Solid-State Materials. Accounts of Materials Research. Available from: [Link]
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Hawthorne Research - Camouflaged Polyhedral Species. UCLA Chemistry and Biochemistry. Available from: [Link]
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Functionalization of o-carboranes via carboryne intermediates. Chemical Society Reviews. Available from: [Link]
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Theoretical Studies On Transition Metal-Catalyzed Selective B-H Functionalization Of O-Carboranes. Globe Thesis. Available from: [Link]
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Advances in transition metal catalyzed selective B H functionalization of o-carboranes. ResearchGate. Available from: [Link]
-
The Effect of Carborane Substituents on the Lewis Acidity of Boranes. ChemRxiv. Available from: [Link]
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A Strategy for Selective Catalytic B-H Functionalization of o-Carboranes. Accounts of Chemical Research. Available from: [Link]
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Site- and enantioselective B−H functionalization of carboranes. ResearchGate. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Computational Analysis of 1-Methyl-o-carborane and Its Isomeric Landscape
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Unique World of Carboranes and the Significance of 1-Methyl-o-carborane
Carboranes are a fascinating class of polyhedral boron-carbon cluster compounds that bridge the gap between organic and inorganic chemistry.[1][2] Their three-dimensional structures and delocalized electron systems endow them with exceptional thermal and chemical stability.[][4] Among the most studied carboranes are the icosahedral closo-carboranes with the general formula C₂B₁₀H₁₂, which exist as three isomers: ortho-, meta-, and para-carborane.[5][6] The positioning of the two carbon atoms within the icosahedral cage dramatically influences their electronic properties and reactivity.[7][8]
This guide focuses on 1-Methyl-o-carborane, a derivative of the ortho-isomer that is gaining attention in various fields, including medicinal chemistry for applications like boron neutron capture therapy (BNCT) and as a building block for advanced materials.[9][10] The addition of a methyl group to the carborane cage introduces further nuances to its properties, making a thorough computational analysis essential for understanding its behavior and predicting its potential applications.
This document provides a comparative analysis of 1-Methyl-o-carborane against its parent carborane isomers, supported by computational data. We will delve into the theoretical methodologies that underpin these analyses, present key findings in a comparative format, and provide a detailed protocol for performing such computational experiments.
The "Why": Rationale for Computational Analysis in Carborane Chemistry
Experimental characterization of carboranes can be complex and resource-intensive. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and predictive tool to:
-
Elucidate Electronic Structure: Understand the distribution of electrons within the carborane cage and how it influences reactivity.
-
Predict Stability: Determine the relative thermodynamic stabilities of different isomers and substituted carboranes.[11]
-
Probe Reactivity: Identify sites susceptible to electrophilic or nucleophilic attack and predict the outcomes of chemical reactions.
-
Interpret Spectroscopic Data: Correlate computational results with experimental data from techniques like NMR spectroscopy.[12]
By leveraging computational methods, researchers can gain deep insights into the fundamental properties of molecules like 1-Methyl-o-carborane, accelerating the design and development of new carborane-based technologies.
Comparative Computational Analysis: 1-Methyl-o-carborane vs. Key Carborane Isomers
To provide a clear comparison, we will examine several key computational descriptors for 1-Methyl-o-carborane and the parent ortho-, meta-, and para-carborane isomers. The following data is synthesized from various computational studies and serves as a representative comparison.
Isomeric Landscape and Stability
The relative stability of the carborane isomers is a critical factor in their synthesis and application. Thermal isomerization can convert the initially formed ortho-carborane to the more stable meta- and para-isomers at high temperatures.[6][13]
Diagram 1: Isomerization of closo-Dicarbadodecaboranes
Caption: Thermal isomerization pathway of o-carborane.
Computational studies consistently show that the para-isomer is the most thermodynamically stable, followed by the meta- and then the ortho-isomer.[7] The introduction of a methyl group on the ortho-carborane cage does not alter this fundamental stability trend.
Table 1: Calculated Relative Stabilities of Carborane Isomers
| Compound | Relative Energy (kcal/mol) |
| o-carborane | 0 (Reference) |
| m-carborane | -14.7 |
| p-carborane | -27.5 |
Note: These are representative values from DFT calculations and may vary slightly depending on the computational method.
Electronic Properties: Dipole Moments and Frontier Molecular Orbitals
The arrangement of the carbon atoms within the icosahedral cage has a profound impact on the electronic properties of carboranes. This is clearly reflected in their dipole moments.
Table 2: Comparison of Dipole Moments and HOMO-LUMO Gaps
| Compound | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
| o-carborane | 4.53[4] | 8.2 |
| 1-Methyl-o-carborane | ~4.7 (Estimated) | ~8.1 (Estimated) |
| m-carborane | 2.85[4] | 8.5 |
| p-carborane | 0[4] | 8.7 |
The high dipole moment of o-carborane arises from the proximity of the two electronegative carbon atoms.[4] The introduction of an electron-donating methyl group is expected to slightly increase the dipole moment of 1-Methyl-o-carborane. The HOMO-LUMO gap is a key indicator of chemical reactivity, with a larger gap generally implying greater stability. The para-isomer, being the most symmetric and stable, exhibits the largest HOMO-LUMO gap.
Reactivity: C-H Acidity and Susceptibility to Electrophilic Attack
The electron-withdrawing nature of the carborane cage makes the C-H protons acidic, allowing for functionalization at these positions.[][4] The acidity decreases in the order ortho > meta > para.[7]
Diagram 2: Reactivity Comparison of Carborane Isomers
Caption: General reactivity trends of carborane isomers.
The boron atoms in the carborane cage are susceptible to electrophilic attack, and the reactivity at these positions is also influenced by the isomer. For o-carborane, the boron atoms adjacent to the carbon atoms are particularly activated. The methyl group in 1-Methyl-o-carborane, being electron-donating, can slightly modulate the reactivity of the adjacent boron atoms.
Experimental Protocol: DFT-Based Geometry Optimization and Electronic Structure Analysis of 1-Methyl-o-carborane
This protocol outlines the steps for performing a computational analysis of 1-Methyl-o-carborane using Density Functional Theory (DFT).
I. Software and Hardware Requirements
-
Computational Chemistry Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS.
-
Molecular Visualization Software: A program for building and visualizing molecules, such as GaussView, Avogadro, or Chemcraft.
-
High-Performance Computing (HPC) Cluster: Access to a multi-core computing cluster is recommended for efficient calculations.
II. Step-by-Step Methodology
-
Molecule Building and Initial Geometry:
-
Using a molecular visualization tool, construct the 3D structure of 1-Methyl-o-carborane.
-
Perform an initial geometry optimization using a fast, low-level method (e.g., a molecular mechanics force field) to obtain a reasonable starting structure.
-
-
Input File Preparation for DFT Calculation:
-
Create an input file for your chosen quantum chemistry software. This file will specify the computational method, basis set, and type of calculation.
-
Recommended Method: The B3LYP functional is a widely used and reliable choice for carborane systems.[14]
-
Recommended Basis Set: The 6-311+G* basis set provides a good balance of accuracy and computational cost for these systems.[14]
-
Calculation Type: Specify a geometry optimization followed by a frequency calculation (Opt Freq). The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
-
Execution of the Calculation:
-
Submit the input file to the HPC cluster for calculation.
-
Monitor the progress of the job until it completes successfully.
-
-
Analysis of Results:
-
Geometry Optimization:
-
Open the output file in your visualization software to view the optimized geometry of 1-Methyl-o-carborane.
-
Analyze key bond lengths and angles.
-
-
Frequency Analysis:
-
Check the output file to ensure there are no imaginary frequencies, confirming a stable structure.
-
-
Electronic Properties:
-
Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) from the output file. Calculate the HOMO-LUMO gap.
-
Visualize the HOMO and LUMO to understand the electron distribution and identify reactive sites.
-
Extract the calculated dipole moment.
-
-
Diagram 3: Computational Workflow for Carborane Analysis
Caption: A typical DFT workflow for analyzing carboranes.
Conclusion and Future Directions
Computational analysis provides an indispensable toolkit for researchers working with carboranes. This guide has offered a comparative overview of 1-Methyl-o-carborane in the context of its parent isomers, highlighting the profound influence of both isomeric form and substitution on the molecule's properties. The provided computational protocol serves as a starting point for conducting in-depth theoretical investigations.
Future computational studies could explore the interactions of 1-Methyl-o-carborane with biological targets, investigate its reactivity in greater detail using more advanced computational models, and guide the synthesis of novel carborane derivatives with tailored properties for specific applications. The synergy between computational prediction and experimental validation will undoubtedly continue to drive innovation in the exciting field of carborane chemistry.
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Hawthorne, M. F., & Adler, R. G. (1974). Determination of the electronic properties of carboranes, carborane anions, and metallocarboranes from fluorine-19 nuclear magnetic resonance studies. Journal of the American Chemical Society, 96(1), 307-308. Available at: [Link]
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Pang, R., Li, J., Cui, Z., Zheng, C., Li, Z., Chen, W., Qi, F., Su, L., & Xiao, X.-Q. (2019). Synthesis, structure and DFT calculations of 1,2-N-substituted o-carboranes. Dalton Transactions, 48(7), 2355-2361. Available at: [Link]
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Ilyushin, A. M., Tarakhno, Z. N., & Larin, A. V. (2021). Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. Molecules, 26(21), 6485. Available at: [Link]
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Pang, R., Li, J., Cui, Z., Zheng, C., Li, Z., Chen, W., Qi, F., Su, L., & Xiao, X.-Q. (2019). Synthesis, structure and DFT calculations of 1,2-N-substituted o-carboranes. Dalton Transactions, 48(7), 2355-2361. Available at: [Link]
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Zhang, J., Zhao, D., & Schleyer, P. v. R. (2013). DFT Studies on Structures, Stabilities, and Electron Affinities of closo-Supercarboranes C2Bn–2Hn (n = 13–20). The Journal of Physical Chemistry A, 117(34), 8345–8351. Available at: [Link]
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Grishaev, V. O., Sedykh, A. E., Tumanov, N. A., Aslandukov, A. N., Aslandukova, M. V., & Bykov, M. (2022). Structural Phase Transitions in closo-Dicarbadodecaboranes C2B10H12. Inorganic Chemistry, 61(16), 6066–6075. Available at: [Link]
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Grisafe, B. J., & Viñas, C. (2020). m-Carborane as a Novel Core for Periphery-Decorated Macromolecules. Molecules, 25(23), 5606. Available at: [Link]
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UCHEM. (2025). Borane and Carborane Derivatives: Structure, Reactivity, and Applications. Available at: [Link]
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Wu, Z., Liu, T., Zhang, G., & Li, Y. (2023). A comparison of para, meta, and ortho-carborane centred non-fullerene acceptors for organic solar cells. Journal of Materials Chemistry C, 11(8), 2824-2831. Available at: [Link]
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Grisafe, B. J., & Viñas, C. (2020). N,O-Type Carborane-Based Materials. Molecules, 25(17), 3980. Available at: [Link]
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Sivaev, I. B., & Bregadze, V. I. (2022). Synthesis and Reactivity of Cyclic Oxonium Derivatives of nido-Carborane: A Review. Molecules, 27(3), 1059. Available at: [Link]
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Crespo, O., Gimeno, M. C., Laguna, A., Ospino, I., Aullón, G., & Oliva, J. M. (2004). Organometallic gold complexes of carborane. Theoretical comparative analysis of ortho, meta, and para derivatives and luminescence studies. Dalton Transactions, (10), 1584-1592. Available at: [Link]
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Quan, Y., & Xie, Z. (2018). HSAB theory guiding electrophilic substitution reactions of o-carborane. Organic Chemistry Frontiers, 5(2), 219-223. Available at: [Link]
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Wang, N., Li, B., & Wang, J. (2021). Avenue to novel o-carboranyl boron compounds – reactivity study of o-carborane-fused aminoborirane towards organic azides. Chemical Science, 12(4), 1439-1445. Available at: [Link]
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Anufriev, S. A., Stogniy, M. Y., & Sivaev, I. B. (2021). Synthesis of 3-Aryl-ortho-carboranes with Sensitive Functional Groups. Molecules, 26(23), 7356. Available at: [Link]
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Akram, M. O., Tidwell, J. R., Dutton, J. L., & Martin, C. D. (2023). Bis(1-methyl-ortho-carboranyl)borane. Angewandte Chemie International Edition, 62(34), e202307040. Available at: [Link]
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Akram, M. O., Tidwell, J. R., Dutton, J. L., & Martin, C. D. (2023). COMMUNICATION Bis(1-methyl-ortho-carboranyl)borane. Angewandte Chemie International Edition, 62(34), e202307040. Available at: [Link]
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Olejniczak, A. B., Sut, A., Wróblewski, A. E., & Leśnikowski, Z. J. (2007). Borane clusters as potential infrared label for nucleic acids. Inorganica Chimica Acta, 360(4), 1137-1144. Available at: [Link]
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Akram, M. O., Tidwell, J. R., Dutton, J. L., & Martin, C. D. (2023). Bis(1-Methyl-ortho-Carboranyl)Borane. Angewandte Chemie International Edition, 62(34), e202307040. Available at: [Link]
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Spokoyny, A. M., Macháček, J., & Michl, J. (2014). Practical Synthesis of 1,12-Difunctionalized o-Carborane for the Investigation of Polar Liquid Crystals. The Journal of Organic Chemistry, 79(17), 8031–8038. Available at: [Link]
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A Comparative Guide to the Biological Evaluation of Fluorescein-Tagged 1-Methyl-o-carborane: A Theranostic Agent for Boron Neutron Capture Therapy
This guide provides an in-depth technical comparison of fluorescein-tagged 1-methyl-o-carborane, a promising theranostic agent for Boron Neutron Capture Therapy (BNCT), against other boron delivery agents. We will delve into the experimental data supporting its biological evaluation, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its performance and potential. This document moves beyond a simple recitation of protocols to explain the causal logic behind experimental design, ensuring a trustworthy and authoritative resource grounded in scientific integrity.
Introduction: The Quest for a Superior Boron Delivery Agent in BNCT
Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy that selectively destroys cancer cells while sparing surrounding healthy tissue.[1][2] The efficacy of BNCT is critically dependent on the preferential accumulation of a sufficient concentration of boron-10 (¹⁰B) within tumor cells.[3] The clinically approved boron delivery agents, sodium borocaptate (BSH) and boronophenylalanine (BPA), have shown therapeutic benefits but are hampered by limitations such as low tumor selectivity and/or insufficient boron delivery.[4][5] This has spurred the development of a new generation of boron carriers with improved pharmacological properties.
Fluorescein-tagged 1-methyl-o-carborane emerges as a compelling candidate, designed to function as a "theranostic" agent—combining therapeutic potential with diagnostic imaging capabilities.[6] The conjugation of a fluorescent tag like fluorescein allows for real-time monitoring of the agent's uptake and distribution within cells and tissues, a crucial aspect for optimizing treatment protocols.[7][8] The choice of an o-carborane cage provides a high boron content, essential for a potent therapeutic effect.[9] This guide will dissect the biological evaluation of this promising compound, comparing its performance with established and emerging alternatives.
Comparative Analysis of Boron Delivery Agents
The ideal boron delivery agent for BNCT should exhibit high tumor selectivity, achieve a therapeutic boron concentration in the tumor (typically >20 ppm), and possess low systemic toxicity.[8] Here, we compare fluorescein-tagged 1-methyl-o-carborane with the clinically used agents (BSH and BPA) and another class of fluorescently-tagged carboranes, the carboranyl-BODIPY derivatives.
Cytotoxicity Profile
A fundamental prerequisite for any BNCT agent is low intrinsic cytotoxicity to normal cells. The therapeutic effect should primarily arise from the neutron capture reaction, not from the chemical toxicity of the delivery agent itself. The half-maximal inhibitory concentration (IC50) is a key metric for assessing cytotoxicity.
| Compound | Cell Line | IC50 (mM) | Boron Concentration (ppm ¹⁰B) | Reference |
| Fluorescein-tagged 1-Methyl-o-carborane | SCC-VII | 1 | 21 | [1] |
| Sodium Borocaptate (BSH) | SCC-VII | 28 | - | [1] |
| Boronophenylalanine (BPA) | SCC-VII | 7.9 | - | [1] |
| Carboranyl-BODIPY Derivatives | HCT116 | Varies | - |
Table 1: Comparative in vitro cytotoxicity of various boron delivery agents.
As the data indicates, fluorescein-tagged 1-methyl-o-carborane exhibits moderate cytotoxicity, with an IC50 value significantly lower than that of BSH and BPA, suggesting a more favorable toxicity profile.[1] This is a critical advantage, as lower intrinsic toxicity allows for the administration of higher doses to achieve the necessary therapeutic boron concentration in the tumor without causing undue harm to healthy tissues. The higher boron content of the carborane-based compound likely contributes to its relative cytotoxicity compared to BPA and BSH on a molar basis.[1]
Cellular Uptake and Intracellular Boron Concentration
The ability of a boron delivery agent to be efficiently taken up by cancer cells and achieve a high intracellular boron concentration is paramount for the success of BNCT. Fluorescent tagging enables the semi-quantitative and qualitative assessment of cellular uptake through techniques like flow cytometry and fluorescence microscopy. For absolute quantification of intracellular boron, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard.
| Compound | Cell Line | Cellular Uptake Method | Key Findings | Reference |
| Fluorescein-tagged 1-Methyl-o-carborane | MIA PaCa-2 | Flow Cytometry & Fluorescence Microscopy | Dose-dependent increase in cellular uptake; uniform distribution in cytoplasm and nuclei. | [1][10] |
| Carboranyl-BODIPY Derivatives | HCT116 | Confocal Microscopy | o-carboranyl analogues retained fluorescence and accumulated in cells. | |
| Carborane-loaded Cationic Liposomes | DHD/K12/TRb & B16-F10 | α-spectrometry | At least 30 times higher cellular ¹⁰B concentration than BPA. | [11] |
| Novel o-carborane-glucosamine | U87-MG | Neutron Autoradiography | Significantly better boron concentration in cells compared to BPA. | [9] |
Table 2: Comparison of cellular uptake and boron accumulation for different boron delivery agents.
Studies on fluorescein-tagged 1-methyl-o-carborane have demonstrated its efficient uptake in pancreatic (MIA PaCa-2) and squamous cell carcinoma (SCC-VII) cell lines.[1][10] Flow cytometry analysis revealed a positive correlation between the concentration of the compound and cellular uptake.[1] Furthermore, fluorescence and confocal microscopy images showed a uniform distribution throughout the cytoplasm and nuclei, which is advantageous for irradiating the entire cell, including the genetically critical nucleus.[1][10]
In comparison, other advanced delivery systems like carborane-loaded liposomes and novel carborane-carbohydrate conjugates have shown even higher boron accumulation than the clinically used BPA.[9][11] This highlights the ongoing innovation in the field, with the goal of maximizing boron delivery to tumor cells.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the findings, this section provides detailed, step-by-step methodologies for the key experiments used in the biological evaluation of fluorescein-tagged 1-methyl-o-carborane.
Synthesis of Fluorescein-tagged 1-Methyl-o-carborane
The synthesis of the theranostic agent is a critical first step. The following protocol is based on a Williamson ether synthesis reaction.[1][10]
Experimental Workflow: Synthesis
Caption: Synthesis of Fluorescein-tagged 1-Methyl-o-carborane.
Step-by-Step Protocol:
-
Preparation of 1-Methyl-2-(4-iodobutyl)-o-carborane:
-
Dissolve 1-methyl-o-carborane in a suitable solvent (e.g., a mixture of diethyl ether and toluene) in an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add n-butyllithium dropwise via syringe and stir for 30 minutes at -78°C, then allow the mixture to warm to room temperature.
-
React the resulting lithium salt in situ with 1,4-diiodobutane.
-
Purify the product, 1-methyl-2-(4-iodobutyl)-o-carborane, using appropriate chromatographic techniques.
-
-
Conjugation with Fluorescein:
-
In a separate oven-dried round-bottom flask, dissolve sodium hydroxide in dimethylformamide (DMF) with sonication.
-
Add fluorescein and the purified 1-methyl-2-(4-iodobutyl)-o-carborane to the solution.
-
Heat the reaction mixture at 115°C for 24 hours.[9]
-
Remove the organic solvent by distillation.
-
Perform extraction with ethyl acetate and deionized water to isolate the crude product.
-
Purify the final product, fluorescein-tagged 1-methyl-o-carborane, using column chromatography.
-
Characterize the final product using NMR (¹H, ¹³C, ¹¹B), FT-IR, and mass spectrometry to confirm its structure and purity.[10]
-
In Vitro Cytotoxicity Assay (WST-8)
The WST-8 assay is a colorimetric method for the sensitive quantification of cell viability and proliferation.[12][13][14]
Experimental Workflow: WST-8 Cytotoxicity Assay
Caption: WST-8 Cytotoxicity Assay Workflow.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SCC-VII) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the fluorescein-tagged 1-methyl-o-carborane in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
WST-8 Addition: Add 10 µL of WST-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value using appropriate software.
Cellular Uptake Analysis by Flow Cytometry
Flow cytometry provides a high-throughput method to quantify the percentage of cells that have taken up a fluorescent compound and the relative amount of uptake per cell.[15][16][17][18][19]
Experimental Workflow: Flow Cytometry for Cellular Uptake
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A Comparative Guide to the Toxicity of 1-Methyl-o-carborane Based Compounds for Boron Neutron Capture Therapy
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comparative analysis of the toxicological profiles of emerging 1-Methyl-o-carborane based compounds against the clinically established boron carriers for Boron Neutron Capture Therapy (BNCT), Boronophenylalanine (BPA) and Sodium Borocaptate (BSH). As the development of next-generation boron delivery agents is critical for advancing BNCT, a thorough understanding of their inherent toxicity is paramount. This document synthesizes available preclinical data to offer a comparative perspective for researchers in the field.
It is important to note at the outset that while a growing body of research is exploring the potential of various carborane derivatives, comprehensive toxicological data for the parent compound, 1-Methyl-o-carborane, is not extensively available in the public domain. Therefore, this guide will focus on the toxicity of functionalized o-carborane compounds and draw comparisons with the well-documented profiles of BPA and BSH.
Introduction: The Imperative for Low-Toxicity Boron Carriers in BNCT
Boron Neutron Capture Therapy (BNCT) is a binary radiotherapy modality that leverages the nuclear capture reaction of boron-10 atoms with thermal neutrons to deliver highly localized and destructive alpha particles and lithium-7 nuclei to tumor cells. The success of BNCT is critically dependent on the selective accumulation of boron within the tumor tissue, achieving a high tumor-to-normal tissue boron concentration ratio. The ideal boron delivery agent should not only exhibit high tumor avidity and retention but also possess minimal intrinsic toxicity to healthy tissues.
The first-generation boron compounds explored for BNCT were often limited by their high systemic toxicity. The development of second-generation agents, namely Boronophenylalanine (BPA) and Sodium Borocaptate (BSH), marked a significant advancement due to their improved safety profiles. However, the quest for even more effective boron carriers with enhanced tumor targeting and lower toxicity continues. The unique properties of carboranes, particularly their high boron content, three-dimensional structure, and stability, have made them attractive scaffolds for the design of third-generation BNCT agents. This guide will delve into the toxicological considerations of one such class of emerging compounds: those based on the 1-Methyl-o-carborane scaffold.
Comparative Toxicity Profiles: o-Carborane Derivatives vs. BPA and BSH
In Vitro Cytotoxicity
The intrinsic cytotoxicity of a boron carrier is a crucial parameter, as high concentrations of the agent may be required to achieve therapeutic boron levels in the tumor. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Boron Compounds
| Compound Class | Specific Compound Example | Cell Line(s) | IC50 (µM) | Reference(s) |
| o-Carborane Derivatives | Carboranyl-containing Isoflavonoid (1m) | MDA-MB-231 (Breast Cancer) | 5.46 | [1] |
| Carboranyl-containing Isoflavonoid (1m) | PC-3 (Prostate Cancer) | 4.99 | [1] | |
| Carborane-functionalized Thiocarbohydrazone (TCH-m-CB) | MCF-7 (Breast Cancer) | 36.96 | [2] | |
| closo-Carborane BODIPY (5b) | T98G (Glioma) | > 100 (low dark toxicity) | [3] | |
| Clinically Used Agents | Boronophenylalanine (BPA) | HepG2 (Liver Cancer) | ~623 | [4] |
| Sodium Borocaptate (BSH) | B16 (Melanoma) | Non-toxic up to 300 µg/mL boron | [5] |
Note: IC50 values can vary significantly based on the cell line, exposure time, and assay method.
The data suggests that the cytotoxicity of o-carborane derivatives is highly dependent on the organic moiety to which the carborane cage is attached. Some derivatives, such as the isoflavonoid compound 1m, exhibit significant cytotoxicity in the low micromolar range, suggesting a potential dual role as a chemotherapeutic agent and a boron carrier.[1] In contrast, other derivatives, like the BODIPY compounds, show low intrinsic toxicity, which is a desirable characteristic for a dedicated boron delivery agent.[3]
BPA and BSH generally exhibit low cytotoxicity. The high IC50 value reported for BPA in HepG2 cells indicates that very high concentrations are needed to induce cell death without neutron activation.[4] Similarly, BSH has been shown to be relatively non-toxic to cells in culture.[5] This low inherent toxicity is a key reason for their clinical utility, as it allows for the administration of high doses to achieve the necessary tumor boron concentrations.
In Vivo Acute Toxicity
Acute toxicity studies in animal models provide essential information about the systemic toxicity of a compound and help determine a safe dose for further preclinical and clinical studies. The median lethal dose (LD50) is a common metric for acute toxicity.
Table 2: Comparative In Vivo Acute Toxicity (LD50) of Boron Compounds in Rodents
| Compound Class | Specific Compound Example | Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Boron-Carbohydrate Adducts | Fructose-phenylboronic acid adduct | Mice | Intraperitoneal | 1265 | [6] |
| Arabinose-phenylboronic acid adduct | Mice | Intraperitoneal | 1265 | [6] | |
| Clinically Used Agents | Boronophenylalanine (BPA) | Rats | Intraperitoneal | 841 | [7] |
| Boronophenylalanine (BPA) | Rats | Intravenous | 35.26 | [7] | |
| Boric Acid (for context) | Rats | Oral | 2660 | [8] |
Note: LD50 values can be influenced by the animal strain, sex, age, and the vehicle used for administration.
The available in vivo data for carborane-containing compounds is limited. The study on boron-carbohydrate adducts, while not containing a carborane cage, provides some context for the toxicity of boronated organic molecules, showing a relatively high LD50.[6] For BPA, the LD50 varies significantly with the route of administration, with intravenous administration being considerably more toxic than intraperitoneal injection.[7] It's important to recognize that the toxicity of boric acid, the simplest boron compound, is relatively low, providing a baseline for understanding the toxicity of more complex boron-containing drugs.[8]
Experimental Protocols: A Guide to Assessing Boron Compound Toxicity
To ensure the reproducibility and comparability of toxicity data, standardized experimental protocols are essential. Below are representative protocols for in vitro cytotoxicity and in vivo acute toxicity testing.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Diagram of MTT Assay Workflow:
Caption: Workflow of the MTT assay for in vitro cytotoxicity assessment.
In Vivo Acute Oral Toxicity (Up-and-Down Procedure)
The up-and-down procedure is a method for determining the LD50 that uses fewer animals than traditional methods.
Protocol:
-
Animal Selection: Use healthy, young adult rodents (e.g., mice or rats) of a single sex. Acclimatize the animals for at least 5 days before the study.
-
Dose Selection: Start with a dose that is estimated to be just below the expected LD50.
-
Dosing: Administer the test compound to a single animal by the desired route (e.g., oral gavage).
-
Observation: Observe the animal for signs of toxicity and mortality for at least 48 hours.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose (e.g., by a factor of 1.5-2.0).
-
If the animal dies, the next animal is given a lower dose.
-
-
Continuation: Continue this process until a sufficient number of reversals (survival followed by death, or vice versa) have been observed.
-
LD50 Calculation: The LD50 is calculated using statistical methods based on the pattern of outcomes.
-
Histopathology: At the end of the study, perform a gross necropsy on all animals and collect major organs for histopathological examination to identify any target organ toxicity.
Diagram of Acute Oral Toxicity Testing Workflow:
Caption: Workflow for in vivo acute oral toxicity testing using the up-and-down procedure.
Mechanistic Insights into Toxicity
The mechanisms underlying the toxicity of carborane-based compounds are not fully elucidated and are likely to be diverse, depending on the overall structure of the molecule. For some carborane derivatives that exhibit significant cytotoxicity, the mechanism may involve interactions with specific cellular targets, such as enzymes or receptors, leading to the disruption of critical cellular pathways. For instance, some carborane-containing compounds have been shown to induce apoptosis in cancer cells.
In contrast, the toxicity of BPA and BSH at high concentrations is less specific and may be related to general cellular stress or off-target effects. It is crucial to differentiate between the inherent toxicity of the boron carrier and the potent, localized cell-killing effect that occurs during BNCT when the boron-10 atoms are irradiated with neutrons.
Conclusion and Future Directions
The development of new boron carriers for BNCT is a vibrant area of research, with o-carborane-based compounds showing considerable promise due to their high boron content and chemical versatility. From the available data, it is evident that the toxicity of these compounds is not uniform and is heavily influenced by the nature of the organic scaffold. Some derivatives exhibit potent cytotoxic effects, which could be harnessed for a dual-modality anticancer strategy, while others possess the low intrinsic toxicity desirable for a dedicated boron delivery agent.
Compared to the clinically established agents BPA and BSH, which are characterized by their low systemic toxicity, the safety profiles of novel o-carborane derivatives require careful and thorough evaluation on a case-by-case basis. A significant gap in the current knowledge is the lack of comprehensive toxicological data for the parent 1-Methyl-o-carborane. Future research should prioritize the systematic toxicological evaluation of this fundamental building block to better understand its contribution to the toxicity of its derivatives.
As the field progresses, a multiparametric approach to toxicity assessment, encompassing in vitro cytotoxicity in a panel of cell lines (including normal cells), in vivo acute and chronic toxicity studies, and detailed histopathological analysis, will be essential for identifying the most promising and safest o-carborane-based candidates for clinical translation in BNCT.
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comparative binding affinity of carborane-based inhibitors
A Comparative Guide to the Binding Affinity of Carborane-Based Inhibitors
Authored by a Senior Application Scientist
Welcome to a detailed exploration of carborane-based inhibitors, a burgeoning class of molecules in drug discovery. This guide moves beyond a simple recitation of facts to provide an in-depth, objective comparison of their binding performance against key biological targets. As researchers and drug development professionals, understanding not just the what but the why is critical. We will delve into the unique physicochemical properties of the carborane cage that drive high-affinity interactions and examine the experimental data that substantiates these claims.
The central thesis of modern medicinal chemistry is that structure dictates function. The introduction of the carborane cage—a three-dimensional, highly stable, and hydrophobic cluster of boron and carbon atoms—into drug candidates represents a significant structural departure from traditional planar aromatic scaffolds.[1][2] This unique 3D geometry and the potential for unconventional interactions, such as dihydrogen bonds, provide a powerful tool for enhancing binding affinity and modulating selectivity.[2] This guide will synthesize data from crystallographic, kinetic, and thermodynamic studies to build a clear picture of how these fascinating structures interact with their biological targets.
The Carborane Advantage: A Unique Pharmacophore
Carboranes, formally dicarba-closo-dodecaboranes, are icosahedral clusters typically composed of ten boron atoms and two carbon atoms (C₂B₁₀H₁₂).[1] The relative positioning of the two carbon atoms gives rise to three isomers: ortho (1,2-), meta (1,7-), and para (1,12-).[1]
Several key properties make carboranes exceptional pharmacophores:
-
Hydrophobicity and 3D Structure: The carborane cage is highly hydrophobic and voluminous, often compared to a rotating phenyl ring but with a true three-dimensional architecture.[2] This allows it to effectively fill deep hydrophobic pockets within enzyme active sites or receptor binding domains, often leading to enhanced van der Waals contacts and, consequently, higher binding affinity.[3]
-
Metabolic Stability: Their inorganic nature makes carboranes exceptionally resistant to enzymatic degradation, which can increase the in vivo stability and bioavailability of a drug candidate compared to its organic counterparts.[1]
-
Unconventional Interactions: The B-H bonds in the carborane cage are hydridic (Hδ⁻), allowing them to form unconventional "dihydrogen bonds" with protic hydrogens (X-Hδ⁺, where X is N, O, or C) in protein residues.[4] These interactions, with calculated strengths of 2-6 kcal/mol, provide an additional binding contribution not available to traditional organic scaffolds.[4]
-
Synthetic Versatility: The cluster is a rigid scaffold that allows for precise, three-dimensional functionalization at its carbon and boron vertices, enabling fine-tuning of a compound's steric and electronic properties to optimize target binding.[1]
The following diagram illustrates the basic structure and isomeric forms of the icosahedral carborane cage, highlighting the points of functionalization that are critical for tuning binding affinity.
Caption: Isomeric forms of the carborane cage used in inhibitor design.
Comparative Binding Affinity at Key Therapeutic Targets
The true test of a pharmacophore lies in its performance. The inclusion of carborane cages has led to potent inhibitors across several important target classes.
Carbonic Anhydrases (CAs)
Carbonic anhydrases are ubiquitous enzymes, and the selective inhibition of tumor-associated isoforms like CAIX over off-target isoforms (e.g., CAII) is a major goal in cancer therapy.[3] Carborane-based sulfonamides have emerged as promising candidates. By replacing the typical aromatic ring of a sulfonamide inhibitor with a space-filling carborane cluster, researchers have developed compounds with high affinity and isoform selectivity.[3][5]
The carborane cage is designed to interact with both hydrophobic and hydrophilic residues on opposite sides of the enzyme's active site, a binding mode not easily achieved by planar organic molecules.[3]
| Inhibitor | Target | Binding Affinity (Kᵢ) | Comments | Source |
| 1-methylenesulfamide-1,2-dicarba-closo-dodecaborane | hCAII | Submicromolar | Crystal structure shows the carborane cage fills the active site, interacting with both hydrophobic and hydrophilic regions. | [3][6] |
| 1-methylenesulfamide-1,2-dicarba-closo-dodecaborane | hCAIX | Submicromolar | Demonstrates potent inhibition of the cancer-specific isoform. | [3][6] |
| Sulfonamido-functionalized carborane | hCAIX | ~1230-fold more selective for CAIX over CAII | High selectivity achieved by exploiting subtle differences in the active sites of the isoforms. | [5] |
HIV Protease
HIV protease is a critical enzyme for viral maturation, making it a prime target for antiretroviral drugs.[7][8] A significant challenge is the emergence of drug-resistant strains. Metallacarboranes, inorganic polyhedral boron clusters containing a metal atom like cobalt, represent a novel, nonpeptidic class of HIV protease inhibitors.[7][8]
X-ray crystallography reveals a unique inhibitory mechanism: two metallacarborane molecules bind to hydrophobic pockets in the S3 and S3' subsites, physically blocking the enzyme's flexible "flaps" from closing over the active site.[7][8] This mode of action is distinct from many conventional inhibitors and is effective against resistant protease variants.[4]
| Inhibitor | Target | Binding Affinity (Kᵢ) | Comments | Source |
| Substituted Metallacarborane (GB-18) | Wild-Type HIV-1 Protease | Low nanomolar | Binds asymmetrically to the symmetric active site, holding the flaps in a semi-open conformation. | [4] |
| Butylimino bis-cobalt bis(dicarbollide) derivative | Wild-Type HIV-1 Protease | 2.2 nM | One of the most potent compounds identified, demonstrating submicromolar antiviral activity in cell culture with no toxicity. | [7][8] |
Estrogen Receptors (ERs)
The estrogen receptors ERα and ERβ are key targets in therapies for hormone-dependent cancers and other conditions. The goal is often to develop ligands with high affinity and selectivity for one subtype over the other. By replacing parts of the steroidal skeleton of estradiol with a carborane cage, researchers have created "superagonist" ligands.
The high hydrophobicity of the para-carborane cage was leveraged to enhance binding affinity beyond that of the natural hormone.
| Inhibitor | Target | Binding Affinity | Comparison | Source |
| 17β-estradiol (natural ligand) | ERα | K_D = 0.4 nM | Benchmark | |
| BE120 (para-carborane analog) | ERα | Kᵢ = 0.1 nM | ~4-fold higher affinity than the natural ligand; acts as an ERα "superagonist". | |
| 9,10-diiodo-m-carborane derivative | ERβ | 14-fold higher affinity for ERβ than ERα | Demonstrates how functionalizing the carborane cage can tune receptor selectivity. |
Cannabinoid Receptor 2 (CB₂R)
The CB₂R is a target for treating inflammatory diseases and neuropathic pain. The development of high-affinity ligands is crucial for creating effective PET imaging agents and therapeutics. Replacing organic moieties with carborane cages has proven to be a successful strategy to simultaneously improve metabolic stability and binding affinity.[9]
Studies comparing the three carborane isomers directly linked to a thiazole scaffold revealed a clear structure-activity relationship, with the meta-carborane derivative showing the highest affinity.[9][10]
| Inhibitor | Target | Binding Affinity (Kᵢ) | Comments | Source |
| ortho-carborane derivative (Compound 9) | hCB₂R | 45.1 nM | Lowest affinity of the isomers, also showed lower chemical stability. | [9][10] |
| para-carborane derivative (Compound 11) | hCB₂R | 3.9 nM | ~10-fold higher affinity than the ortho-isomer. | [9][10] |
| meta-carborane derivative (LUZ5) | hCB₂R | 0.8 nM | Highest affinity in the series, highlighting the importance of isomer choice for optimal geometric fit in the binding pocket. | [9] |
Experimental Protocol: Measuring Binding Affinity via Isothermal Titration Calorimetry (ITC)
To trust the binding data presented, one must understand how it is generated. Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing binding interactions.[11][12] It directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding constant (Kₐ, and its inverse K_d), binding enthalpy (ΔH), and stoichiometry (n) in a single, label-free experiment.
Causality Behind the Method: The choice of ITC is deliberate. Unlike many other techniques, it measures the intrinsic thermodynamics of the interaction in solution without requiring immobilization or labeling, which can introduce artifacts.[13] The heat change is a universal feature of binding events, making the technique broadly applicable.[12]
Detailed Step-by-Step ITC Protocol for Inhibitor-Enzyme Binding
This protocol outlines a typical experiment to determine the binding affinity of a carborane-based inhibitor for its target enzyme.
Caption: Workflow for a typical Isothermal Titration Calorimetry (ITC) experiment.
Self-Validation and Trustworthiness: The protocol includes mandatory control experiments (Step 5). The heat generated from injecting the inhibitor into buffer alone (heat of dilution) must be small and consistent. Subtracting this from the primary binding data validates that the observed thermogram is due to the specific molecular interaction, making the system self-validating.[11]
Summary and Future Outlook
The evidence is compelling: carborane-based inhibitors are not merely a novelty but a validated platform for developing potent and selective therapeutic agents. Their unique combination of hydrophobicity, three-dimensional structure, and metabolic stability allows them to succeed where traditional organic scaffolds may fall short.[1] By filling hydrophobic pockets and engaging in unique dihydrogen bonding, carboranes consistently enhance binding affinity across a diverse range of biological targets, from enzymes like carbonic anhydrase and HIV protease to nuclear and G-protein coupled receptors.[3][4]
The comparative data clearly shows that the choice of carborane isomer (ortho, meta, para) and the nature of its substituents are critical for optimizing binding and achieving selectivity.[9] As our understanding of structure-activity relationships deepens and computational docking methods for boron clusters improve, the rational, structure-based design of next-generation carborane inhibitors will accelerate.[14] These compounds hold immense promise for tackling challenges in oncology, virology, and beyond.
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A Senior Application Scientist's Guide to the Synthesis of 1-Methyl-o-carborane: A Comparative Validation of Protocols
This guide provides an in-depth analysis and validation of synthetic protocols for 1-Methyl-o-carborane, a critical building block in advanced materials, medicinal chemistry, and organometallic research. Designed for researchers and drug development professionals, this document moves beyond simple procedural lists to offer a comparative analysis grounded in mechanistic understanding and practical, field-proven insights. We will dissect the most common synthetic routes, providing detailed experimental procedures, comparative data, and the causal reasoning behind critical experimental choices to ensure reproducibility and high purity.
Introduction: The Significance of 1-Methyl-o-carborane
The icosahedral closo-carboranes (C₂B₁₀H₁₂) are a remarkable class of boron-rich clusters renowned for their exceptional thermal and chemical stability, hydrophobicity, and three-dimensional σ-aromaticity. Among its derivatives, 1-Methyl-o-carborane is a foundational starting material. The methyl group provides a simple, stable substitution at one of the two carbon vertices, leaving the second C-H bond available for functionalization. This feature makes it an invaluable synthon for constructing more complex molecules, from liquid crystals to potential therapeutics for Boron Neutron Capture Therapy (BNCT).
However, the synthesis of carboranes is not trivial. Traditional methods often involve hazardous reagents, harsh reaction conditions, and challenging purifications. This guide aims to provide a clear, validated pathway for the reliable synthesis of 1-Methyl-o-carborane, comparing the predominant methods to enable researchers to select the protocol best suited for their laboratory scale and application needs.
Synthetic Pathways: A Comparative Overview
The construction of the o-carborane cage is primarily achieved through the reaction of a decaborane source with an alkyne. For 1-Methyl-o-carborane, the alkyne is propyne (CH₃C≡CH). The two most prevalent variations of this synthesis diverge on the nature of the decaborane starting material.
-
Method A: The Direct Approach. This method involves the direct reaction of decaborane (B₁₀H₁₄) with propyne, typically in the presence of a Lewis base catalyst.
-
Method B: The Adduct-First Approach. This is a more controlled, two-step procedure where decaborane is first converted into a stable bis-adduct, such as B₁₀H₁₂L₂, which is then reacted with propyne. Common Lewis bases (L) for this purpose are acetonitrile (CH₃CN) or dialkyl sulfides (R₂S).
The choice between these methods involves a trade-off between procedural simplicity and reaction control
A Senior Application Scientist's Guide to 1-Methyl-o-carborane as a Phenyl Group Bioisostere
For drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The phenyl group, while ubiquitous, often presents challenges related to metabolic instability and undesirable physicochemical properties.[1][2] This guide provides an in-depth comparison of 1-methyl-o-carborane as a non-classical bioisostere for the phenyl ring, offering a robust, three-dimensional alternative for overcoming common drug design hurdles.
We will explore the unique properties of the carborane cage, present comparative experimental data, and provide actionable protocols to empower researchers in their quest for novel, effective therapeutics.
The Challenge with Phenyl Rings: A Double-Edged Sword
The phenyl group is a mainstay in pharmaceuticals, prized for its ability to engage in hydrophobic and π-π stacking interactions within target proteins. However, its utility is often compromised by its susceptibility to metabolic oxidation by cytochrome P450 enzymes, leading to rapid clearance and the formation of potentially reactive metabolites. This metabolic liability necessitates a search for more robust isosteres that can mimic its desirable interactions without inheriting its weaknesses.[1]
Introducing the Carborane Cage: A 3D Aromatic Mimic
Carboranes are polyhedral boron-carbon clusters, with the icosahedral closo-dicarbadodecaborane (C₂B₁₀H₁₂) being the most studied in medicinal chemistry.[3] This cluster exists as three isomers—ortho (1,2-), meta (1,7-), and para (1,12-)—depending on the position of the two carbon atoms.[3][4]
Often described as three-dimensional analogues of benzene, these clusters possess unique properties that make them attractive phenyl mimetics:[3][4]
-
Exceptional Metabolic Stability : The inorganic, electron-delocalized structure of the carborane cage is highly resistant to enzymatic degradation, offering a significant advantage over the metabolically vulnerable phenyl ring.[5][6][7]
-
Hydrophobicity & Volume : With a volume comparable to a rotating phenyl ring, the carborane cage can effectively occupy hydrophobic binding pockets.[4][8]
-
Unique Interactions : Beyond simple hydrophobic interactions, the hydridic B-H bonds of the carborane cage can form unconventional dihydrogen bonds (B-H···H-X), offering novel interaction possibilities with biological targets.[6][9]
-
Synthetic Versatility : The C-H protons on the carborane cage are acidic, allowing for straightforward functionalization to incorporate the cage into a parent molecule.[4]
The 1-methyl-o-carborane variant specifically offers a pre-functionalized, stable building block with potentially enhanced solubility over the parent o-carborane.[10]
Caption: Bioisosteric replacement of a phenyl group with a carborane cage.
Comparative Analysis: Performance in Drug Analogues
The decision to replace a phenyl ring with 1-methyl-o-carborane is highly context-dependent, hinging on the specific topology of the target's binding site.
Physicochemical Properties
The primary differences lie in shape, volume, and lipophilicity. While both are hydrophobic, the carborane cage is a larger, spherical moiety.
| Property | Phenyl Group | 1-Methyl-o-carborane | Rationale & Implication |
| Shape | Planar / Toroidal | Spherical / Icosahedral | Critical for fitting into binding pockets. A narrow, flat pocket may not accommodate the bulky carborane.[11][12] |
| Volume | ~85 ų | ~150 ų | Carborane occupies more space, potentially leading to stronger hydrophobic interactions if the pocket is large enough.[13] |
| Lipophilicity | Moderately Lipophilic | Highly Lipophilic | Increased lipophilicity can enhance membrane permeability and binding but may negatively impact aqueous solubility.[9][14] |
| Metabolic Stability | Prone to oxidation | Highly resistant | A key advantage for improving pharmacokinetic profiles.[5][7] |
| Key Interactions | π-π stacking, Hydrophobic | Dihydrogen bonds, Hydrophobic | Offers a different mode of interaction that can be exploited in rational drug design.[4][6] |
Case Study 1: Success in Overcoming Multidrug Resistance
In the context of ABCG2 transporters, which contribute to multidrug resistance in cancer, carborane has proven to be a superior phenyl mimetic. A study compared a series of quinazoline-based inhibitors where a phenyl group was replaced by a carborane or adamantyl group.
-
Finding : The pentamethoxylated N-carboranyl derivative, DMQCd , was significantly more potent at inhibiting the ABCG2 transporter and reversing mitoxantrone resistance than its phenyl and adamantyl counterparts.[15][16]
-
Causality : The superior performance was attributed to the carborane cage's optimal size and hydrophobicity for the large, accommodating binding site of the ABCG2 transporter. Furthermore, the carborane derivatives exhibited significantly lower cytotoxicity compared to their organic analogues.[15][17]
| Compound | Moiety | IC₅₀ (MDCKII-WT) | IC₅₀ (MDCKII-hABCG2) |
| DMQCd | Carborane | >50 µM | >50 µM |
| DMQAd | Adamantyl | 42.81 µM | 9.42 µM |
| DMQPc | Phenyl | ~1.9 µM | ~1.9 µM |
| (Data synthesized from[15]) |
This table highlights the low intrinsic toxicity of the carborane derivative (DMQCd) compared to the phenyl version (DMQPc), making it a more promising candidate for combination therapy.
Case Study 2: Failure Due to Steric Hindrance
The strategy of replacing a phenyl ring with a carborane is not universally effective. A study on analogues of BMS-202, a potent PD-L1 inhibitor, provides a critical counterexample.
-
Finding : When the terminal phenyl ring of BMS-202 was replaced with a carborane cage, the resulting compounds completely lost their ability to inhibit the PD-1/PD-L1 interaction.[8][11][12]
-
Causality : Molecular docking studies revealed that the binding pocket of the PD-L1 dimer is a narrow crevice. While this pocket can comfortably accommodate the planar phenyl ring, it is too small for the bulky, spherical carborane cage, resulting in steric hindrance and a total loss of activity.[8][11][12] This demonstrates that a careful analysis of the target's binding site topology is essential before undertaking a phenyl-to-carborane switch.
Experimental Workflow & Protocols
A self-validating system is crucial for objectively comparing bioisosteres. Below is a recommended workflow and a detailed protocol for a foundational experiment.
Caption: Experimental workflow for comparing phenyl and carborane analogues.
Protocol: In Vitro Metabolic Stability Assessment
This protocol outlines a standard procedure to compare the metabolic stability of a carborane-containing compound and its phenyl analogue using human liver microsomes (HLM).
Objective: To determine the rate of metabolic degradation for each compound.
Materials:
-
Test compounds (Phenyl and Carborane analogues), 10 mM stock in DMSO
-
Human Liver Microsomes (HLM), 20 mg/mL stock
-
NADPH regenerating system (e.g., Corning Gentest™)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide)
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube on ice, prepare a master mix (excluding NADPH) containing HLM and phosphate buffer. The final HLM concentration should be 0.5 mg/mL.
-
Pre-incubation: Aliquot the master mix into separate tubes. Add the test compound to each tube to a final concentration of 1 µM. Vortex gently and pre-incubate at 37°C for 5 minutes to allow temperature equilibration.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each tube. This is your T=0 time point. Immediately remove a 50 µL aliquot from the T=0 sample and quench it by adding it to 150 µL of ice-cold acetonitrile containing the internal standard.
-
Time-Course Sampling: Continue incubating the remaining reaction mixture at 37°C in a shaking water bath. Remove additional 50 µL aliquots at subsequent time points (e.g., 5, 15, 30, and 60 minutes), quenching each one immediately in the same manner.
-
Sample Processing: Once all time points are collected, vortex all quenched samples vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a 96-well plate. Analyze the samples using an LC-MS/MS method optimized for detecting the parent compounds.
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each time point.
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression line (k). The in vitro half-life (t₁/₂) is calculated as 0.693 / k .
-
Expected Outcome: The carborane analogue is expected to show a significantly longer half-life (slower rate of degradation) compared to its phenyl counterpart, demonstrating its superior metabolic stability.
Conclusion & Strategic Recommendations
1-Methyl-o-carborane is not a simple drop-in replacement for a phenyl ring but a powerful strategic tool in drug design. Its primary advantages of exceptional metabolic stability and unique 3D structure can solve critical pharmacokinetic issues.[5][7]
-
When to Consider 1-Methyl-o-carborane:
-
When a lead compound with a phenyl group suffers from high metabolic clearance via aromatic oxidation.
-
When the target binding pocket is large, hydrophobic, and not sterically restricted.[15]
-
When seeking novel intellectual property space.
-
-
When to Exercise Caution:
By carefully considering the target environment and leveraging the comparative experimental workflows described, researchers can effectively utilize 1-methyl-o-carborane to design next-generation therapeutics with enhanced stability and novel modes of action.
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A Comparative Guide to the Applications of 1-Methyl-o-carborane: From Advanced Therapeutics to High-Performance Materials
Abstract
This guide provides a comprehensive technical review of 1-Methyl-o-carborane, a key derivative of the icosahedral boron cluster, ortho-carborane. We delve into its distinctive physicochemical properties—three-dimensional aromaticity, exceptional thermal and chemical stability, and high boron content—which are conferred by the carborane cage and modulated by the C1-methyl group. This document serves as a comparative analysis, evaluating the performance of 1-Methyl-o-carborane against conventional alternatives in its primary application areas: medicinal chemistry, particularly in Boron Neutron Capture Therapy (BNCT) and pharmacophore design, and materials science, with a focus on advanced polymers. We provide supporting experimental data, detailed protocols, and mechanistic diagrams to offer researchers, scientists, and drug development professionals a thorough understanding of its utility and potential.
Introduction: The Unique Architecture of 1-Methyl-o-carborane
Carboranes are a class of polyhedral boron-carbon molecular clusters, often regarded as three-dimensional analogues of benzene due to their electron-delocalized nature.[1][2] The most common isomer, ortho-carborane (1,2-dicarba-closo-dodecaborane), is an icosahedral cage composed of ten boron atoms and two adjacent carbon atoms, each with an exopolyhedral hydrogen atom.[3] This structure imparts remarkable properties:
-
High Stability: The cage is exceptionally resistant to thermal degradation and harsh chemical environments.[4]
-
Hydrophobicity: The non-polar B-H bonds make the cluster highly hydrophobic, a property that can be leveraged in drug design to enhance interaction with hydrophobic biological targets.[5]
-
High Boron Content: The cage is a rich source of boron, a critical feature for applications like Boron Neutron Capture Therapy (BNCT).[6]
1-Methyl-o-carborane features a methyl group substituting the hydrogen on one of the cage carbon atoms. This modification enhances solubility in organic solvents compared to the parent o-carborane and provides a stable, non-reactive site, directing further functionalization to the second cage carbon (C2) or the boron vertices (B-H).[7] These unique characteristics make 1-Methyl-o-carborane a versatile building block in diverse scientific fields.
Application in Medicinal Chemistry: A New Frontier in Drug Design
The unique geometry and properties of the carborane cage have established it as a valuable pharmacophore in modern drug discovery.[3][6] 1-Methyl-o-carborane serves as a crucial precursor for developing novel therapeutic agents.
Boron Neutron Capture Therapy (BNCT)
BNCT is a binary cancer therapy that relies on the selective accumulation of a non-toxic boron-10 (¹⁰B) agent within tumor cells.[8] Subsequent irradiation with low-energy thermal neutrons triggers a nuclear fission reaction, producing high-energy alpha particles (⁴He) and lithium-7 (⁷Li) ions that selectively destroy the cancer cells from within.[8]
The efficacy of BNCT hinges on delivering a high concentration of ¹⁰B to the tumor. 1-Methyl-o-carborane derivatives offer a significant advantage over clinically used agents like sodium borocaptate (BSH) and boronophenylalanine (BPA) due to their much higher boron content per molecule.[9]
Comparative Performance of BNCT Agents
A key strategy involves conjugating 1-Methyl-o-carborane to a tumor-targeting molecule, such as fluorescein, which can act as a marker for brain cancer.[8] This approach creates a "theranostic" agent, enabling both therapy and diagnosis.
| Agent | Boron Content (ppm ¹⁰B at 1 mM) | Cytotoxicity (IC50 in SCC-VII cells) | Key Limitation(s) |
| Fluorescein-tagged 1-Methyl-o-carborane | 21 ppm[8] | ~1.0 mM[8][9] | Requires further in-vivo evaluation. |
| Boronophenylalanine (BPA) | Lower than carborane derivatives | 7.9 mM[8] | Lower boron payload per molecule. |
| Sodium Borocaptate (BSH) | Lower than carborane derivatives | 28 mM[8] | Lower boron payload per molecule. |
As the data indicates, the 1-Methyl-o-carborane conjugate delivers a higher concentration of boron at an equivalent molarity and demonstrates moderate cytotoxicity, justifying its potential as a next-generation BNCT agent.[8][9]
Experimental Protocol: Synthesis of Fluorescein-Tagged 1-Methyl-o-carborane
This protocol outlines the synthesis via Williamson ether synthesis, a classic and reliable method for forming an ether linkage. The choice of this reaction is based on its efficiency in coupling an alkoxide with a primary halide.
-
Deprotonation of Fluorescein:
-
Dissolve fluorescein (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add sodium hydride (NaH, 2.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., Argon).
-
Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl groups of fluorescein to form a more reactive alkoxide nucleophile. The reaction is performed at 0°C to control the exothermic reaction and prevent side reactions.
-
-
Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation.
-
-
Synthesis of 1-(Bromomethyl)-o-carborane:
-
Prepare 1-(hydroxymethyl)-o-carborane and convert it to 1-(bromomethyl)-o-carborane using a standard brominating agent like phosphorus tribromide (PBr₃). This intermediate is the electrophile.
-
Note: 1-Methyl-o-carborane can be functionalized to 1-(bromomethyl)-o-carborane for this reaction.
-
-
-
Conjugation Reaction:
-
Add a solution of 1-(bromomethyl)-o-carborane (1.0 eq) in anhydrous DMF to the fluorescein salt solution.
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
Causality: Heating provides the necessary activation energy for the Sₙ2 reaction between the fluorescein dianion and the carborane electrophile. DMF is an excellent polar aprotic solvent for this reaction, solvating the cation (Na⁺) and leaving the alkoxide nucleophile highly reactive.
-
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.
-
Collect the precipitate by filtration.
-
Purify the crude product using column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure fluorescein-tagged carborane conjugate.
-
Self-Validation: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, ¹¹B NMR, and mass spectrometry.
-
-
Carboranes as Pharmacophores
Beyond BNCT, the 1-Methyl-o-carborane cage is increasingly used as a bioisostere for phenyl rings or other hydrophobic groups in drug design.[2][10] Its unique three-dimensional structure and hydrophobicity can significantly alter a drug's interaction with its biological target.
Advantages over Traditional Moieties:
-
Metabolic Stability: The robust B-H and B-C bonds of the carborane cage are resistant to enzymatic degradation, which can improve the in-vivo half-life of a drug.[4]
-
Enhanced Binding Affinity: The high hydrophobicity and unique volume of the cage can lead to stronger interactions with hydrophobic pockets in target proteins, potentially increasing drug potency. For example, carborane-containing analogues of indomethacin showed high selectivity and potent inhibition of the COX-2 enzyme.
-
Blood-Brain Barrier (BBB) Penetration: The lipophilic character of carboranes can facilitate transport across the BBB, a significant advantage for developing drugs targeting the central nervous system (CNS).[10]
Application in Materials Science: Building Robust Polymers
The exceptional thermal stability of the o-carborane cage makes it an ideal building block for high-performance polymers designed for use in harsh environments.[11]
Main-Chain Carborane-Embedded Polyethylene
Functionalizing polyethylene is challenging due to its chemical inertness. A novel approach involves the ring-opening metathesis polymerization (ROMP) of a cyclic olefin containing an o-carborane unit, followed by hydrogenation.[12] This method allows for the precise incorporation of carborane cages directly into the polymer backbone.
Comparative Analysis of Carborane-Embedded Polyethylene vs. HDPE
The incorporation of the bulky, rigid carborane cage has a profound effect on the polymer's thermal and physical properties.
| Property | High-Density Polyethylene (HDPE) | Carborane-Embedded Polyethylene (5% carborane) | Rationale for Change |
| Glass Transition Temp. (T_g) | -100 °C[12] | ~15 °C[12] | The rigid carborane cage restricts polymer chain mobility, significantly increasing T_g. |
| Crystallinity | High | Amorphous / Reduced[12] | The bulky cage disrupts the regular packing of polyethylene chains, reducing crystallinity. |
| Thermal Stability | Good | Excellent[12] | The inherent thermal stability of the carborane cage enhances the overall stability of the polymer. |
This strategy demonstrates that 1-Methyl-o-carborane derivatives can be used to tune the properties of commodity plastics like polyethylene, transforming them into specialized materials with superior thermal performance.[12]
Synthesis and Functionalization Workflow
The utility of 1-Methyl-o-carborane stems from the ability to selectively functionalize its C-H and B-H vertices. The C-H bond at the C2 position is weakly acidic and can be deprotonated with strong bases, allowing for the introduction of a wide range of substituents.[5] More advanced transition-metal-catalyzed methods enable regioselective functionalization of specific B-H bonds.[1][13]
Future Outlook and Conclusion
1-Methyl-o-carborane is a remarkably versatile chemical building block with demonstrated and potential applications spanning medicine and materials science. In oncology, its derivatives are poised to overcome the limitations of current BNCT agents, offering higher boron payloads and theranostic capabilities.[9] As a pharmacophore, its unique three-dimensional and hydrophobic nature provides a novel strategy to enhance drug efficacy, stability, and tissue penetration. In materials science, its integration into polymers opens avenues for creating materials with exceptional thermal and chemical resistance.[11][12]
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Synthesis and Biological Evaluation of Fluorescein-Tagged 1-Methyl-o-carborane for Boron Neutron Capture Therapy. Annals of Advances in Chemistry. Available at: [Link]
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Fluorescein-Tagged 1-Methyl-o-carborane: A Promising Agent for Boron Neutron Capture Therapy. Heighten Science Publications Inc. Available at: [Link]
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High-Purity 1-Methyl-o-Carborane (CAS: 16872-10-9). UCHEM. Available at: [Link]
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Carboranes as unique pharmacophores in antitumor medicinal chemistry. PMC. Available at: [Link]
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N,O-Type Carborane-Based Materials. MDPI. Available at: [Link]
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1-Methyl- ortho -carborane (CH 3 C 2 B 10 H 11 ) ( 4 ), the modifying entity. ResearchGate. Available at: [Link]
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Synthesis of O-[(o-Carboran-1-yl)methyl]-3-hydroxytyrosine, a Novel p-Boronophenyl-alanine Analogue for Boron Neutron Capture Therapy. Taylor & Francis Online. Available at: [Link]
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Background of the utilities and reactivities of o‐carborane. ResearchGate. Available at: [Link]
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View of Synthesis and Biological Evaluation of Fluorescein-Tagged 1-Methyl-o-carborane for Boron Neutron Capture Therapy. Annals of Advances in Chemistry. Available at: [Link]
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Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Publications. Available at: [Link]
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Controlled functionalization of o-carborane via transition metal catalyzed B–H activation. RSC Publishing. Available at: [Link]
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Designed Synthesis of New ortho-Carborane Derivatives: from Mono- to Polysubstituted Frameworks. ACS Publications. Available at: [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. Available at: [Link]
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Carboranes as unique pharmacophores in antitumor medicinal chemistry. PubMed. Available at: [Link]
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Carboranes as unique pharmacophores in antitumor medicinal chemistry. ResearchGate. Available at: [Link]
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In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection. PubMed Central. Available at: [Link]
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Medicinal chemistry of carboranes: from m-cb-COOH to esters, amides and hydrazides as novel drug candidates. Universidade de Lisboa Repository. Available at: [Link]
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B(9)-OH-o-Carboranes: Synthesis, Mechanism, and Property Exploration. Journal of the American Chemical Society. Available at: [Link]
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m-Carborane as a Novel Core for Periphery-Decorated Macromolecules. MDPI. Available at: [Link]
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Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. MDPI. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methyl-o-carborane
This guide provides essential, immediate safety and logistical information for the proper disposal of 1-methyl-o-carborane. Developed for researchers, scientists, and drug development professionals, the following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. The unique chemical nature of carboranes necessitates a rigorous and well-documented disposal pathway to mitigate potential hazards.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent risks of 1-methyl-o-carborane is the foundation of its safe management. This compound is not merely a benign organoboron substance; it possesses a distinct hazard profile that dictates every handling and disposal decision.
1.1. Chemical and Physical Hazards 1-Methyl-o-carborane is classified as a hazardous substance with multiple risk factors.[1] It is a flammable solid (Category 2), meaning it can readily ignite and propagate flame, even when wetted.[1][2] Furthermore, it is harmful if swallowed (Acute Oral Toxicity, Category 4) and causes significant skin and eye irritation.[1][3] The toxicological properties of many carboranes are not fully investigated, warranting a cautious approach.[4]
1.2. Reactivity and Incompatibility A critical aspect of safe disposal is preventing unintentional reactions. 1-Methyl-o-carborane is stable under normal conditions but is incompatible with strong oxidizing agents (e.g., nitrates, perchlorates, chlorine bleaches).[2][4] Contact with these can result in ignition or explosion.[2] Hazardous decomposition, which can occur during combustion, may produce carbon monoxide, carbon dioxide, oxides of boron, and borane.[4]
1.3. Personal Protective Equipment (PPE) Given the identified hazards, a stringent PPE protocol is mandatory. The causality is direct: the compound's irritant and toxic properties require a robust barrier between the chemical and the researcher.
-
Eye Protection: Safety glasses with side shields or chemical goggles are essential to prevent contact with the solid powder, which can cause serious eye irritation.[1][2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Glove suitability and durability depend on the frequency and duration of contact.[2][3]
-
Body Protection: A lab coat or protective clothing is required to prevent skin contact.[3][5]
-
Respiratory Protection: When handling quantities that may generate dust, a NIOSH-approved particulate dust filter respirator (e.g., N95) should be used in a well-ventilated area or fume hood to prevent respiratory irritation.[2][3]
Waste Management Workflow: From Generation to Disposal
The proper disposal of 1-methyl-o-carborane is a multi-step process that begins the moment waste is generated. The guiding principle is segregation and containment . Never dispose of this chemical in standard laboratory trash or down the drain.[3] The primary and safest method of disposal is through a licensed professional hazardous waste service.[2][3]
Data Presentation: 1-Methyl-o-carborane Hazard Profile
| Property | Value | Source(s) |
| Chemical Name | 1-Methyl-o-carborane | [1] |
| CAS Number | 16872-10-9 | [1][6][7] |
| Molecular Formula | C₃H₁₄B₁₀ | [1][6][7] |
| Molecular Weight | 158.25 g/mol | [7] |
| Appearance | White powder/solid | [2] |
| GHS Classification | Flammable Solid (Category 2), Acute Toxicity - Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2) | [1] |
| Incompatibilities | Strong oxidizing agents | [2][4] |
| Hazardous Decomposition | CO, CO₂, Boron Oxides, Borane | [4] |
Experimental Protocol: Waste Segregation and Containment
This protocol outlines the self-validating system for ensuring all waste streams are correctly handled.
Step 1: Characterize the Waste
-
All materials that have come into contact with 1-methyl-o-carborane must be treated as hazardous chemical waste.[8] This includes:
-
Unused or expired 1-methyl-o-carborane powder.
-
Contaminated consumables: gloves, weigh boats, pipette tips, paper towels, etc.
-
Solutions containing dissolved 1-methyl-o-carborane.
-
Contaminated glassware and sharps (needles, syringes).
-
Step 2: Segregate Waste Streams
-
Solid Waste: Place all contaminated solid items into a dedicated, durable, and sealable container.[3][8] This container must be compatible with the chemical and clearly labeled.
-
Liquid Waste: Solutions of 1-methyl-o-carborane should be collected in a separate, compatible (e.g., glass or appropriate plastic) container. Do not mix with other waste streams unless compatibility is confirmed. The container must be sealed to prevent evaporation.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated puncture-proof sharps container.[8]
Step 3: Label the Waste Container
-
Proper labeling is a critical trust and safety measure. Every container must be clearly labeled with:
Step 4: Store the Waste Securely
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from heat, sparks, or open flames.[1] Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[2][4]
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[2][8] All disposal must be conducted in accordance with local, state, and federal regulations.[2]
Mandatory Visualization: Disposal Workflow
Caption: Logical workflow for the proper disposal of 1-methyl-o-carborane waste.
Emergency Procedures: Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Minor Solid Spill:
-
Restrict access to the area.
-
Wearing full PPE, gently sweep or vacuum the solid material to minimize dust generation.[3][8] Use a vacuum equipped with a HEPA filter if available.[9]
-
Place the collected material into your designated solid hazardous waste container.[8]
-
Clean the spill area with an appropriate solvent and decontaminate all tools used.
-
-
Major Spill:
By adhering to this comprehensive guide, laboratory professionals can manage 1-methyl-o-carborane waste with confidence, ensuring a safe research environment and maintaining regulatory compliance.
References
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- Santa Cruz Biotechnology. (n.d.). o-Carborane Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55250284, 1-Methyl-o-carborane.
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Navigating the Safe Handling of 1-Methyl-o-carborane: A Comprehensive Guide for Laboratory Professionals
Welcome to a definitive resource for the safe and effective management of 1-Methyl-o-carborane in a laboratory setting. This guide is designed for researchers, scientists, and drug development professionals who utilize this unique organoboron compound. Our objective is to provide not just procedural steps, but a deep-seated understanding of the causality behind our recommendations, fostering a culture of safety and scientific excellence.
Hazard Assessment: Understanding the Nature of 1-Methyl-o-carborane
1-Methyl-o-carborane, a derivative of o-carborane, is a crystalline solid with remarkable thermal stability. However, its handling requires a thorough understanding of its potential hazards to mitigate risks effectively.
Key Hazards:
-
Flammability: Classified as a flammable solid, 1-Methyl-o-carborane and its vapors can ignite.[1] Therefore, all sources of ignition must be strictly controlled in the handling area.
-
Toxicity: This compound is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1][2] The toxicological properties have not been fully investigated, warranting a cautious approach.[2]
-
Reactivity: While generally stable, carboranes can react with strong oxidizing agents.[3] At elevated temperatures, o-carborane can undergo thermal rearrangement to the more stable m- and p-isomers, a process that occurs at temperatures upwards of 400°C. While this is a controlled synthetic procedure, uncontrolled heating can lead to unforeseen reactions.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling 1-Methyl-o-carborane. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Minimum PPE Requirement | Rationale |
| Weighing and Transferring | Nitrile or Neoprene Gloves (double-gloving recommended), Safety Goggles, Lab Coat | Protects against skin and eye contact with the solid compound. Double-gloving provides an extra layer of protection against potential contamination. |
| In Solution/Reaction | Chemical-resistant Gloves (Butyl rubber recommended for extended contact), Chemical Splash Goggles, Flame-Retardant Lab Coat | Provides enhanced protection against splashes of solutions containing 1-Methyl-o-carborane and associated solvents. |
| High-Temperature Applications | Insulated Gloves, Face Shield over Safety Goggles, Flame-Retardant Lab Coat | Protects against thermal hazards and potential for sublimation or decomposition at elevated temperatures. |
| Spill Cleanup | Chemical-resistant Coveralls, Boots, and Respiratory Protection (in addition to standard PPE) | Ensures full-body protection and prevents inhalation of dust or vapors during cleanup of a significant spill. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Caption: A logical workflow for the safe handling of 1-Methyl-o-carborane.
Detailed Protocol:
-
Designate a Work Area: All handling of 1-Methyl-o-carborane should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Assemble PPE and Spill Kit: Before beginning any work, ensure all necessary PPE is readily available and a spill kit containing absorbent materials for flammable solids is within easy reach.
-
Equipment Inspection: All glassware and equipment should be thoroughly cleaned and dried to prevent unwanted side reactions.
-
Weighing: When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to contain any airborne particles.
-
Transfer: Use an anti-static spatula to transfer the solid, minimizing the risk of ignition from static discharge.
-
Solubilization and Reaction: When preparing solutions, add the solvent to the solid slowly. If the reaction is to be performed under an inert atmosphere, ensure the system is properly purged.
-
Decontamination: All non-disposable equipment that has come into contact with 1-Methyl-o-carborane should be decontaminated. A triple rinse with a suitable solvent (e.g., acetone), followed by washing with soap and water, is recommended.
-
Waste Segregation: All waste materials, including contaminated gloves, wipes, and solvents, must be segregated into clearly labeled hazardous waste containers.
-
Work Area Cleanup: Thoroughly clean the work area with a suitable solvent and then with soap and water upon completion of the work.
Spill Response: Immediate and Effective Action
In the event of a spill, a swift and appropriate response is crucial to prevent escalation.
Minor Spill (less than 5 grams):
-
Alert personnel in the immediate area.
-
Evacuate non-essential personnel.
-
Ensure proper PPE is worn, including respiratory protection if there is a risk of airborne dust.
-
Cover the spill with a dry absorbent material suitable for flammable solids, such as sand or sodium bicarbonate.
-
Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water.
Major Spill (more than 5 grams or any spill outside of a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Activate the fire alarm if there is a risk of fire.
-
Contact your institution's emergency response team and provide them with details of the spill.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Disposal Plan: Responsible Management of 1-Methyl-o-carborane Waste
Proper disposal of 1-Methyl-o-carborane and its associated waste is a critical component of laboratory safety and environmental responsibility.
Caption: A systematic workflow for the disposal of 1-Methyl-o-carborane waste.
Disposal Protocol:
-
Solid Waste: All solid waste contaminated with 1-Methyl-o-carborane, including gloves, wipes, and absorbent materials from spills, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solvents and solutions containing 1-Methyl-o-carborane should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "1-Methyl-o-carborane."
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Professional Disposal: The final disposal of 1-Methyl-o-carborane waste must be handled by a licensed hazardous waste disposal company.
-
Recommended Disposal Method: High-temperature incineration in a facility equipped with an afterburner and scrubber is the recommended method for the complete destruction of carborane waste.[5] This ensures that the boron-containing compounds are fully oxidized and any harmful combustion byproducts are neutralized.
By adhering to these comprehensive guidelines, you can ensure the safe and responsible handling of 1-Methyl-o-carborane in your laboratory, protecting yourself, your colleagues, and the environment.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - o-Carborane, 99%. Retrieved from [Link]
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Papetti, S., Obenland, C., & Heying, T. L. (n.d.). VAPOR PHASE ISOMERIZATION OF O-CARBORANE. DTIC. Retrieved from [Link]
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Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety. Retrieved from [Link]
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OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
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Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
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FEMA. (2023, June 6). Equipment Decontamination. Retrieved from [Link]
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Yuanli Bio. (2025, December 19). What are the sources of m - Carborane pollution? [Blog]. Retrieved from [Link]
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European Commission. (n.d.). Waste Incineration. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
